molecular formula C20H16N6 B1680707 Ro 90-7501 CAS No. 293762-45-5

Ro 90-7501

Número de catálogo: B1680707
Número CAS: 293762-45-5
Peso molecular: 340.4 g/mol
Clave InChI: PAGZCEHLFCJSPV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine is a member of benzimidazoles.

Propiedades

IUPAC Name

2-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6/c21-13-4-1-11(2-5-13)19-23-15-7-3-12(9-17(15)25-19)20-24-16-8-6-14(22)10-18(16)26-20/h1-10H,21-22H2,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGZCEHLFCJSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356431
Record name 2-[2-(4-Aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293762-45-5
Record name 2-[2-(4-Aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ro 90-7501
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ro 90-7501

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 90-7501 is a multifaceted small molecule with a range of biological activities, positioning it as a compound of significant interest for therapeutic development in virology, oncology, and neurodegenerative diseases. Initially identified as an inhibitor of amyloid β42 (Aβ42) fibril assembly, its mechanism of action has been shown to extend to the modulation of innate immune signaling and the sensitization of cancer cells to radiation.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, detailing its effects on antiviral pathways, DNA damage response, and cancer cell biology. The information is supported by quantitative data from key experiments, detailed methodologies, and visual representations of the relevant signaling pathways.

Modulation of the Innate Antiviral Response

This compound has been identified as a potent modulator of the innate immune response to viral infections. It selectively enhances the antiviral signaling pathways mediated by Toll-like receptor 3 (TLR3) and RIG-I-like receptors (RLRs), which are crucial for detecting viral nucleic acids and initiating an interferon-based response.[4][5][6]

Selective Enhancement of IFN-β Production

This compound significantly promotes the expression of Interferon-β (IFN-β), a key antiviral cytokine, upon stimulation of TLR3 and RLRs with agonists like polyinosinic-polycytidylic acid (poly I:C).[4][5] Notably, this enhancement is selective for the IFN-β pathway, as the compound concurrently inhibits the activation of the pro-inflammatory NF-κB pathway.[2][4] This differential regulation is a desirable characteristic for an antiviral therapeutic, as it can bolster the antiviral state without exacerbating inflammation.

Role of the p38 MAPK Pathway

The selective enhancement of IFN-β production by this compound is believed to be mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway.[4][6] Treatment of cells with this compound leads to the activation of p38 MAPK, and the presence of a p38 inhibitor can abrogate the this compound-mediated enhancement of IFN-β promoter activation.[5]

Ro907501_Antiviral_Pathway This compound Modulation of TLR3/RLR Signaling cluster_extracellular Extracellular/Endosomal cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus Viral dsRNA Viral dsRNA TLR3 TLR3 Viral dsRNA->TLR3 RLR RIG-I/MDA5 Viral dsRNA->RLR p38_MAPK p38 MAPK TLR3->p38_MAPK NFkB NF-κB TLR3->NFkB RLR->p38_MAPK RLR->NFkB This compound This compound This compound->p38_MAPK Enhances This compound->NFkB Inhibits IRF3 IRF3 p38_MAPK->IRF3 IFNb_Gene IFN-β Gene IRF3->IFNb_Gene Inflammatory_Genes Inflammatory Genes NFkB->Inflammatory_Genes

Caption: this compound enhances IFN-β production via p38 MAPK while inhibiting NF-κB.

Radiosensitization of Cancer Cells

This compound has demonstrated significant potential as a radiosensitizer in preclinical models of cervical and breast cancer.[7][8] This activity stems from its ability to inhibit the DNA damage response (DDR), a critical mechanism for cell survival following radiation-induced DNA damage.

Inhibition of ATM Phosphorylation

The primary mechanism of radiosensitization by this compound is the inhibition of Ataxia Telangiectasia Mutated (ATM) kinase phosphorylation.[2][7] ATM is a master regulator of the DDR, and its activation is a key step in the cellular response to DNA double-strand breaks. By suppressing ATM phosphorylation, this compound prevents the activation of downstream DDR pathways.[7]

Downstream Effects on DNA Repair

Inhibition of ATM phosphorylation by this compound leads to the suppression of its downstream targets, including H2AX, Chk1, and Chk2.[2][7] This impairment of the DDR results in increased apoptosis and cell cycle arrest in irradiated cancer cells.[7][9]

Inhibition of Protein Phosphatase 5 (PP5)

This compound is also known to inhibit Protein Phosphatase 5 (PP5) in a TPR-dependent manner.[1][10] Since PP5 is involved in the activation of ATM, it is plausible that the inhibition of PP5 by this compound is an upstream event that contributes to the observed suppression of ATM phosphorylation.[11]

Ro907501_DDR_Inhibition This compound Inhibition of DNA Damage Response cluster_stimulus Cellular Stress cluster_pathway ATM Signaling Pathway cluster_response Cellular Response Radiation Radiation ATM ATM Radiation->ATM PP5 PP5 PP5->ATM Activates pATM p-ATM ATM->pATM This compound This compound This compound->PP5 This compound->pATM Inhibits Phosphorylation Apoptosis Apoptosis This compound->Apoptosis Promotes Downstream H2AX, Chk1, Chk2 pATM->Downstream DNA_Repair DNA Repair Downstream->DNA_Repair Cell_Cycle_Arrest Cell Cycle Arrest Downstream->Cell_Cycle_Arrest DNA_Repair->Apoptosis Prevents

Caption: this compound inhibits ATM phosphorylation, impairing DNA repair and promoting apoptosis.

Anti-Cancer Mechanisms in Colon Cancer

Recent findings indicate that this compound exhibits anti-tumor activity in colon cancer models through the induction of immunogenic cell death (ICD) and the promotion of autophagy.[12]

Induction of Immunogenic Cell Death

This compound triggers ICD in colon cancer cells, a form of regulated cell death that stimulates an anti-tumor immune response. This is characterized by the surface exposure of calreticulin (CRT) and the release of damage-associated molecular patterns (DAMPs) such as high mobility group box 1 (HMGB1) and ATP.[12]

Promotion of RIG-I-Mediated Autophagy

Concurrently, this compound promotes autophagy through a RIG-I-mediated pathway involving the MAVS-TRAF6 signaling axis.[12] This dual action of inducing ICD and autophagy suggests a novel approach to cancer therapy, where the drug not only kills tumor cells but also enhances their recognition by the immune system.

Ro907501_Colon_Cancer_Mechanism This compound Mechanism in Colon Cancer cluster_icd Immunogenic Cell Death (ICD) cluster_autophagy Autophagy cluster_outcome Anti-Tumor Effects This compound This compound CRT Calreticulin Exposure This compound->CRT HMGB1_ATP HMGB1/ATP Release This compound->HMGB1_ATP RIG_I RIG-I This compound->RIG_I Immune_Response Enhanced Immune Response CRT->Immune_Response HMGB1_ATP->Immune_Response MAVS_TRAF6 MAVS-TRAF6 Axis RIG_I->MAVS_TRAF6 Autophagy_Induction Autophagy MAVS_TRAF6->Autophagy_Induction Proliferation Suppressed Proliferation Autophagy_Induction->Proliferation Metastasis Suppressed Metastasis Autophagy_Induction->Metastasis

Caption: this compound induces ICD and RIG-I-mediated autophagy in colon cancer.

Other Reported Activities

Inhibition of Amyloid β42 Fibril Assembly

This compound was initially described as an inhibitor of amyloid β42 (Aβ42) fibril assembly, reducing Aβ42-induced cytotoxicity.[1][3] This activity suggests its potential as a therapeutic agent for Alzheimer's disease.

Anti-Human Cytomegalovirus (HCMV) Activity

Studies have shown that this compound can inhibit the replication of human cytomegalovirus (HCMV).[13][14] This antiviral effect appears to be related to the compound's ability to interact with DNA.[13]

Quantitative Data Summary

ActivityParameterValueCell Line/SystemReference
Aβ42-induced cytotoxicity reductionEC502 µMCell-based assay[1][2][3]
Anti-HCMV (AD169 strain)EC501.2 µMHFF cells[13][14]
Anti-HCMV (Merlin strain)EC502.6 µMHFF cells[13][14]
RyR2 activity inhibition-~10% decrease at low µMSR membranes[15]

Experimental Protocols

Cell Culture and Reagents
  • Cell Lines: HEK293 cells expressing TLR3 (293TLR3HA), human monocytic cell line (THP-1), cervical cancer cell lines (HeLa, ME-180), breast cancer cell lines (MDA, MCF7), and normal skin fibroblast cell line (GM03652) have been utilized in studies with this compound.[4][5][8][9]

  • This compound: Typically dissolved in DMSO to prepare stock solutions. Final concentrations in experiments commonly range from 1 µM to 10 µM.[5][16]

Luciferase Reporter Assays for IFN-β and NF-κB Promoter Activity
  • Cell Seeding: 293TLR3/IFNβLuc or 293TLR3/NFκBLuc reporter cells are seeded in 96-well plates.

  • Treatment: Cells are treated with this compound and/or a TLR3 agonist like poly I:C (e.g., 2 µg/ml) for a specified duration (e.g., 16 hours).[17]

  • Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: Luciferase activity is normalized to a control (e.g., mock-treated cells) and expressed as fold induction.[17]

Luciferase_Assay_Workflow Experimental Workflow: Luciferase Reporter Assay A Seed reporter cells (293TLR3/IFNβLuc or NFκBLuc) B Treat with this compound and/or Poly I:C A->B C Incubate for 16 hours B->C D Lyse cells C->D E Measure luciferase activity D->E F Normalize data and calculate fold induction E->F

Caption: Workflow for assessing IFN-β and NF-κB promoter activity.

Western Blotting for DDR Proteins
  • Cell Treatment and Lysis: Cells (e.g., HeLa) are treated with this compound and/or radiation. At various time points post-treatment, cells are harvested and lysed.

  • Protein Quantification: Protein concentration in the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of ATM, H2AX, Chk1, and Chk2, followed by incubation with HRP-conjugated secondary antibodies.[7]

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Clonogenic Survival Assay
  • Cell Seeding: A known number of cells (e.g., HeLa) are seeded in culture dishes.

  • Treatment: Cells are treated with this compound for a specified time (e.g., 2 hours) before being irradiated with various doses.[11]

  • Colony Formation: Cells are incubated for a period of time (e.g., 10-14 days) to allow for colony formation.

  • Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.

  • Data Analysis: The surviving fraction of cells is calculated for each treatment condition and radiation dose.

Antiviral Activity Assay
  • Cell Treatment: Cells (e.g., 293TLR3HA) are treated with this compound, poly I:C, or a combination for a set duration (e.g., 12 hours).[4][5]

  • Viral Challenge: Cells are then infected with a virus, such as vesicular stomatitis virus (VSV), at a specific multiplicity of infection (MOI).[5]

  • Virus Yield Determination: After a further incubation period (e.g., 16 hours), the culture supernatant is collected, and the virus yield is determined by a plaque assay.[4][5]

Conclusion

This compound is a promising small molecule with a diverse and complex mechanism of action. Its ability to selectively enhance the IFN-β-mediated antiviral response while suppressing NF-κB activation presents a novel strategy for the treatment of viral infections. Furthermore, its capacity to inhibit the DNA damage response through the suppression of ATM phosphorylation makes it a compelling candidate for development as a radiosensitizer in oncology. The more recent discoveries of its role in inducing immunogenic cell death and autophagy in colon cancer, along with its originally identified activity against amyloid fibril formation, underscore the need for continued investigation into the full therapeutic potential of this compound. The detailed understanding of its molecular pathways and the availability of established experimental protocols provide a solid foundation for further research and development efforts.

References

Ro 90-7501: A Technical Guide to its Inhibition of ATM Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ro 90-7501 is a bibenzimidazole compound initially identified as an inhibitor of amyloid β42 (Aβ42) fibril assembly, showing potential in the context of Alzheimer's disease research by reducing Aβ42-induced cytotoxicity.[1][2][3] Subsequent research, however, has repositioned this compound as a potent inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase phosphorylation, a critical regulator of the DNA Damage Response (DDR).[4][5] This has generated significant interest in its potential as a radiosensitizer for cancer therapy.[4][5][6] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, experimental data, and relevant protocols for the research and drug development community.

Chemical Properties

PropertyValueReference
Chemical Name 2'-(4-Aminophenyl)-[2,5'-bi-1H-benzimidazol]-5-amine[3][7]
Molecular Formula C₂₀H₁₆N₆[8][9]
Molecular Weight 340.38 g/mol [8]
CAS Number 293762-45-5[1][9]

Core Mechanism of Action: Inhibition of ATM Signaling

This compound exerts its primary effect on the DNA Damage Response (DDR) pathway by inhibiting the phosphorylation of ATM.[4][5] ATM is a master kinase that is activated by DNA double-strand breaks (DSBs), typically induced by ionizing radiation.[10] Once activated, ATM phosphorylates a cascade of downstream proteins to initiate cell cycle arrest, DNA repair, or apoptosis.[4][5]

By suppressing the phosphorylation of ATM, this compound effectively blunts the cellular response to DNA damage.[4][5] This leads to the inhibition of downstream phosphorylation events, including key substrates like H2AX, Chk1, and Chk2.[4][5] The inhibition of these downstream effectors impairs cell cycle progression and enhances apoptosis following irradiation.[4][6]

Interestingly, evidence suggests that this compound may inhibit ATM activation indirectly through its inhibition of Protein Phosphatase 5 (PP5).[1][6][11] PP5 is known to play a role in the activation of ATM following irradiation, suggesting that this compound's effect on PP5 contributes to its ability to suppress ATM signaling.[6]

ATM_Signaling_Pathway cluster_downstream Downstream Effects IR Ionizing Radiation DSB DNA Double-Strand Breaks IR->DSB ATM_inactive ATM (inactive) DSB->ATM_inactive activates ATM_active p-ATM (active) ATM_inactive->ATM_active autophosphorylation H2AX H2AX ATM_active->H2AX phosphorylates Chk1 Chk1 ATM_active->Chk1 phosphorylates Chk2 Chk2 ATM_active->Chk2 phosphorylates Ro907501 This compound Ro907501->ATM_active inhibits phosphorylation PP5 PP5 Ro907501->PP5 inhibits PP5->ATM_active contributes to activation pH2AX γH2AX H2AX->pH2AX DNARepair DNA Repair pH2AX->DNARepair pChk1 p-Chk1 Chk1->pChk1 CellCycleArrest Cell Cycle Arrest pChk1->CellCycleArrest pChk2 p-Chk2 Chk2->pChk2 pChk2->CellCycleArrest Apoptosis Apoptosis pChk2->Apoptosis

Caption: ATM signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in various experimental contexts.

ParameterValueContext/Cell LineReference
EC₅₀ 2 µMReduction of Aβ42-induced cytotoxicity[1][2][3]
EC₅₀ 1.2 µMAnti-HCMV activity (Strain AD169)[12]
EC₅₀ 2.6 µMAnti-HCMV activity (Strain Merlin)[12]
Concentration 10 µMUsed in radiosensitization studies (HeLa, ME-180 cells)[4][6]
Concentration 0.8 to 12.5 µMEnhancement of IFN-β promoter activation[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols used in the study of this compound's effect on ATM phosphorylation and radiosensitization.

Cell Culture and Treatment
  • Cell Lines: Human cervical cancer cell lines (HeLa, ME-180) are commonly used.[4][6]

  • Culture Conditions: Cells are typically maintained in appropriate media (e.g., MEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • This compound Treatment: For in vitro assays, cells are often pre-treated with 10 µM of this compound for a specified duration (e.g., 2 hours) before irradiation.[4][6][13]

Western Blotting for Phosphoprotein Analysis

This protocol is used to detect the phosphorylation status of ATM and its downstream targets.[4][6]

  • Cell Lysis: After treatment (with or without this compound and/or irradiation), cells are harvested at various time points (e.g., 0, 0.5, 2, 6 hours).[4][6] Cells are washed with PBS and lysed in radioimmunoprecipitation assay (RIPA) buffer.[4]

  • Protein Quantification: Protein concentration is determined using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies overnight at 4°C. Key primary antibodies include those against p-ATM, ATM, γH2AX (pH2AX), p-Chk1, and p-Chk2.[4][6]

  • Secondary Antibody and Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) system.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment and is a gold standard for measuring radiosensitivity.[6]

  • Cell Plating: Cells are seeded into 60 mm dishes at a density that will yield approximately 50-100 colonies per dish after treatment.

  • Treatment: Cells are treated with 10 µM this compound for 4 hours before being irradiated with varying doses of X-rays.[6]

  • Incubation: The medium is replaced with fresh medium 24 hours after irradiation.[6] Cells are then incubated for 10-14 days to allow for colony formation.[6]

  • Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing more than 50 cells are counted.[6]

  • Data Analysis: The surviving fraction for each treatment group is calculated by normalizing the number of colonies to that of the non-irradiated control group.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by the treatments.[6]

  • Treatment: HeLa cells are treated with this compound for 2 hours prior to irradiation (e.g., 8 Gy).[6][13]

  • Harvesting: 24 hours post-irradiation, cells (including floating and attached cells) are harvested.[6][13]

  • Staining: Cells are washed and then stained using an Annexin V-FITC Apoptosis Detection Kit according to the manufacturer's instructions, which typically includes Annexin V and Propidium Iodide (PI).[6]

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle.[4]

  • Treatment: HeLa cells are treated with 10 µM this compound for 2 hours before 8 Gy irradiation.[4][6]

  • Harvesting and Fixation: 24 hours after irradiation, cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and stained with a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

In Vivo Tumor Growth Delay Assay

This animal model is used to evaluate the radiosensitizing effects of this compound in a living organism.[4]

  • Tumor Inoculation: HeLa cells are subcutaneously inoculated into the legs of immunodeficient mice (e.g., BALB/c nude mice).[4]

  • Treatment Groups: Mice are randomized into control, this compound alone, irradiation alone, and combination (this compound + irradiation) groups.[4][13]

  • Drug Administration and Irradiation: this compound is administered (e.g., intraperitoneally) prior to local tumor irradiation.

  • Tumor Measurement: Tumor volumes are measured regularly (e.g., every 3 days) using calipers.

  • Data Analysis: Tumor growth is monitored over time, and the data are often normalized to the tumor volume at day 0. A significant delay in tumor growth in the combination group compared to other groups indicates an in vivo radiosensitizing effect.[4]

Experimental_Workflow cluster_assays Downstream Assays Start Start: Seed Cells (e.g., HeLa) Pretreat Pre-treat with this compound (e.g., 10 µM for 2-4h) Start->Pretreat Irradiate Irradiate Cells (e.g., 8 Gy) Pretreat->Irradiate Incubate Incubate for Specified Time Irradiate->Incubate WB Western Blot (0.5-6h post-IR) Incubate->WB Apoptosis Apoptosis Assay (24h post-IR) Incubate->Apoptosis CellCycle Cell Cycle Analysis (24h post-IR) Incubate->CellCycle Clonogenic Clonogenic Assay (10-14 days post-IR) Incubate->Clonogenic

Caption: General experimental workflow for in vitro radiosensitization studies.

Conclusion

This compound has emerged as a significant research tool and potential therapeutic agent due to its ability to inhibit ATM phosphorylation. Originally investigated for its effects on amyloid fibril formation, its role as a radiosensitizer by disrupting the DNA damage response has been clearly demonstrated in cervical cancer models.[4][5] It effectively suppresses the phosphorylation of ATM and its downstream targets, leading to impaired cell cycle arrest and increased apoptosis following radiation.[4][5] The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug developers aiming to explore the full potential of this compound and the broader strategy of ATM inhibition in oncology.

References

Ro 90-7501: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper on the Multifaceted Protein Phosphatase 5 Inhibitor

Introduction

Ro 90-7501 is a small molecule inhibitor initially identified for its ability to prevent the fibril assembly of amyloid β42 (Aβ42), a peptide critically implicated in Alzheimer's disease.[1][2][3] Subsequent research has revealed a broader and more complex pharmacological profile, establishing this compound as a valuable tool for investigating multiple cellular signaling pathways. Its most notable activities include the inhibition of Protein Phosphatase 5 (PP5), suppression of the DNA damage response (DDR) via Ataxia-Telangiectasia Mutated (ATM) kinase, and modulation of the innate immune response.[1][2][4] This technical guide provides a comprehensive overview of this compound, consolidating quantitative data, detailing experimental protocols, and visualizing its mechanisms of action for researchers, scientists, and drug development professionals.

Biochemical Properties and Core Mechanisms of Action

This compound exerts its biological effects through several distinct, yet potentially interconnected, mechanisms:

  • Protein Phosphatase 5 (PP5) Inhibition: this compound inhibits the serine/threonine phosphatase PP5 through a novel, TPR-dependent mechanism.[1][2][5] Unlike competitive inhibitors that target the highly conserved catalytic domain of PPP family phosphatases, this compound's unique mechanism confers a higher degree of specificity, making it a valuable probe for studying PP5-specific functions.[1][5] The tetratricopeptide repeat (TPR) domain of PP5 is a regulatory region that mediates interactions with other proteins, such as Hsp90; inhibition via this domain suggests an allosteric or interaction-disrupting mechanism.[5]

  • Inhibition of ATM Phosphorylation and DNA Damage Response: A critical function of this compound is its ability to inhibit the phosphorylation of ATM kinase, a central regulator of the cellular response to DNA double-strand breaks (DSBs).[4][6][7] This inhibition is believed to occur through its effect on PP5, which is known to play a role in ATM activation.[6] By suppressing the autophosphorylation of ATM at Serine 1981, this compound prevents the activation of the entire downstream signaling cascade, including the phosphorylation of key substrates like H2AX, Chk1, and Chk2.[4][6] This disruption of the DNA damage response has been shown to have significant radiosensitizing effects on various cancer cell lines, including cervical and bladder cancer.[6][8]

  • Modulation of Innate Antiviral Pathways: this compound selectively enhances the antiviral response induced by agonists of Toll-like receptor 3 (TLR3) and RIG-I-like receptors (RLRs).[9][10] It promotes the expression of IFN-β, a key antiviral cytokine, while simultaneously inhibiting the pro-inflammatory NFκB pathway.[9] This effect is likely mediated through the selective activation of the p38 MAP kinase (MAPK) pathway.[9][10]

  • Inhibition of Amyloid and α-Synuclein Aggregation: Originally characterized as an inhibitor of Aβ42 fibril assembly, this compound has also been shown to be a potent inhibitor of α-synuclein-induced toxicity.[1][2] This suggests a broader anti-amyloidogenic activity that may be relevant for neurodegenerative diseases beyond Alzheimer's, such as Parkinson's disease.

  • Induction of Immunogenic Cell Death (ICD): In the context of colon cancer, this compound has been shown to induce immunogenic cell death.[11] This process involves the upregulation of calreticulin exposure on the cell surface and the release of damage-associated molecular patterns (DAMPs) like HMGB1 and ATP, which can stimulate an anti-tumor immune response.[11]

Quantitative Data Presentation

The following table summarizes the key quantitative metrics reported for this compound across its various biological activities.

Target/ActivityMetricValueCell Line/SystemReference(s)
Amyloid β42 (Aβ42)-induced cytotoxicity reductionEC502 µMIn vitro[1][2][3]
α-Synuclein-induced toxicity inhibitionIC5078 nMSH-SY5Y cells
Human Cytomegalovirus (HCMV) Replication InhibitionEC501.2 µMAD169 Strain

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Clonogenic Survival Assay (Radiosensitization)

This assay is the gold standard for assessing the reproductive integrity of cells after exposure to ionizing radiation and a cytotoxic agent.[12][13]

  • Cell Plating: Plate cells (e.g., HeLa, ME-180) into 60 mm dishes at a density calculated to yield 50-100 colonies per dish for each treatment condition. Allow cells to attach for at least 4 hours.

  • Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (e.g., DMSO).[6]

  • Irradiation: After a 2-4 hour incubation with the compound, irradiate the cells with varying doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).[6]

  • Incubation: Replace the treatment medium with fresh medium 24 hours after irradiation.[6]

  • Colony Formation: Incubate the plates for 10-14 days until visible colonies are formed.[6]

  • Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with 0.5% crystal violet. Count colonies containing 50 or more cells.

  • Analysis: Calculate the surviving fraction for each dose by normalizing the plating efficiency of the treated cells to that of the untreated control cells.

Western Blotting for DNA Damage Response Proteins

This technique is used to quantify changes in protein phosphorylation, such as p-ATM, following treatment.

  • Cell Treatment and Lysis: Treat cells with this compound and/or irradiation. At specified time points (e.g., 0, 0.5, 2, 6 hours post-irradiation), harvest the cells.[6] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and incubate with primary antibodies against target proteins (e.g., p-ATM (Ser1981), total ATM, p-H2AX, p-Chk1, β-actin). Follow with incubation with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed and treat cells with this compound and/or irradiation (e.g., 8 Gy).[6]

  • Harvesting: After 24 hours, harvest both adherent and floating cells.[6]

  • Staining: Wash the cells with PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[6]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[6]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

IFN-β Promoter Reporter Assay

This assay measures the activation of the IFN-β promoter in response to stimuli.

  • Cell Line: Use a cell line stably transfected with a luciferase reporter gene under the control of the IFN-β promoter (e.g., 293TLR3/IFNβLuc).[9]

  • Treatment: Treat the cells with a TLR3 agonist like poly I:C (e.g., 2 µg/ml) in the presence or absence of various concentrations of this compound.[9]

  • Incubation: Incubate for a specified period (e.g., 16 hours).[9]

  • Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity in the cell lysate using a luminometer and a luciferase assay substrate.

  • Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and express the results as fold induction over the untreated control.

Mandatory Visualizations

Signaling Pathway Diagrams

G cluster_0 DNA Damage Response (DDR) cluster_1 Downstream Effectors DNA_DSB DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive dimer) DNA_DSB->ATM_inactive ATM_active p-ATM (active monomer) ATM_inactive->ATM_active Autophosphorylation H2AX γH2AX ATM_active->H2AX Chk1 p-Chk1 ATM_active->Chk1 Chk2 p-Chk2 ATM_active->Chk2 PP5 PP5 PP5->ATM_active Dephosphorylates (Promotes inactivation) Ro907501 This compound Ro907501->PP5 Inhibits DDR Cell Cycle Arrest, DNA Repair, Apoptosis

This compound inhibits the DNA Damage Response pathway.

G cluster_0 TLR3 / RLR Antiviral Signaling dsRNA Viral dsRNA (e.g., poly I:C) TLR3_RLR TLR3 / RLRs dsRNA->TLR3_RLR p38 p38 MAPK TLR3_RLR->p38 NFkB NF-κB TLR3_RLR->NFkB IFN_Beta IFN-β Gene Expression p38->IFN_Beta Inflammation Inflammation NFkB->Inflammation Antiviral Antiviral Response IFN_Beta->Antiviral Ro907501 This compound Ro907501->p38 Enhances Ro907501->NFkB Inhibits

This compound modulates the innate antiviral response.
Experimental Workflow and Logical Relationship Diagrams

G cluster_workflow Workflow: Assessing Radiosensitization A 1. Plate Cancer Cells (e.g., HeLa) B 2. Treat with this compound or Vehicle Control A->B C 3. Irradiate with Varying Doses (0-8 Gy) B->C D 4. Incubate for 10-14 Days C->D E 5. Fix, Stain, and Count Colonies D->E F 6. Calculate Surviving Fraction and Plot Survival Curves E->F G cluster_mechanisms Primary Mechanisms cluster_effects Downstream Cellular Effects A This compound B PP5 Inhibition (TPR-Dependent) A->B C Modulation of Protein Aggregation (Aβ42, α-Syn) A->C H Induction of Immunogenic Cell Death A->H D Inhibition of p-ATM B->D E Enhanced Antiviral Response (↑IFN-β) B->E via p38 MAPK? F Reduced Neurotoxicity C->F G Cancer Cell Radiosensitization D->G

References

The Antiviral Profile of Ro 90-7501: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 90-7501, a bisbenzimidazole compound, was initially identified as an inhibitor of amyloid β42 (Aβ42) fibril assembly with potential applications in Alzheimer's disease research.[1][2][3][4][5][6][7] Subsequent investigations have revealed a broader spectrum of biological activities, including significant radiosensitizing effects in cancer cells and, notably, a multifaceted antiviral profile.[4][6][8][9][10] This technical guide provides an in-depth analysis of the antiviral properties of this compound, focusing on its mechanisms of action, quantitative activity data, and the experimental protocols used for its characterization. The compound exhibits both direct and indirect antiviral activities, primarily through the inhibition of viral replication and the enhancement of the host's innate immune response. While some reports suggest a broad-spectrum activity against viruses such as Human Immunodeficiency Virus (HIV), influenza virus, and Herpes Simplex Virus 1 (HSV-1), detailed quantitative data and specific methodologies for these claims are not extensively available in the public domain.[1] This guide will therefore concentrate on the well-documented antiviral activities against Human Cytomegalovirus (HCMV), and its role in potentiating the antiviral state against Vesicular Stomatitis Virus (VSV) and Encephalomyocarditis Virus (EMCV).

Core Antiviral Activities

The antiviral activity of this compound can be categorized into two main mechanisms:

  • Direct Inhibition of Viral Replication: this compound has been shown to directly inhibit the replication of Human Cytomegalovirus (HCMV).[2][8][11] The proposed mechanism involves the compound's interaction with viral DNA, leading to a notable inhibition of viral capsid production.[2][8][11]

  • Enhancement of Innate Antiviral Immunity: this compound significantly enhances the antiviral response mediated by Toll-like receptor 3 (TLR3) and RIG-I-like receptors (RLRs).[3][12][13] It promotes the expression of interferon-beta (IFN-β), a key cytokine in the establishment of an antiviral state within host cells.[3][12][13] This activity has been demonstrated to be effective in inhibiting the replication of Vesicular Stomatitis Virus (VSV) and Encephalomyocarditis Virus (EMCV) in the presence of a TLR3 agonist.[12][14]

Quantitative Antiviral Data

The following tables summarize the available quantitative data for the antiviral activity of this compound.

Table 1: Anti-Human Cytomegalovirus (HCMV) Activity of this compound

Virus StrainCell LineAssay TypeParameterValue (µM)Reference(s)
HCMV (AD169)HFFVirus Yield ReductionEC501.2[8]
HCMV (Merlin)HFFVirus Yield ReductionEC502.6[8]

Table 2: Cytotoxicity of this compound

Cell LineAssay TypeParameterValue (µM)Reference(s)
HFFMTTCC50> 10[8]
293TLR3/IFNβLucMTTCC50No cytotoxicity up to 250[12]

Experimental Protocols

Anti-Human Cytomegalovirus (HCMV) Virus Yield Reduction Assay

This protocol is based on the methodology described in the study by Finardi et al.

  • Cell Culture: Human foreskin fibroblasts (HFFs) are seeded in appropriate culture vessels and grown to confluence.

  • Infection: HFF monolayers are infected with HCMV (e.g., strains AD169 or Merlin) at a specified multiplicity of infection (MOI).

  • Compound Treatment: Following viral adsorption, the inoculum is removed, and the cells are washed and overlaid with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 96 hours).

  • Virus Quantification: After the incubation period, the supernatant containing progeny virus is harvested. The viral titer is determined using a standard plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh HFF monolayers.

  • Data Analysis: The percentage of virus inhibition is calculated relative to the vehicle-treated control. The EC50 value, the concentration of the compound that inhibits viral replication by 50%, is determined by non-linear regression analysis.

Antiviral Assay for VSV and EMCV via Innate Immune Enhancement

This protocol is adapted from the study by Guo et al.[12]

  • Cell Culture: Human embryonic kidney 293 cells stably expressing TLR3 and hemagglutinin (293TLR3HA) are seeded in 24-well plates.[12]

  • Compound and Agonist Treatment: Cells are pre-treated with this compound at a specific concentration (e.g., 10 µM) in the presence or absence of a TLR3 agonist, polyinosinic:polycytidylic acid (poly I:C), at various concentrations for 12 hours.[12]

  • Viral Challenge: Following treatment, cells are infected with either Vesicular Stomatitis Virus (VSV) or Encephalomyocarditis Virus (EMCV) at a low MOI (e.g., 0.001).[12]

  • Incubation: The infected cells are incubated for a period sufficient for viral replication and progeny release (e.g., 16 hours).[12]

  • Virus Quantification: The culture media are harvested, and the virus yields are determined by a standard plaque assay on a suitable cell line (e.g., Vero cells).[12]

  • Data Analysis: The plaque forming units per milliliter (pfu/mL) are calculated, and the reduction in virus yield in the presence of this compound and poly I:C is compared to the controls.[12]

IFN-β Promoter Reporter Assay

This assay, as described by Guo et al., measures the ability of this compound to enhance IFN-β gene expression.[12]

  • Cell Line: 293TLR3 cells stably transfected with a luciferase reporter gene under the control of the human IFN-β promoter (293TLR3/IFNβLuc) are used.[12]

  • Treatment: Cells are seeded in 96-well plates and treated with this compound at various concentrations, a TLR3 agonist (poly I:C), or a combination of both for 16 hours.[12]

  • Luciferase Assay: After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay system.[12]

  • Data Analysis: The luciferase activity is normalized to a control (e.g., mock-treated cells) and expressed as fold induction.[12]

Cytotoxicity Assays (MTT and WST-1)

These assays are used to determine the cytotoxic potential of this compound.

  • Cell Seeding: The desired cell lines (e.g., HFF, HeLa, ME-180) are seeded in 96-well plates.[8][12]

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 48 or 96 hours).[8][12]

  • MTT/WST-1 Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Water Soluble Tetrazolium Salt (WST-1) is added to each well and incubated to allow for the formation of formazan by metabolically active cells.[8][12]

  • Absorbance Measurement: The formazan product is solubilized (for MTT assay), and the absorbance is measured at the appropriate wavelength using a microplate reader.[8][12]

  • Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated.[8]

Signaling Pathways and Mechanisms of Action

Enhancement of TLR3/RLR-Mediated Antiviral Response

This compound potentiates the host's innate immune response to viral components, specifically double-stranded RNA (dsRNA), which is a common replication intermediate for many viruses. This is achieved through the enhancement of signaling pathways downstream of TLR3 and RLRs.[3][12][13]

TLR3_RLR_Pathway cluster_extracellular Extracellular/Endosomal cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsRNA_ext Viral dsRNA TLR3 TLR3 dsRNA_ext->TLR3 Activates dsRNA_cyt Viral dsRNA RLRs RLRs (RIG-I, MDA5) dsRNA_cyt->RLRs Activates TRIF TRIF TLR3->TRIF MAVS MAVS RLRs->MAVS TBK1_IKKi TBK1/IKKε TRIF->TBK1_IKKi MAVS->TBK1_IKKi IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 IFN_promoter IFN-β Promoter p_IRF3->IFN_promoter Translocates to nucleus and binds p38_MAPK p38 MAPK IFN_gene IFN-β Gene Expression p38_MAPK->IFN_gene Enhances Ro907501 This compound Ro907501->p38_MAPK Activates IFN_promoter->IFN_gene

Caption: this compound enhances TLR3/RLR signaling, promoting IFN-β expression.

Proposed Mechanism of Anti-HCMV Activity

The direct anti-HCMV activity of this compound is believed to stem from its interaction with viral DNA, which subsequently interferes with a late stage of the viral replication cycle.

HCMV_Inhibition_Workflow Viral_Entry 1. Viral Entry Early_Gene_Expression 2. Early Gene Expression Viral_Entry->Early_Gene_Expression DNA_Replication 3. Viral DNA Replication Early_Gene_Expression->DNA_Replication Late_Gene_Expression 4. Late Gene Expression (Capsid Proteins) DNA_Replication->Late_Gene_Expression Capsid_Assembly 5. Capsid Assembly Late_Gene_Expression->Capsid_Assembly DNA_Packaging 6. Viral DNA Packaging Capsid_Assembly->DNA_Packaging Virion_Egress 7. Virion Egress DNA_Packaging->Virion_Egress Ro907501 This compound Ro907501->Capsid_Assembly Inhibits Ro907501->DNA_Packaging Inhibits

Caption: this compound inhibits HCMV replication at the capsid assembly/DNA packaging stage.

Experimental Workflow Diagrams

Workflow for Determining Anti-HCMV EC50

Antiviral_EC50_Workflow Seed_Cells Seed HFF Cells Infect_Cells Infect with HCMV Seed_Cells->Infect_Cells Treat_Cells Treat with serial dilutions of this compound Infect_Cells->Treat_Cells Incubate Incubate for 96 hours Treat_Cells->Incubate Harvest_Supernatant Harvest Supernatant Incubate->Harvest_Supernatant Plaque_Assay Perform Plaque Assay Harvest_Supernatant->Plaque_Assay Calculate_EC50 Calculate EC50 Plaque_Assay->Calculate_EC50

Caption: Workflow for determining the EC50 of this compound against HCMV.

Conclusion

This compound presents a compelling profile as an antiviral agent with a dual mechanism of action. Its direct inhibition of HCMV replication, coupled with its ability to enhance the host's innate immune response, suggests potential for both therapeutic and prophylactic applications. The quantitative data for its anti-HCMV activity are in the low micromolar range, indicating potent activity. Further research is warranted to elucidate the precise molecular interactions underlying its anti-HCMV effects and to explore its efficacy against a broader range of viruses in vivo. The unsubstantiated claims of activity against HIV, influenza, and HSV-1 highlight the need for rigorous, publicly available studies to confirm and quantify these potential antiviral properties. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the antiviral potential of this compound.

References

Ro 90-7501: A Multifaceted Investigator Compound in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ro 90-7501, initially identified as an inhibitor of amyloid-β42 (Aβ42) fibril assembly, has emerged as a compound with a complex and multifaceted pharmacological profile. While its primary relevance to Alzheimer's disease (AD) lies in its ability to interfere with the pathological aggregation of Aβ peptides, subsequent research has unveiled its influence on fundamental cellular processes such as DNA damage response and innate immunity.[1][2][3][4] This guide provides a comprehensive overview of the core data, experimental methodologies, and signaling pathways associated with this compound, offering a technical resource for scientists in the field of neurodegenerative disease and drug discovery.

Core Mechanism in Alzheimer's Disease: Inhibition of Amyloid-β Fibril Assembly

The central hypothesis in Alzheimer's disease pathology posits that the aggregation of amyloid-β peptides, particularly the Aβ42 fragment, into soluble oligomers and insoluble fibrils is a key neurotoxic event.[5] These aggregates contribute to synaptic dysfunction, neuronal death, and the formation of senile plaques, a hallmark of AD.[5][6]

This compound directly addresses this pathological cascade by inhibiting the formation of Aβ42 fibrils.[5] This action has been shown to reduce the cytotoxic effects induced by Aβ42 in vitro.[1][7][8][9][10] The primary quantitative measure of this activity is its half-maximal effective concentration (EC50) for mitigating Aβ42-induced toxicity.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data available for this compound, providing a clear comparison of its activities across different biological contexts.

Table 1: Activity in Alzheimer's Disease-Relevant Models

Parameter Value Description

| EC50 | 2 μM | Concentration for 50% maximal effect in reducing Aβ42-induced cytotoxicity.[1][7][8][9][10] |

Table 2: Other Characterized Biological Activities

Target/Process Effect Quantitative Data (EC50) Cell Lines / Model
Antiviral Response Enhances TLR3/RLR agonist-induced IFN-β gene expression.[1][3][4] Not specified for this compound alone; enhances the activity of agents like poly I:C.[4] 293/IFNβLuc, 293TLR3HA, THP-1.[4]
Human Cytomegalovirus (HCMV) Replication Inhibition of viral production. 1.2 μM AD169 HCMV strain.[11][12]

| Radiosensitization | Enhances radiosensitivity of cancer cells.[1][2] | Not specified; used at a concentration of 10 μM in combination with irradiation.[2] | HeLa, ME-180 (cervical cancer).[2] |

Signaling Pathways and Molecular Interactions

The diverse biological effects of this compound stem from its interaction with multiple signaling pathways. Its initial characterization as an Aβ fibril inhibitor has expanded to include roles in DNA repair and immune modulation.

Inhibition of Aβ42 Fibrillogenesis

This compound interferes with the self-assembly process of Aβ42 monomers into mature fibrils.[1][5] This action is thought to occur by binding to intermediate structures in the aggregation pathway, thereby preventing their elongation and the formation of neurotoxic species.[5][13]

G cluster_pathway Aβ42 Aggregation Pathway Abeta42_Monomers Aβ42 Monomers Oligomers Soluble Oligomers (Neurotoxic) Abeta42_Monomers->Oligomers Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Mature Fibrils (Plaque Component) Protofibrils->Fibrils Ro90 This compound Ro90->Protofibrils Inhibition

Caption: this compound inhibits the Aβ42 fibril assembly pathway.

Inhibition of the ATM DNA Damage Response Pathway

Beyond its effects on amyloid, this compound has been identified as an inhibitor of Protein Phosphatase 5 (PP5).[1][8][14][15] PP5 is known to be involved in the activation of Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response.[2] By inhibiting PP5, this compound prevents the phosphorylation and activation of ATM and its downstream targets, such as H2AX, Chk1, and Chk2, following DNA damage.[1][2][16] This mechanism is responsible for its radiosensitizing effects in cancer cells and reveals a fundamental cellular pathway influenced by the compound.[2][16]

G cluster_pathway ATM DNA Damage Response Pathway DNA_Damage DNA Double-Strand Break PP5 Protein Phosphatase 5 (PP5) DNA_Damage->PP5 ATM_active p-ATM (Active) PP5->ATM_active Activates ATM_inactive ATM (Inactive) Downstream Downstream Targets (p-H2AX, p-Chk1, p-Chk2) ATM_active->Downstream Phosphorylates Response DNA Repair & Cell Cycle Arrest Downstream->Response Ro90 This compound Ro90->PP5 Inhibition G cluster_pathway TLR3/RLR Innate Immune Signaling Ligand TLR3/RLR Ligands (e.g., poly I:C) Receptor TLR3 / RLRs Ligand->Receptor p38 p38 MAPK Pathway Receptor->p38 NFkB NF-κB Pathway Receptor->NFkB IFNb IFN-β Gene Expression (Antiviral Response) p38->IFNb Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Ro90 This compound Ro90->p38 Enhances Ro90_inhib This compound Ro90_inhib->NFkB Inhibits

References

Ro 90-7501: A Technical Whitepaper on its Emergence as a Potent Radiosensitizer for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the emerging role of Ro 90-7501 as a novel radiosensitizer in oncology. Initially investigated as an inhibitor of amyloid β42 fibril assembly for Alzheimer's disease, recent preclinical studies have repositioned this compound as a promising agent to enhance the efficacy of radiotherapy in various cancers, including cervical, breast, and bladder cancer.[1][2][3][4] This document details the core mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. The primary mechanism of this compound's radiosensitizing effect lies in its ability to inhibit the phosphorylation of Ataxia Telangiectasia Mutated (ATM), a critical protein kinase in the DNA damage response pathway.[1][2] By suppressing the ATM-mediated signaling cascade, this compound impairs the cancer cells' ability to repair radiation-induced DNA double-strand breaks, leading to increased apoptosis, cell cycle arrest, and ultimately, enhanced tumor cell death.[1][5] This guide aims to provide a thorough resource for researchers and drug development professionals interested in the therapeutic potential of this compound in combination with radiotherapy.

Core Mechanism of Action: Inhibition of the ATM Signaling Pathway

This compound functions as a radiosensitizer by targeting the DNA damage response (DDR) pathway, a crucial cellular mechanism for repairing DNA lesions. Radiotherapy induces DNA double-strand breaks (DSBs), which, if left unrepaired, are highly cytotoxic.[3] The cell activates a complex signaling network to detect and repair these breaks, with the ATM protein kinase playing a central role.

Upon DNA damage, ATM is activated and phosphorylates a range of downstream effector proteins, including Checkpoint Kinase 1 (Chk1), Checkpoint Kinase 2 (Chk2), and the histone variant H2AX.[1][2][5] This phosphorylation cascade orchestrates cell cycle arrest, allowing time for DNA repair, and activates the repair machinery itself.[1]

This compound has been shown to inhibit the phosphorylation of ATM.[1][2][6][7][8] This inhibitory action is believed to be mediated through the inhibition of protein phosphatase 5 (PP5), a phosphatase known to be involved in ATM activation.[1][5] By preventing ATM activation, this compound effectively disrupts the entire downstream signaling cascade. This leads to:

  • Suppressed DNA Repair: The phosphorylation of H2AX (to form γH2AX), a key marker of DNA DSBs, is diminished, indicating an impairment in the DNA repair process.[1][5]

  • Abrogated Cell Cycle Checkpoints: The phosphorylation of Chk1 and Chk2 is suppressed, leading to a failure of the G2/M cell cycle checkpoint and forcing the cells to enter mitosis with damaged DNA, a lethal event.[1][5]

  • Increased Apoptosis: The inability to repair DNA damage and the disruption of cell cycle control ultimately drive the cancer cells into apoptosis.[1][5]

The following diagram illustrates the proposed mechanism of action of this compound as a radiosensitizer.

cluster_0 Cellular Response to Radiation cluster_1 ATM Signaling Pathway cluster_2 Effect of this compound Radiation Ionizing Radiation DNA_DSB DNA Double-Strand Breaks (DSBs) Radiation->DNA_DSB ATM ATM DNA_DSB->ATM activates pATM p-ATM (Active) ATM->pATM autophosphorylation Chk1_2 Chk1 / Chk2 pATM->Chk1_2 phosphorylates H2AX H2AX pATM->H2AX phosphorylates PP5 PP5 PP5->ATM activates pChk1_2 p-Chk1 / p-Chk2 Chk1_2->pChk1_2 CellCycleArrest G2/M Cell Cycle Arrest pChk1_2->CellCycleArrest gH2AX γH2AX H2AX->gH2AX DNARepair DNA Repair gH2AX->DNARepair Apoptosis Increased Apoptosis CellCycleArrest->Apoptosis failure leads to CellDeath Enhanced Tumor Cell Death CellCycleArrest->CellDeath DNARepair->Apoptosis failure leads to DNARepair->CellDeath Ro907501 This compound Ro907501->PP5 inhibits cluster_0 Cell Culture & Treatment cluster_1 Downstream Assays cluster_2 Endpoints CellCulture Cancer Cell Lines (e.g., HeLa, ME-180) Ro907501_Treat Treat with this compound (e.g., 10 µM for 2h) CellCulture->Ro907501_Treat Irradiation Irradiate (e.g., 8 Gy) Ro907501_Treat->Irradiation Clonogenic Clonogenic Survival Assay Irradiation->Clonogenic Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Irradiation->Apoptosis CellCycle Cell Cycle Analysis (e.g., Flow Cytometry) Irradiation->CellCycle WesternBlot Western Blotting Irradiation->WesternBlot IF Immunofluorescence (γH2AX / pATM) Irradiation->IF SurvivalFraction Cell Survival Fraction Clonogenic->SurvivalFraction ApoptoticRate Apoptotic Rate Apoptosis->ApoptoticRate CellCycleDist Cell Cycle Distribution CellCycle->CellCycleDist ProteinLevels Protein Phosphorylation (p-ATM, p-Chk1/2, γH2AX) WesternBlot->ProteinLevels DSB_Foci DNA DSB Foci Formation IF->DSB_Foci

References

Ro 90-7501: A Multifaceted Benzimidazole with Therapeutic Potential in Neurodegenerative Disease, Oncology, and Virology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 90-7501 is a bibenzimidazole compound that has emerged as a molecule of significant interest across multiple therapeutic areas. Initially identified as an inhibitor of amyloid β42 (Aβ42) fibril assembly, its activities extend to the modulation of critical cellular signaling pathways involved in DNA damage response and innate immunity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and multifaceted mechanisms of action of this compound. Detailed experimental protocols for key assays and visual representations of the signaling pathways it modulates are included to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2'-(4-aminophenyl)-[2,5'-bi-1H-benzimidazol]-5-amine, is a small molecule with a distinct bibenzimidazole core structure. This structural motif is pivotal to its biological activities, including its ability to interact with various biological targets.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2'-(4-aminophenyl)-[2,5'-bi-1H-benzimidazol]-5-amine
Molecular Formula C₂₀H₁₆N₆[1]
Molecular Weight 340.39 g/mol [1]
CAS Number 293762-45-5[1]
Appearance Crystalline solid
Melting Point 289 - 291 °C
Solubility Soluble in DMSO (to 100 mM) and 1 eq. HCl (to 10 mM)[1]
SMILES Nc1ccc(cc1)c2nc3cc(N)ccc3[nH]2
InChI InChI=1S/C20H16N6/c21-13-4-1-11(2-5-13)19-23-15-7-3-12(9-17(15)25-19)20-24-16-8-6-14(22)10-18(16)26-20/h1-10H,21-22H2,(H,23,25)(H,24,26)

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of pharmacological effects stemming from its interaction with multiple cellular targets. This pleiotropic activity makes it a promising candidate for repositioning in various disease contexts.

Inhibition of Amyloid β42 Fibril Assembly

A primary and well-documented activity of this compound is its ability to inhibit the aggregation of amyloid β42 (Aβ42) peptides, a key pathological hallmark of Alzheimer's disease. It effectively reduces Aβ42-induced cytotoxicity with an EC50 of 2 µM.[1][2][3]

Radiosensitization through Inhibition of ATM Phosphorylation

This compound has been shown to act as a potent radiosensitizer in cancer cells.[4][5] This effect is attributed to its ability to inhibit the phosphorylation of Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response (DDR).[4][5] By suppressing ATM activation, this compound prevents the downstream phosphorylation of key DDR proteins such as H2AX, Chk1, and Chk2, leading to impaired DNA repair, cell cycle arrest, and increased apoptosis following irradiation.[4]

Modulation of Innate Immune Signaling

This compound demonstrates a unique modulatory effect on the innate immune system, specifically targeting the Toll-like receptor 3 (TLR3) and RIG-I-like receptor (RLR) signaling pathways.[6][7] It selectively enhances the production of type I interferon (IFN-β), a critical antiviral cytokine, while concurrently inhibiting the activation of the pro-inflammatory transcription factor NF-κB.[6][8] This differential regulation is thought to be mediated through the activation of the p38 MAPK pathway.[6][7]

Inhibition of Protein Phosphatase 5 (PP5)

Further elucidating its mechanism in the DNA damage response, this compound has been identified as an inhibitor of Protein Phosphatase 5 (PP5) in a TPR-dependent manner.[2][9] PP5 is known to play a role in the activation of ATM, suggesting that the ATM-inhibitory effects of this compound may be, at least in part, mediated through its action on PP5.[4]

Table 2: Summary of Pharmacological Activities and Quantitative Data

ActivityTarget/PathwayQuantitative DataReference(s)
Neuroprotection Amyloid β42 Fibril AssemblyEC50 = 2 µM (for reduction of Aβ42-induced cytotoxicity)[1][2]
Radiosensitization ATM Phosphorylation-[4][5]
Antiviral/Immunomodulation TLR3/RLR SignalingEnhances IFN-β production, Inhibits NF-κB activation[6][7]
Enzyme Inhibition Protein Phosphatase 5 (PP5)TPR-dependent inhibition[2][9]

Signaling Pathways and Experimental Workflows

The multifaceted nature of this compound's activity can be visualized through its impact on key signaling cascades and the workflows used to investigate these effects.

ATM-Mediated DNA Damage Response Pathway

Upon DNA double-strand breaks, ATM is activated and initiates a signaling cascade to orchestrate DNA repair, cell cycle arrest, and apoptosis. This compound disrupts this pathway by inhibiting ATM phosphorylation, potentially through its interaction with PP5.

ATM_Pathway cluster_nucleus Nucleus DSB DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DSB->ATM_inactive ATM_active ATM-P (active monomer) ATM_inactive->ATM_active autophosphorylation H2AX γH2AX ATM_active->H2AX phosphorylates Chk1 p-Chk1 ATM_active->Chk1 phosphorylates Chk2 p-Chk2 ATM_active->Chk2 phosphorylates PP5 PP5 PP5->ATM_active activation Ro907501 This compound Ro907501->PP5 inhibits Repair DNA Repair H2AX->Repair CellCycleArrest Cell Cycle Arrest Chk1->CellCycleArrest Apoptosis Apoptosis Chk2->Apoptosis

ATM DNA Damage Response Pathway Inhibition by this compound.
TLR3/RLR-Mediated Antiviral Signaling Pathway

Viral double-stranded RNA (dsRNA) is recognized by TLR3 in endosomes and RLRs in the cytoplasm, triggering signaling cascades that lead to the production of type I interferons and inflammatory cytokines. This compound selectively enhances the IFN-β arm of this pathway while suppressing the NF-κB-mediated inflammatory response.

TLR3_RLR_Pathway cluster_cell Cell cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsRNA_endo dsRNA TLR3 TLR3 dsRNA_endo->TLR3 TRIF TRIF TLR3->TRIF dsRNA_cyto dsRNA RLR RIG-I/MDA5 dsRNA_cyto->RLR MAVS MAVS RLR->MAVS TBK1_IKKi TBK1/IKKε TRIF->TBK1_IKKi IKK IKK Complex TRIF->IKK MAVS->TBK1_IKKi MAVS->IKK IRF3 IRF3 TBK1_IKKi->IRF3 phosphorylates IkB IκB IKK->IkB phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_n p-IRF3 pIRF3->pIRF3_n pIkB p-IκB IkB->pIkB NFkB NF-κB pIkB->NFkB releases NFkB_n NF-κB NFkB->NFkB_n p38 p38 MAPK p38->pIRF3 enhances activation Ro907501 This compound Ro907501->IKK inhibits Ro907501->p38 activates IFNb_gene IFN-β Gene pIRF3_n->IFNb_gene activates transcription Inflam_gene Inflammatory Genes NFkB_n->Inflam_gene activates transcription

Modulation of TLR3/RLR Signaling by this compound.
Experimental Workflow for Assessing Radiosensitizing Effects

A typical workflow to evaluate the radiosensitizing potential of this compound involves a combination of cell viability, DNA damage, and long-term survival assays.

Radiosensitization_Workflow cluster_assays Post-Treatment Assays start Cancer Cell Culture treatment Treat with this compound (e.g., 10 µM) start->treatment irradiation Irradiate (e.g., 2-8 Gy) treatment->irradiation western_blot Western Blot (p-ATM, γH2AX, p-Chk1/2) irradiation->western_blot apoptosis_assay Apoptosis Assay (Annexin V/PI staining) irradiation->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Flow Cytometry) irradiation->cell_cycle_assay clonogenic_assay Clonogenic Survival Assay (10-14 days) irradiation->clonogenic_assay

Workflow for Evaluating this compound Radiosensitization.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the study of this compound.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.

  • Cell Plating: Plate cells (e.g., HeLa, ME-180) into 60 mm diameter dishes at a density that will yield approximately 50-100 colonies per dish for each treatment condition.

  • Treatment: Allow cells to attach for 4 hours, then treat with 10 µM this compound or vehicle control.

  • Irradiation: After 4 hours of drug incubation, irradiate the cells with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: Twenty-four hours post-irradiation, replace the medium with fresh, drug-free medium.

  • Colony Formation: Incubate the dishes for 10-14 days to allow for colony formation.

  • Staining and Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Count colonies containing more than 50 cells.

  • Data Analysis: Normalize the number of colonies to the plating efficiency of the non-irradiated control for each treatment group to determine the surviving fraction.

Western Blotting for DNA Damage Response Proteins

This technique is used to measure the levels of total and phosphorylated proteins in a signaling pathway.

  • Cell Treatment and Lysis: Treat cells with this compound and/or irradiation. At desired time points, harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ATM, ATM, γH2AX, p-Chk1, p-Chk2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Antiviral Assay

This assay determines the ability of a compound to inhibit viral replication.

  • Cell Seeding: Seed 293TLR3HA cells in 24-well plates.

  • Treatment: After 24 hours, treat the cells with poly I:C in the presence or absence of 10 µM this compound for 12 hours.

  • Viral Infection: Infect the cells with Vesicular Stomatitis Virus (VSV) at a low multiplicity of infection (MOI) of 0.001.

  • Sample Collection: Harvest the culture media 16 hours post-infection.

  • Plaque Assay: Determine the viral titer in the collected media by performing a plaque assay on a suitable indicator cell line.

Conclusion

This compound is a versatile small molecule with a compelling profile of biological activities that span neurodegeneration, oncology, and immunology. Its ability to inhibit Aβ42 aggregation, sensitize cancer cells to radiation by targeting the ATM pathway, and differentially modulate innate immune responses highlights its potential as a lead compound for the development of novel therapeutics. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a valuable resource for the scientific community to further explore and harness the therapeutic promise of this compound.

References

Ro 90-7501: A Technical Guide to its Discovery, Synthesis, and Multifaceted Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 90-7501, chemically identified as 2'-(4-Aminophenyl)-[2,5'-bi-1H-benzimidazol]-5-amine, is a small molecule that has garnered significant scientific interest due to its diverse biological activities. Initially discovered as an inhibitor of amyloid β42 (Aβ42) fibril assembly, a key pathological hallmark of Alzheimer's disease, its therapeutic potential has since expanded into oncology and virology. Subsequent research has repositioned this compound as a potent radiosensitizer for cervical cancer and an enhancer of the innate antiviral response. This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted mechanisms of action of this compound, supported by detailed experimental methodologies and structured data presentation.

Discovery and Chemical Synthesis

Initial Discovery

This compound was first identified through a cell-based primary screening assay designed to discover compounds that could mitigate the cytotoxicity induced by amyloid β42 (Aβ42)[1]. This initial research focused on its potential as a therapeutic agent for Alzheimer's disease by targeting the aggregation of Aβ42 into neurotoxic fibrils[1]. Further studies confirmed its ability to retard the formation of mature Aβ42 fibrils, leading to an accumulation of polymeric sheets and fibrillar intermediates[1].

Chemical Synthesis

The synthesis of this compound, a bisbenzimidazole derivative, generally follows established multi-step organic synthesis protocols for this class of compounds[2][3]. The core structure is typically assembled through the condensation of an o-phenylenediamine derivative with a dicarboxylic acid or its equivalent under acidic conditions, often facilitated by a dehydrating agent like polyphosphoric acid[2].

A general synthetic approach is outlined below:

Experimental Protocol: General Synthesis of Bisbenzimidazoles

  • Reaction Setup: A mixture of an appropriately substituted o-phenylenediamine and a dicarboxylic acid (or its corresponding aldehyde or acid chloride) is prepared in a suitable solvent. Polyphosphoric acid is often used as both a solvent and a catalyst.

  • Condensation: The reaction mixture is heated, typically at elevated temperatures, for several hours to facilitate the double condensation and cyclization, forming the two benzimidazole rings.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized, often by pouring it into a large volume of water or a basic solution, which precipitates the crude product. The precipitate is then collected by filtration.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the final bisbenzimidazole compound.

Biological Activities and Mechanisms of Action

This compound exhibits a remarkable range of biological activities, stemming from its ability to interact with multiple cellular targets and pathways.

Inhibition of Amyloid β42 Fibril Assembly

This compound was found to reduce Aβ42-induced cytotoxicity with an EC50 of 2 μM[6][7][8][9][10][11][12]. It inhibits the formation of mature Aβ42 fibrils, a key process in the pathology of Alzheimer's disease[1].

Experimental Protocol: Aβ42 Fibril Assembly Inhibition Assay (Thioflavin T Assay)

  • Preparation of Aβ42: Monomeric Aβ42 is prepared by treating lyophilized peptide with a basic solution (e.g., NaOH) followed by neutralization and dilution in an appropriate buffer (e.g., PBS).

  • Assay Setup: Monomeric Aβ42 is incubated in the presence or absence of this compound at various molar ratios in a microplate. Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils, is included in the reaction mixture.

  • Fluorescence Monitoring: The plate is incubated at 37°C, and ThT fluorescence is measured at regular intervals using a fluorescence plate reader. An increase in fluorescence indicates fibril formation.

  • Data Analysis: The fluorescence intensity over time is plotted to generate aggregation curves. The inhibitory effect of this compound is quantified by comparing the lag time, slope, and final fluorescence intensity of the aggregation curves in the presence of the compound to the control (Aβ42 alone).

Radiosensitization in Cervical Cancer

This compound has been identified as a novel radiosensitizer for cervical cancer cells[4][13][14]. It enhances the efficacy of radiation therapy by inhibiting the DNA damage response, leading to increased apoptosis and impaired cell cycle progression in irradiated cancer cells[4][7][13].

The primary mechanism for this radiosensitization is the inhibition of Ataxia Telangiectasia Mutated (ATM) kinase phosphorylation[4][7][13][14]. ATM is a crucial protein in the DNA damage response pathway, and its inhibition prevents the repair of radiation-induced DNA double-strand breaks[13]. This inhibition is thought to occur through the inhibition of protein phosphatase 5 (PP5), which is involved in ATM activation[4][14].

Experimental Protocol: Clonogenic Survival Assay

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded into multi-well plates at a density that allows for the formation of individual colonies.

  • Treatment: After allowing the cells to attach, they are treated with this compound at various concentrations for a specified period.

  • Irradiation: The cells are then exposed to different doses of ionizing radiation.

  • Incubation: The plates are incubated for 10-14 days to allow for colony formation.

  • Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet), and colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction of cells for each treatment condition is calculated and plotted against the radiation dose to generate cell survival curves.

Experimental Protocol: Western Blot for ATM Phosphorylation

  • Sample Preparation: Cells are treated with this compound and/or radiation. Whole-cell lysates are prepared using a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

  • Blocking and Antibody Incubation: The membrane is blocked with a solution containing bovine serum albumin (BSA) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for phosphorylated ATM (p-ATM) and a primary antibody for total ATM as a loading control.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Antiviral Activity

This compound enhances the antiviral response by selectively promoting the Toll-like receptor 3 (TLR3) and RIG-I-like receptor (RLR) ligand-induced expression of IFN-β[5][15][16]. This effect is mediated through the selective activation of the p38 mitogen-activated protein kinase (MAPK) pathway[15][16]. Importantly, this compound does not promote the activation of NF-κB, which is associated with pro-inflammatory cytokine production[7][15]. This selective enhancement of the antiviral arm of the innate immune response makes it a promising candidate for antiviral therapy. This compound has also been shown to have activity against human cytomegalovirus (HCMV)[17][18].

Experimental Protocol: Antiviral Plaque Assay

  • Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.

  • Virus Adsorption: The cells are infected with a serially diluted virus stock in the presence or absence of this compound and incubated for 1-2 hours to allow for virus adsorption.

  • Overlay: The virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated for several days to allow for the formation of plaques (zones of cell death).

  • Staining and Counting: The cells are fixed and stained to visualize the plaques, which are then counted.

  • Titer Calculation: The virus titer (in plaque-forming units per milliliter) is calculated, and the reduction in titer in the presence of this compound indicates its antiviral activity.

Antiplasmid Activity

More recently, this compound was identified as a potent inhibitor of multidrug-resistance plasmid maintenance in bacteria[19]. It exhibits DNA intercalating activity and has shown the ability to evict plasmids from bacteria, thereby resensitizing them to antibiotics[19][20].

Quantitative Data Summary

Biological ActivityAssayCell Line/SystemKey ParameterValueReference
Aβ42 Cytotoxicity Inhibition Cell Viability Assay-EC502 µM[6][7][8][9][10][11][12]
Anti-HCMV Activity Plaque Assay-EC501.2 µM (Strain AD169)[18]
Plaque Assay-EC502.6 µM (Strain Merlin)[18]
Antiplasmid Activity -E. coli with pScreening-Dose-dependent reduction in plasmid levels[20]
Radiosensitization Clonogenic Survival AssayHeLa, ME-180-Significant enhancement of radiosensitivity[11]

Visualizing the Mechanisms of Action

Signaling Pathways

The multifaceted nature of this compound's activity can be visualized through its interaction with key cellular signaling pathways.

TLR3_Signaling_Pathway cluster_extracellular Extracellular/Endosomal Lumen cluster_membrane Endosomal Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsRNA dsRNA (Viral PAMP) TLR3 TLR3 dsRNA->TLR3 TRIF TRIF TLR3->TRIF recruits TRAF3 TRAF3 TRIF->TRAF3 NFkB_pathway NF-κB Pathway (Not Enhanced) TRIF->NFkB_pathway TBK1 TBK1 TRAF3->TBK1 IRF3 IRF3 TBK1->IRF3 IKKe IKKε IKKe->IRF3 p38_MAPK p38 MAPK IFNb_gene IFN-β Gene Expression p38_MAPK->IFNb_gene enhances expression p_IRF3 p-IRF3 IRF3->p_IRF3 phosphorylation p_IRF3->IFNb_gene translocation & activation Ro907501 This compound Ro907501->p38_MAPK selectively activates

Caption: TLR3 signaling pathway enhanced by this compound.

ATM_Signaling_Pathway cluster_nucleus Nucleus DNA_DSB DNA Double-Strand Break (from Radiation) MRN_complex MRN Complex DNA_DSB->MRN_complex recruits ATM_dimer ATM (inactive dimer) MRN_complex->ATM_dimer activates ATM_monomer ATM (active monomer) ATM_dimer->ATM_monomer autophosphorylation p_ATM p-ATM ATM_monomer->p_ATM Downstream Downstream Effectors (Chk2, p53, H2AX) p_ATM->Downstream phosphorylates PP5 PP5 PP5->ATM_monomer promotes activation Ro907501 This compound Ro907501->PP5 inhibits CellCycleArrest Cell Cycle Arrest Downstream->CellCycleArrest DNARepair DNA Repair Downstream->DNARepair Apoptosis Apoptosis CellCycleArrest->Apoptosis leads to DNARepair->Apoptosis failure leads to

Caption: ATM signaling pathway inhibited by this compound.

Experimental Workflow

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_evaluation Biological Evaluation Screening Cell-Based Screening (Aβ42 Cytotoxicity) Synthesis Chemical Synthesis (Bisbenzimidazole) Abeta_Assay Aβ42 Fibril Inhibition Assay Screening->Abeta_Assay Synthesis->Abeta_Assay Antiviral_Assay Antiviral Plaque Assay Synthesis->Antiviral_Assay Radiosensitization_Assay Clonogenic Survival Assay Synthesis->Radiosensitization_Assay Mechanism_Study Mechanism of Action (Western Blot, etc.) Abeta_Assay->Mechanism_Study Antiviral_Assay->Mechanism_Study Radiosensitization_Assay->Mechanism_Study

Caption: General experimental workflow for this compound.

Conclusion

This compound is a versatile small molecule with a rich and expanding biological profile. Its journey from an Alzheimer's disease drug candidate to a potential radiosensitizer and antiviral agent highlights the power of drug repositioning and the importance of understanding the fundamental mechanisms of action. The detailed experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and its analogues. The unique ability of this compound to modulate distinct and critical cellular pathways warrants continued investigation and development.

References

An In-depth Technical Guide to the Biological Targets and Pathways of Ro 90-7501

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 90-7501 is a multifaceted small molecule with a diverse range of biological activities, positioning it as a compound of significant interest for therapeutic development in neurodegenerative diseases, oncology, and virology. Initially identified as an inhibitor of amyloid-β42 (Aβ42) fibril assembly, subsequent research has unveiled its capacity to modulate critical cellular pathways, including DNA damage response and innate immunity. This technical guide provides a comprehensive overview of the known biological targets and signaling pathways of this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a deeper understanding of its mechanism of action.

Core Biological Targets and Mechanisms of Action

This compound exhibits a polypharmacological profile, engaging with several key proteins and pathways to exert its biological effects. The primary targets identified to date include Amyloid β42 (Aβ42), Ataxia Telangiectasia Mutated (ATM) kinase, Protein Phosphatase 5 (PP5), and components of the Toll-like receptor 3 (TLR3) and RIG-I-like receptor (RLR) signaling pathways.

Inhibition of Amyloid-β42 (Aβ42) Fibril Assembly

A primary and well-documented activity of this compound is its ability to inhibit the aggregation of Aβ42 peptides into neurotoxic fibrils, a pathological hallmark of Alzheimer's disease. This inhibitory action is crucial for reducing Aβ42-induced cytotoxicity.

Modulation of the DNA Damage Response: ATM and PP5 Inhibition

This compound has been shown to function as a radiosensitizer in cancer cells by impeding the DNA damage response (DDR).[1][2] This is achieved through the inhibition of ATM kinase phosphorylation.[1][2] Evidence suggests that this inhibition may be mediated, at least in part, by the direct inhibition of Protein Phosphatase 5 (PP5), a serine/threonine phosphatase known to play a role in ATM activation.[1][3] By suppressing the ATM signaling cascade, this compound prevents the effective repair of DNA double-strand breaks induced by ionizing radiation, leading to increased apoptosis and cell cycle arrest in cancer cells.[1][2]

Enhancement of Innate Antiviral Immunity: TLR3 and RLR Pathways

This compound selectively enhances the antiviral response mediated by TLR3 and RLRs.[4][5] It promotes the expression of interferon-β (IFN-β), a key antiviral cytokine, upon stimulation of these pattern recognition receptors by viral components like double-stranded RNA.[4][5] Interestingly, this enhancement of the IFN-β response is accompanied by an inhibition of NF-κB activation, suggesting a nuanced modulation of the innate immune signaling cascade.[4] This dual action could be beneficial in promoting viral clearance while mitigating excessive inflammation.

Quantitative Data

The following tables summarize the key quantitative data associated with the biological activities of this compound.

Table 1: In Vitro Efficacy of this compound

Target/ActivityAssayCell Line/SystemKey ParameterValueReference(s)
Aβ42-induced cytotoxicityCytotoxicity Assay---EC502 µM[3][6]
RadiosensitizationClonogenic Survival AssayHeLa, ME-180---Significant enhancement[1]
Apoptosis Induction (with radiation)Annexin V/PI StainingHeLa---Significant increase[1]
IFN-β Promoter Activation (with poly I:C)Luciferase Reporter Assay293TLR3/IFNβLucFold InductionDose-dependent enhancement[4]
NF-κB Activation (with poly I:C)Luciferase Reporter Assay293TLR3/NFκBLuc---Inhibition[4]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound.

ATM-Mediated DNA Damage Response Pathway

ATM_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Break (e.g., Radiation) ATM_inactive ATM (inactive) DNA_Damage->ATM_inactive activates ATM_active p-ATM (active) ATM_inactive->ATM_active autophosphorylation H2AX H2AX ATM_active->H2AX phosphorylates Chk1_2 Chk1/Chk2 ATM_active->Chk1_2 phosphorylates PP5 PP5 PP5->ATM_active dephosphorylates (activates ATM signaling) Ro907501 This compound Ro907501->ATM_active inhibits phosphorylation Ro907501->PP5 inhibits gamma_H2AX γ-H2AX H2AX->gamma_H2AX DNA_Repair DNA Repair gamma_H2AX->DNA_Repair p_Chk1_2 p-Chk1/p-Chk2 Chk1_2->p_Chk1_2 Cell_Cycle_Arrest Cell Cycle Arrest p_Chk1_2->Cell_Cycle_Arrest Apoptosis Apoptosis p_Chk1_2->Apoptosis

Caption: ATM DNA Damage Response Pathway Inhibition by this compound.

TLR3/RLR-Mediated Antiviral Signaling Pathway

TLR3_RLR_Pathway cluster_outside Extracellular/Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsRNA_ext dsRNA (viral) TLR3 TLR3 dsRNA_ext->TLR3 binds Signaling_Intermediates Signaling Intermediates (e.g., TRIF, MAVS) TLR3->Signaling_Intermediates dsRNA_int dsRNA (viral) RLR RIG-I/MDA5 (RLRs) dsRNA_int->RLR binds RLR->Signaling_Intermediates p38_MAPK p38 MAPK Signaling_Intermediates->p38_MAPK IRF3 IRF3 Signaling_Intermediates->IRF3 NFkB NF-κB Signaling_Intermediates->NFkB IFNb_Gene IFN-β Gene p38_MAPK->IFNb_Gene enhances transcription p_IRF3 p-IRF3 IRF3->p_IRF3 p_NFkB p-NF-κB NFkB->p_NFkB Ro907501 This compound Ro907501->p38_MAPK activates Ro907501->NFkB inhibits p_IRF3->IFNb_Gene activates transcription p_NFkB->IFNb_Gene activates transcription Inflammatory_Genes Inflammatory Genes p_NFkB->Inflammatory_Genes activates transcription

Caption: Modulation of TLR3/RLR Antiviral Signaling by this compound.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of reproductive cell death after treatment.

  • Cell Seeding: HeLa or other suitable cancer cells are seeded at a low density in 6-well plates to allow for individual colony formation.

  • Treatment: Cells are treated with this compound at various concentrations for a specified period, followed by irradiation with different doses of ionizing radiation.

  • Incubation: Plates are incubated for 10-14 days to allow for colony growth.

  • Staining and Counting: Colonies are fixed with a solution such as 10% buffered formalin and stained with crystal violet. Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction is calculated by normalizing the plating efficiency of treated cells to that of untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with this compound and/or radiation as required by the experimental design.

  • Cell Harvesting and Staining: After treatment, cells are harvested and washed with PBS. They are then resuspended in a binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is determined to quantify the extent of apoptosis.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated as required and then harvested.

  • Fixation: Cells are fixed, typically in cold 70% ethanol, to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a DNA-intercalating dye such as Propidium Iodide (PI), which also requires RNase treatment to avoid staining of double-stranded RNA.

  • Flow Cytometry: The DNA content of individual cells is measured by flow cytometry. The fluorescence intensity is directly proportional to the amount of DNA.

  • Data Analysis: A histogram of DNA content is generated, showing distinct peaks for G0/G1 (2n DNA content) and G2/M (4n DNA content) phases, with the S phase population located between these two peaks.

Western Blotting for Phosphorylated Proteins

This technique is used to detect and quantify the levels of specific phosphorylated proteins, such as p-ATM.

  • Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-ATM). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate, and the resulting bands are visualized and quantified. The levels of phosphorylated protein are often normalized to the total protein levels of the target protein or a loading control (e.g., β-actin).

In Vitro Protein Phosphatase 5 (PP5) Inhibition Assay

This assay measures the ability of this compound to directly inhibit the enzymatic activity of PP5.

  • Reaction Setup: Recombinant PP5 enzyme is incubated in a reaction buffer with a suitable substrate (e.g., a phosphorylated peptide or p-nitrophenyl phosphate - pNPP).

  • Inhibitor Addition: this compound at various concentrations is added to the reaction mixture.

  • Enzymatic Reaction: The reaction is allowed to proceed for a defined period at an optimal temperature.

  • Detection of Product: The amount of dephosphorylated product is measured. For pNPP, this can be done colorimetrically by measuring the absorbance of the p-nitrophenol product. For peptide substrates, the release of free phosphate can be quantified using a malachite green-based assay.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and an IC50 value can be determined.

TLR3/RLR Signaling Luciferase Reporter Assay

This cell-based assay quantifies the activation of the IFN-β promoter in response to TLR3 or RLR agonists.

  • Cell Line: A stable cell line expressing TLR3 and containing a luciferase reporter gene under the control of the IFN-β promoter is used (e.g., 293TLR3/IFNβLuc).

  • Cell Treatment: Cells are treated with a TLR3 agonist (e.g., poly I:C) in the presence or absence of varying concentrations of this compound.

  • Cell Lysis and Luciferase Assay: After a suitable incubation period, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay reagent.

  • Data Analysis: The luciferase activity is normalized to a control (e.g., a co-transfected Renilla luciferase reporter) to account for variations in transfection efficiency and cell number. The fold induction of IFN-β promoter activity is then calculated relative to untreated cells.

Amyloid-β42 (Aβ42) Fibril Assembly Inhibition Assay

This in vitro assay monitors the aggregation of Aβ42 peptides into fibrils.

  • Aβ42 Preparation: Monomeric Aβ42 peptide is prepared by dissolving the lyophilized peptide in a suitable solvent (e.g., hexafluoroisopropanol) followed by removal of the solvent and resuspension in an appropriate buffer.

  • Aggregation Assay: The Aβ42 solution is incubated at 37°C with or without different concentrations of this compound. The formation of amyloid fibrils is monitored over time.

  • Detection Method (Thioflavin T Assay): Thioflavin T (ThT) is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. The fluorescence intensity is measured at regular intervals using a fluorescence plate reader.

  • Data Analysis: The kinetics of fibril formation (lag phase, elongation rate) are analyzed. The percentage of inhibition of Aβ42 aggregation by this compound is calculated by comparing the ThT fluorescence in the presence of the compound to that of the control.

Conclusion

This compound is a promising chemical entity with a unique and diverse pharmacological profile. Its ability to concurrently inhibit amyloid-β aggregation, sensitize cancer cells to radiation by targeting the DNA damage response, and modulate the innate antiviral immune response highlights its potential for repositioning and development in multiple therapeutic areas. The detailed understanding of its biological targets and the pathways it modulates, as outlined in this guide, is essential for guiding future preclinical and clinical investigations to unlock the full therapeutic potential of this versatile molecule. Further research is warranted to elucidate the precise molecular interactions of this compound with its targets and to explore its efficacy in relevant in vivo models.

References

Methodological & Application

Application Notes and Protocols for Ro 90-7501 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 90-7501 is a versatile small molecule with a range of biological activities that make it a valuable tool in cell culture-based research. Initially identified as an inhibitor of amyloid β42 (Aβ42) fibril assembly, its applications have expanded to include roles as a potent radiosensitizer in cancer cells and an enhancer of the innate antiviral response.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound in cell culture settings, focusing on its mechanisms of action and providing clear, actionable methodologies for researchers.

Mechanism of Action

This compound exhibits its diverse effects through multiple mechanisms of action:

  • Inhibition of ATM Phosphorylation: In the context of cancer radiotherapy, this compound acts as a radiosensitizer by inhibiting the phosphorylation of Ataxia Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response (DDR) pathway.[3][6][7] This inhibition is mediated through its effect on protein phosphatase 5 (PP5).[1][2][4] By suppressing the ATM signaling cascade, this compound prevents the effective repair of radiation-induced DNA double-strand breaks, leading to cell cycle arrest and increased apoptosis in cancer cells.[3][6][7]

  • Enhancement of Antiviral Response: this compound selectively enhances the antiviral response mediated by Toll-like receptor 3 (TLR3) and RIG-I-like receptors (RLRs).[1][2][4][6] It promotes the expression of interferon-beta (IFN-β) by selectively activating the p38 mitogen-activated protein kinase (MAPK) pathway, thereby boosting the innate immune response to viral pathogens.[1][6]

  • Inhibition of Amyloid β42 Fibril Assembly: In models of Alzheimer's disease, this compound inhibits the formation of Aβ42 fibrils and reduces the cytotoxicity induced by these protein aggregates.[1][2][4][8]

Data Presentation

Table 1: Effective Concentrations and Cytotoxicity of this compound in Various Cell Lines
Cell LineApplicationEffective ConcentrationNotes
HeLa, ME-180Radiosensitization10 µMUsed in combination with irradiation (e.g., 8 Gy).[6]
MDA-MB-231, MCF7RadiosensitizationNot specifiedShown to enhance radiosensitivity.
293TLR3HAAntiviral Response10 µMUsed to enhance poly I:C-induced antiviral activity.[9]
THP-1Antiviral Response10 µMEnhances poly I:C-induced IFN-β expression.[9]
Neuronal CellsNeuroprotectionEC50 of 2 µMReduces Aβ42-induced cytotoxicity.[1][2][4][8]
HFFAntiviral (HCMV)EC50 of 1.2 µMInhibits Human Cytomegalovirus replication.

Signaling Pathways and Experimental Workflows

DNA_Damage_Response This compound in DNA Damage Response cluster_0 Radiation cluster_1 Cellular Response cluster_2 Intervention Radiation Radiation DNA_DSB DNA Double-Strand Breaks Radiation->DNA_DSB ATM ATM DNA_DSB->ATM PP5 Protein Phosphatase 5 PP5->ATM Dephosphorylates (inactivates) p_ATM p-ATM (active) ATM->p_ATM Autophosphorylation Downstream Downstream Effectors (Chk1, Chk2, H2AX) p_ATM->Downstream p_Downstream Phosphorylated Effectors Downstream->p_Downstream Repair_Arrest DNA Repair & Cell Cycle Arrest p_Downstream->Repair_Arrest Cell_Survival Cell Survival Repair_Arrest->Cell_Survival Ro907501 This compound Ro907501->PP5 Inhibits Antiviral_Response This compound in Antiviral Signaling cluster_0 Viral PAMPs cluster_1 Cellular Signaling cluster_2 Intervention dsRNA Viral dsRNA (e.g., poly I:C) TLR3_RLR TLR3 / RLRs dsRNA->TLR3_RLR p38_MAPK p38 MAPK TLR3_RLR->p38_MAPK p_p38_MAPK p-p38 MAPK (active) p38_MAPK->p_p38_MAPK IFN_promoter IFN-β Promoter p_p38_MAPK->IFN_promoter IFN_expression IFN-β Gene Expression IFN_promoter->IFN_expression Antiviral_State Antiviral State IFN_expression->Antiviral_State Ro907501 This compound Ro907501->p38_MAPK Activates Experimental_Workflow General Experimental Workflow for this compound Cell_Seeding 1. Cell Seeding (e.g., 96-well or 60mm plates) Cell_Adherence 2. Cell Adherence (24 hours) Cell_Seeding->Cell_Adherence Ro_Treatment 3. This compound Treatment (e.g., 10 µM for 2-4 hours) Cell_Adherence->Ro_Treatment Co_Treatment 4. Co-treatment (e.g., Irradiation, Poly I:C, Aβ42) Ro_Treatment->Co_Treatment Incubation 5. Incubation (Time-course dependent on assay) Co_Treatment->Incubation Assay 6. Endpoint Assay (Viability, Apoptosis, Western Blot, etc.) Incubation->Assay

References

Application Notes and Protocols for Ro 90-7501 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Mechanism of Action

Ro 90-7501 is a versatile bis-benzimidazole compound with multiple documented in vitro activities. Initially identified as an inhibitor of amyloid β42 (Aβ42) fibril assembly, it has since been shown to possess potent radiosensitizing and antiviral properties.[1][2][3] Its mechanisms of action are context-dependent:

  • Radiosensitization: this compound enhances the sensitivity of cancer cells to ionizing radiation by inhibiting the DNA damage response (DDR) pathway. It functions by inhibiting Protein Phosphatase 5 (PP5), a phosphatase involved in the activation of Ataxia Telangiectasia Mutated (ATM) kinase.[1][4][5] By inhibiting PP5, this compound prevents the phosphorylation of ATM and its downstream targets (e.g., H2AX, Chk1, Chk2), which impairs DNA repair, suppresses cell cycle progression, and promotes apoptosis following radiation-induced DNA damage.[1][3][5]

  • Antiviral Activity: The compound selectively enhances the antiviral response mediated by Toll-like receptor 3 (TLR3) and RIG-I-like receptors (RLR).[4][6] It promotes the expression of IFN-β and the subsequent antiviral state, likely through the selective activation of the p38 MAPK signaling pathway, while concurrently inhibiting NF-κB activation.[6][7]

  • Amyloid β42 Inhibition: this compound retards the formation of mature Aβ42 fibrils, leading to the accumulation of polymeric sheets and fibrillary intermediates, which reduces Aβ42-induced cytotoxicity.[2][8]

  • Antiviral (HCMV): It can inhibit the replication of human cytomegalovirus (HCMV) through interactions with DNA.[9]

Data Presentation: Effective Concentrations for In Vitro Assays

The following table summarizes the effective concentrations of this compound reported in various in vitro assays.

ApplicationCell Line(s)Assay TypeEffective ConcentrationObserved EffectCitation(s)
Radiosensitization HeLa, ME-180 (Cervical Cancer)Clonogenic Survival, Apoptosis, Cell Cycle10 µMSignificantly enhanced radiosensitivity, increased apoptosis, and G2/M arrest post-irradiation.[1][5]
Radiosensitization MDA-MB-231, MCF7 (Breast Cancer)Viability, Proliferation, DNA RepairNot specifiedEnhanced radiosensitivity by inhibiting DNA double-strand break repair.[10]
Antiviral Enhancement HEK293-TLR3, THP-1IFN-β Promoter, Antiviral Assay0.8 - 12.5 µM (10 µM commonly used)Enhanced poly(I:C)-induced IFN-β expression and antiviral activity against VSV.[2][7][11]
Aβ42 Cytotoxicity Not specified (Cell-based assay)Cytotoxicity ReductionEC₅₀ = 2 µMReduced cytotoxicity induced by Aβ42 fibril assembly.[4][12][13]
Anti-HCMV Activity Human Foreskin Fibroblasts (HFF)Virus Yield ReductionEC₅₀ = 1.2 µM (AD169), 2.6 µM (Merlin)Inhibition of human cytomegalovirus replication.[9]
Cellular Toxicity HFF, HEK293MTT AssayCC₅₀ > 10 µM, No toxicity up to 250 µMLow cytotoxicity at effective concentrations.[7][9]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its use as a radiosensitizer.

Ro907501_Pathway cluster_0 Cellular Response DNA_Repair DNA Repair Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Apoptosis Apoptosis IR Ionizing Radiation DSB DNA Double-Strand Breaks (DSBs) IR->DSB ATM ATM DSB->ATM activates PP5 PP5 PP5->ATM dephosphorylates (inactivates) Ro This compound Ro->PP5 inhibits pATM p-ATM (Active) ATM->pATM Downstream Downstream Effectors (p-H2AX, p-Chk1/2) pATM->Downstream phosphorylates Downstream->DNA_Repair leads to Downstream->Cell_Cycle_Arrest leads to Downstream->Apoptosis leads to Radiosensitization_Workflow start Seed Cells in Appropriate Vessels treat Treat with this compound (e.g., 10 µM for 2h) + Vehicle Control start->treat irradiate Irradiate Cells (e.g., 0-8 Gy) treat->irradiate incubate Incubate for Assay-Specific Duration irradiate->incubate analysis Perform Downstream Analysis incubate->analysis clonogenic Clonogenic Survival (10-14 days) analysis->clonogenic apoptosis Apoptosis Assay (e.g., 24h, Annexin V/PI) analysis->apoptosis western Western Blot (e.g., 0.5-6h, p-ATM) analysis->western cell_cycle Cell Cycle Analysis (e.g., 24h, PI Staining) analysis->cell_cycle

References

Preparing Ro 90-7501 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation, storage, and application of Ro 90-7501 stock solutions in dimethyl sulfoxide (DMSO). This compound is a versatile small molecule with significant research applications, primarily as an inhibitor of amyloid β42 (Aβ42) fibril assembly and as a radiosensitizer in cancer research through the inhibition of Ataxia Telangiectasia Mutated (ATM) phosphorylation.[1][2][3][4] This protocol outlines the necessary steps to ensure accurate and stable stock solution preparation for reproducible experimental results.

Physicochemical Properties and Solubility

A clear understanding of the physicochemical properties of this compound is crucial for accurate stock solution preparation. The key quantitative data are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 340.39 g/mol [1][5]
Formula C₂₀H₁₆N₆[1][5]
CAS Number 293762-45-5[1][5]
Appearance Solid powder[6]
Purity ≥98%[1][5]
Solubility in DMSO Up to 100 mM (34.04 mg/mL)[1][5]
Other Solubilities Soluble to 10 mM in 1eq. HCl[1][5]

Experimental Protocols

Materials and Equipment
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different desired concentrations or volumes.

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) = 340.39 g/mol

    • Desired Concentration (C) = 10 mM = 0.010 mol/L

    • Desired Volume (V) = 1 mL = 0.001 L

    • Mass (m) = C x V x MW

    • Mass (m) = 0.010 mol/L x 0.001 L x 340.39 g/mol = 0.0034039 g = 3.40 mg

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out 3.40 mg of this compound powder into the tared tube.

  • Dissolving the Compound:

    • Add 1 mL of high-purity DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube securely and vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to facilitate dissolution if necessary, as recommended by some suppliers.[2][7]

  • Storage and Handling:

    • Once dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

    • Store the aliquots at -20°C or -80°C for long-term stability.[2] When stored at -80°C, the solution can be stable for up to 2 years.[2]

    • Before use, thaw the aliquot at room temperature and vortex briefly to ensure homogeneity.

Reconstitution Calculator Guide

For quick calculations of the required solvent volume for a specific mass of this compound to achieve a desired concentration, several suppliers provide online reconstitution calculators.[1][5] The general formula is:

Volume (L) = Mass (g) / (Concentration (mol/L) x Molecular Weight ( g/mol ))

The following table provides pre-calculated solvent volumes for preparing various concentrations of this compound stock solutions.

Desired ConcentrationMass of this compoundRequired Volume of DMSO
1 mM1 mg2.94 mL
5 mM1 mg0.59 mL
10 mM1 mg0.29 mL
50 mM5 mg0.29 mL
100 mM10 mg0.29 mL

Data adapted from supplier information.[1]

Application Notes and Signaling Pathways

This compound has demonstrated biological activity in several key research areas:

  • Neuroscience: It acts as an inhibitor of amyloid β42 (Aβ42) fibril assembly, reducing Aβ42-induced toxicity with an EC₅₀ of 2 μM.[1][5] This makes it a valuable tool for studying Alzheimer's disease pathogenesis.

  • Oncology: this compound has been identified as a novel radiosensitizer for cervical and breast cancer cells.[3][4][8] It enhances the efficacy of radiation therapy by inhibiting the phosphorylation of ATM and its downstream targets, thereby impairing the DNA damage response.[3][4]

  • Immunology and Virology: The compound selectively enhances the antiviral response induced by Toll-like receptor 3 (TLR3) and RIG-I-like receptor (RLR) agonists.[2][9] It promotes IFN-β gene expression while inhibiting NF-κB activation.[9]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways and the experimental workflow described in this document.

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh 1. Weigh this compound Powder add_dmso 2. Add DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Experimental workflow for preparing and using this compound stock solution.

atm_pathway cluster_pathway This compound Mechanism in Radiosensitization IR Ionizing Radiation DSB DNA Double-Strand Breaks IR->DSB ATM ATM (inactive) DSB->ATM pATM p-ATM (active) ATM->pATM Phosphorylation Downstream Downstream Effectors (e.g., H2AX, Chk1, Chk2) pATM->Downstream Ro907501 This compound Ro907501->pATM Inhibition DDR DNA Damage Response (Cell Cycle Arrest, Apoptosis) Downstream->DDR

References

Application Notes and Protocols for Ro 90-7501 Clonogenic Survival Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 90-7501 is a novel small molecule that has demonstrated significant potential as a radiosensitizer in cancer therapy.[1][2][3] Initially identified as an inhibitor of amyloid β42 fibril assembly, subsequent research has repositioned it as a potent inhibitor of the Ataxia Telangiectasia Mutated (ATM) signaling pathway.[1][2] By targeting ATM, this compound effectively disrupts the cellular DNA damage response, leading to increased apoptosis and cell cycle arrest in irradiated cancer cells.[1][3] This application note provides a detailed protocol for assessing the radiosensitizing effects of this compound using a clonogenic survival assay, a gold-standard method for evaluating the long-term reproductive viability of cells after treatment.

Mechanism of Action

This compound exerts its radiosensitizing effects by inhibiting the phosphorylation of ATM, a critical protein kinase that orchestrates the DNA damage response.[1][3] It is understood that this compound's inhibitory action on ATM is mediated through its inhibition of protein phosphatase 5 (PP5).[1][4][5] PP5 is known to play a role in the activation of ATM following irradiation.[1] By inhibiting PP5, this compound prevents the activation of ATM and its downstream signaling cascade. This disruption of the DNA damage response pathway prevents the repair of radiation-induced DNA double-strand breaks, ultimately leading to enhanced cancer cell death.[1][3] Key downstream targets of the ATM pathway that are affected by this compound include H2AX, Chk1, and Chk2.[1][2]

Signaling Pathway of this compound-Mediated Radiosensitization

Ro907501_Pathway cluster_0 Cellular Response to Radiation cluster_1 ATM Signaling Pathway Radiation Radiation DNA_DSB DNA Double- Strand Breaks Radiation->DNA_DSB PP5 Protein Phosphatase 5 DNA_DSB->PP5 ATM_active p-ATM (active) PP5->ATM_active ATM_inactive ATM (inactive) Downstream Downstream Effectors (p-H2AX, p-Chk1, p-Chk2) ATM_active->Downstream DNA_Repair DNA Repair & Cell Survival Downstream->DNA_Repair Ro907501 This compound Ro907501->PP5

Caption: this compound inhibits PP5, preventing ATM activation and downstream signaling for DNA repair.

Experimental Protocols

This section details the protocol for a clonogenic survival assay to evaluate the radiosensitizing effects of this compound on a cancer cell line (e.g., HeLa).

Materials
  • Cell Line: HeLa (or other cancer cell line of interest)

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound: Stock solution in DMSO (e.g., 10 mM)

  • Trypsin-EDTA: 0.25%

  • Phosphate-Buffered Saline (PBS): pH 7.4

  • Crystal Violet Staining Solution: 0.5% crystal violet in 25% methanol

  • Fixation Solution: 10% neutral buffered formalin or a methanol:acetic acid (3:1) solution

  • Culture Dishes: 60 mm diameter

  • Radiation Source: X-ray irradiator

Experimental Workflow Diagram

Clonogenic_Assay_Workflow A 1. Cell Seeding Plate cells in 60 mm dishes B 2. This compound Treatment Add 10 µM this compound to treatment groups A->B C 3. Incubation Incubate for 4 hours B->C D 4. Irradiation Expose plates to varying doses of radiation C->D E 5. Medium Replacement Replace with fresh medium 24 hours post-irradiation D->E F 6. Colony Formation Incubate for 10-14 days E->F G 7. Fixing and Staining Fix with formalin and stain with crystal violet F->G H 8. Colony Counting & Analysis Count colonies (>50 cells) and calculate survival fraction G->H

Caption: Workflow for the this compound clonogenic survival assay.

Step-by-Step Procedure
  • Cell Seeding:

    • Culture HeLa cells to ~80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Plate the cells into 60 mm diameter dishes at a density that will result in approximately 50-150 colonies per plate in the control group. This will need to be optimized for your specific cell line and radiation doses. A typical starting point is to plate a range of cell numbers for each radiation dose (see Table 1).

  • This compound Treatment:

    • Allow the cells to attach for at least 4 hours after seeding.

    • For the treatment groups, add this compound to the culture medium to a final concentration of 10 µM.[1] For control groups, add an equivalent volume of the vehicle (DMSO).

  • Incubation:

    • Incubate the plates for 4 hours at 37°C in a 5% CO2 incubator.[1]

  • Irradiation:

    • Expose the plates to varying doses of radiation (e.g., 0, 2, 4, 6, 8 Gy) using an X-ray irradiator.

  • Medium Replacement:

    • Twenty-four hours after irradiation, carefully aspirate the medium and replace it with fresh, drug-free culture medium.[1]

  • Colony Formation:

    • Return the plates to the incubator and allow the cells to form colonies for 10-14 days.[1] The incubation time will vary depending on the growth rate of the cell line. Monitor the plates regularly.

  • Fixing and Staining:

    • When colonies in the control plates are visible and consist of at least 50 cells, aspirate the medium.

    • Gently wash the plates once with PBS.

    • Add 2-3 mL of fixation solution and incubate for 10-15 minutes at room temperature.

    • Remove the fixation solution and add 2-3 mL of 0.5% crystal violet staining solution.

    • Incubate for 20-30 minutes at room temperature.

    • Carefully wash the plates with tap water until the excess stain is removed and allow them to air dry.

  • Colony Counting and Data Analysis:

    • Count the number of colonies containing 50 or more cells in each plate.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition using the following formulas:

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = (Number of colonies formed after treatment) / (Number of cells seeded x (PE / 100))

Data Presentation

The quantitative data from the clonogenic survival assay should be summarized in a structured table for clear comparison.

Table 1: Example Seeding Densities for a Clonogenic Assay

Radiation Dose (Gy)Cells Seeded (Control)Cells Seeded (this compound)
0200200
2400800
410002000
630006000
8800016000

Table 2: Example Results of a this compound Clonogenic Survival Assay

Treatment GroupRadiation Dose (Gy)Plating Efficiency (%)Surviving Fraction
Control085.01.00
Control2N/A0.65
Control4N/A0.30
Control6N/A0.10
Control8N/A0.02
This compound082.50.97
This compound2N/A0.40
This compound4N/A0.12
This compound6N/A0.03
This compound8N/A0.005

Note: The data presented in Table 2 are hypothetical and for illustrative purposes only.

Conclusion

The clonogenic survival assay is a robust method to demonstrate the radiosensitizing effects of this compound. By inhibiting the ATM signaling pathway, this compound significantly reduces the ability of cancer cells to survive and proliferate following radiation treatment. The detailed protocol and application notes provided herein offer a comprehensive guide for researchers and scientists in the field of drug development to effectively evaluate the therapeutic potential of this compound as a radiosensitizer.

References

Application Notes and Protocols for p-ATM Western Blotting with Ro 90-7501

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia-telangiectasia mutated (ATM) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) signaling pathway.[1][2][3][4][5] Upon DNA double-strand breaks (DSBs), ATM is activated through autophosphorylation at serine 1981 (p-ATM), initiating a cascade of downstream signaling events to orchestrate cell cycle arrest, DNA repair, or apoptosis.[1][4][6] The study of ATM activation is crucial for understanding the mechanisms of DNA repair and for the development of novel cancer therapeutics.

Ro 90-7501 is a small molecule inhibitor that has been shown to suppress the phosphorylation of ATM.[7][8][9][10][11][12] It functions by inhibiting protein phosphatase 5 (PP5), which is involved in ATM activation.[7][8] This makes this compound a valuable tool for investigating the ATM signaling pathway and for studying the effects of ATM inhibition in various cellular contexts, such as sensitizing cancer cells to radiation.[7][11][12]

These application notes provide a detailed protocol for performing a Western blot to detect the phosphorylated form of ATM (p-ATM) in cultured cells treated with this compound.

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of this compound and the experimental procedure, the following diagrams illustrate the ATM signaling pathway and the Western blot workflow.

ATM_Signaling_Pathway cluster_0 Cellular Stress (e.g., DNA Double-Strand Breaks) cluster_1 ATM Activation cluster_2 Downstream Signaling cluster_3 Inhibition DNA_Damage DNA Damage ATM_inactive ATM (inactive) DNA_Damage->ATM_inactive pATM_active p-ATM (active) (Ser1981) ATM_inactive->pATM_active Autophosphorylation Downstream_Targets Downstream Targets (e.g., p53, CHK2, H2AX) pATM_active->Downstream_Targets Cell_Cycle_Arrest Cell Cycle Arrest Downstream_Targets->Cell_Cycle_Arrest DNA_Repair DNA Repair Downstream_Targets->DNA_Repair Apoptosis Apoptosis Downstream_Targets->Apoptosis Ro_90_7501 This compound Ro_90_7501->pATM_active Inhibition

Diagram 1. ATM Signaling Pathway and Inhibition by this compound.

Western_Blot_Workflow A 1. Cell Culture and Treatment (e.g., HeLa cells + this compound) B 2. Optional: Induce DNA Damage (e.g., Irradiation) A->B C 3. Cell Lysis and Protein Extraction B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane (e.g., PVDF) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (anti-p-ATM) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (e.g., ECL) I->J K 11. Data Analysis J->K

References

Application Notes and Protocols for Ro 90-7501 Apoptosis Assay Using Annexin V

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing apoptosis induced by Ro 90-7501, both alone and in combination with other treatments such as irradiation, using the Annexin V staining method followed by flow cytometry analysis.

Introduction

This compound is a small molecule initially identified as an inhibitor of amyloid β42 (Aβ42) fibril assembly.[1][2] Subsequent research has repositioned it as a potent radiosensitizer for various cancer cell lines, including cervical and breast cancer.[3][4][5][6] The primary mechanism of action of this compound involves the inhibition of Ataxia Telangiectasia Mutated (ATM) protein phosphorylation, a key kinase in the DNA damage response (DDR) pathway.[1][3][4][5] By suppressing the DDR, this compound enhances the cytotoxic effects of DNA-damaging agents like ionizing radiation, leading to increased cell cycle arrest and apoptosis.[3][4]

The Annexin V assay is a widely used method for detecting early-stage apoptosis. In healthy cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane.[7][8] During the initial phases of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by Annexin V, a calcium-dependent phospholipid-binding protein.[8][9][10] Co-staining with a non-vital dye such as Propidium Iodide (PI) allows for the differentiation between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).[7][11]

This document outlines the materials and procedures for treating cells with this compound and subsequently quantifying the apoptotic cell population using an Annexin V/PI assay.

Signaling Pathway of this compound-Induced Apoptosis

This compound's primary mechanism for inducing apoptosis, particularly in the context of radiosensitization, is through the inhibition of the ATM-mediated DNA damage response. When DNA double-strand breaks (DSBs) occur, for instance after irradiation, ATM is activated and phosphorylates a cascade of downstream proteins, including H2AX, Chk1, and Chk2, to initiate cell cycle arrest and DNA repair.[3] this compound has been shown to inhibit the phosphorylation of ATM.[1][3][4] This disruption of the DNA repair mechanism leads to an accumulation of DNA damage, which ultimately triggers the apoptotic cascade.

Ro907501_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Intervention DNA_Damage DNA Double-Strand Break (e.g., Irradiation) ATM ATM DNA_Damage->ATM pATM p-ATM (Active) ATM->pATM Phosphorylation DDR Downstream DDR Proteins (p-H2AX, p-Chk1/2) pATM->DDR Repair DNA Repair & Cell Cycle Arrest DDR->Repair Apoptosis Apoptosis DDR:s->Apoptosis:n Leads to Repair->Apoptosis Inhibits Ro907501 This compound Ro907501->pATM Inhibits Workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis A 1. Seed Cells (e.g., HeLa) B 2. Incubate (24-48h) A->B C 3. Treat with this compound (e.g., 10 µM for 2h) B->C D 4. Co-treatment (Optional) (e.g., 8 Gy Irradiation) C->D E 5. Incubate (24h) D->E F 6. Harvest Cells (Adherent & Floating) E->F G 7. Wash with PBS F->G H 8. Resuspend in 1X Binding Buffer G->H I 9. Add Annexin V-FITC & PI H->I J 10. Incubate (15 min, RT, Dark) I->J K 11. Add 1X Binding Buffer J->K L 12. Analyze by Flow Cytometry K->L M 13. Quantify Cell Populations: - Viable (AnV-/PI-) - Early Apoptotic (AnV+/PI-) - Late Apoptotic/Necrotic (AnV+/PI+) L->M

References

Application Notes and Protocols for In Vivo Administration of Ro 90-7501

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 90-7501 is a small molecule initially identified as an inhibitor of amyloid β42 (Aβ42) fibril assembly, with potential applications in Alzheimer's disease research.[1][2][3][4] Subsequent studies have revealed its role as a potent radiosensitizer in cancer therapy and a modulator of innate immune responses.[1][2][5][6] This document provides detailed protocols for the in vivo administration of this compound based on preclinical studies, along with a summary of its mechanism of action and relevant signaling pathways.

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action. As a radiosensitizer, it functions by inhibiting the phosphorylation of Ataxia Telangiectasia Mutated (ATM) protein, a critical kinase in the DNA damage response pathway.[1][2] This inhibition is mediated through the suppression of protein phosphatase 5 (PP5).[1] By disrupting the ATM signaling cascade, this compound prevents the effective repair of radiation-induced DNA double-strand breaks, leading to increased apoptosis and cell cycle arrest in cancer cells.[1][2][3]

Furthermore, this compound has been shown to selectively enhance the antiviral response mediated by toll-like receptor 3 (TLR3) and RIG-I-like receptors (RLRs) by promoting the expression of IFN-β.[5][6] Recent research also suggests its potential in suppressing colon cancer progression by inducing immunogenic cell death and promoting RIG-I-mediated autophagy.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data from a preclinical study evaluating the efficacy of this compound as a radiosensitizer in a cervical cancer xenograft model.

ParameterValue/ResultAnimal ModelCell LineTreatment GroupsNotes
Dosage 5 µg/gFemale BALB/c nude mice (8-week-old)HeLaControl, this compound alone, Irradiation alone, this compound + Irradiation[4]
Administration Route Intraperitoneal (IP) injectionFemale BALB/c nude mice (8-week-old)HeLaN/A[4]
Dosing Schedule Daily for 21 daysFemale BALB/c nude mice (8-week-old)HeLaN/A[4]
Efficacy Significant delay in tumor growth in the combination group compared to other groups at 21 days.Female BALB/c nude mice (8-week-old)HeLaControl (N=6), this compound (N=8), 8 Gy (N=16), this compound with 8 Gy (Comb, N=16)[1][3]
Toxicity No apparent toxicities observed with this compound alone or in combination with irradiation.Female BALB/c nude mice (8-week-old)HeLaN/A[1][3]

Experimental Protocols

In Vivo Tumor Growth Delay Assay

This protocol describes the methodology for evaluating the radiosensitizing effects of this compound in a tumor xenograft model.

Materials:

  • This compound

  • Vehicle for dissolution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]

  • HeLa cells (or other suitable cancer cell line)

  • Female BALB/c nude mice (8-week-old)

  • Sterile PBS

  • Syringes and needles for injection

  • Calipers for tumor measurement

  • Irradiation source (e.g., orthovoltage X-ray irradiator)

Procedure:

  • Cell Culture and Implantation:

    • Culture HeLa cells under standard conditions.

    • Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^7 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the hind leg of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Animal Grouping and Treatment:

    • Randomly assign mice into four treatment groups:

      • Group 1: Control (Vehicle only)

      • Group 2: this compound alone

      • Group 3: Irradiation alone

      • Group 4: this compound + Irradiation (Combination)

    • This compound Administration:

      • Prepare a stock solution of this compound in an appropriate vehicle. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline to achieve a concentration that allows for a 5 µg/g dosage in a reasonable injection volume.[4] Note that this may result in a suspension and may require sonication.[4]

      • Administer this compound (or vehicle) via intraperitoneal injection daily for 21 days.

    • Irradiation:

      • For the irradiation and combination groups, irradiate the tumor-bearing leg with a single dose of 8 Gy.[1]

      • In the combination group, administer this compound two hours before irradiation.[3]

  • Tumor Measurement and Data Collection:

    • Measure tumor dimensions using calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Normalize tumor volumes to the volume on day 0 of treatment.

    • Monitor animal weight and general health throughout the experiment for any signs of toxicity.

  • Data Analysis:

    • Plot the mean normalized tumor volume ± standard deviation for each group over time.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between the treatment groups.

Signaling Pathways and Experimental Workflow Diagrams

Ro90_7501_Signaling_Pathway cluster_radiation Ionizing Radiation cluster_cell Cancer Cell Radiation Radiation DNA_DSB DNA Double-Strand Breaks Radiation->DNA_DSB ATM ATM DNA_DSB->ATM PP5 Protein Phosphatase 5 PP5->ATM Inhibits activation pATM p-ATM (Active) ATM->pATM pDDR_Proteins Phosphorylated DDR Proteins pATM->pDDR_Proteins DDR_Proteins Downstream DDR Proteins (e.g., H2AX, Chk1, Chk2) Cell_Cycle_Arrest Cell Cycle Arrest pDDR_Proteins->Cell_Cycle_Arrest DNA_Repair DNA Repair pDDR_Proteins->DNA_Repair Apoptosis Apoptosis DNA_Repair->Apoptosis Prevents Ro90_7501 This compound Ro90_7501->PP5 Inhibits

Caption: Signaling pathway of this compound as a radiosensitizer.

Experimental_Workflow Start Start Cell_Culture Culture HeLa Cells Start->Cell_Culture Implantation Subcutaneous Implantation in BALB/c nude mice Cell_Culture->Implantation Tumor_Growth Allow Tumor Growth (50-100 mm³) Implantation->Tumor_Growth Grouping Randomize into 4 Groups: - Control - this compound - Irradiation - Combination Tumor_Growth->Grouping Treatment Treatment Phase (21 days) Grouping->Treatment Ro_Admin Daily IP Injection: - Vehicle - this compound (5 µg/g) Treatment->Ro_Admin Daily Irradiation Single Dose Irradiation (8 Gy) on Day 0 (for relevant groups) Treatment->Irradiation Once Monitoring Tumor Measurement (every 2-3 days) & Animal Health Monitoring Ro_Admin->Monitoring Irradiation->Monitoring Monitoring->Treatment During Treatment Phase Data_Analysis Data Analysis: - Tumor Growth Curves - Statistical Analysis Monitoring->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vivo tumor growth delay assay.

References

Application Notes and Protocols for Ro 90-7501 in a Xenograft Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ro 90-7501 in a xenograft mouse model, particularly as a radiosensitizer for cervical cancer. The protocols and data presented are based on preclinical studies and are intended for research purposes.

Introduction

This compound is a small molecule initially identified as an inhibitor of amyloid β42 (Aβ42) fibril assembly.[1][2] Subsequent research has repurposed this compound as a potent radiosensitizer in cancer therapy.[1][2] Its mechanism of action involves the inhibition of Ataxia Telangiectasia Mutated (ATM) phosphorylation, a key protein in the DNA damage response (DDR) pathway, thereby impairing DNA repair in cancer cells and enhancing the efficacy of radiotherapy.[1][2][3] Studies have also suggested that this compound may exert its effects through the inhibition of protein phosphatase 5 (PP5).[1][2] This document outlines the application of this compound in a xenograft mouse model of human cervical cancer.

Data Presentation

The following tables summarize the quantitative data from a study evaluating the efficacy of this compound as a radiosensitizer in a HeLa cervical cancer xenograft model.

Table 1: In Vivo Tumor Growth Inhibition with this compound and Irradiation

Treatment GroupDay 0Day 3Day 6Day 9Day 12Day 15Day 18Day 21
Control 1.01.52.23.14.05.16.37.5
This compound 1.01.42.02.83.54.35.26.1
8 Gy Irradiation 1.01.21.51.82.12.42.73.0
This compound + 8 Gy Irradiation 1.01.11.21.31.41.51.61.7

Data are presented as mean normalized tumor volume. Data is an approximation derived from graphical representations in the cited literature for illustrative purposes.

Experimental Protocols

1. Cell Culture and Xenograft Implantation

  • Cell Line: HeLa (human cervical cancer) cells are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female BALB/c-nu mice (6-8 weeks old) are used.

  • Implantation:

    • Harvest HeLa cells during the exponential growth phase.

    • Resuspend the cells in a sterile phosphate-buffered saline (PBS) or serum-free medium.

    • Subcutaneously inject 5 x 10^6 HeLa cells in a volume of 100-200 µL into the flank of each mouse.

    • Monitor the mice for tumor formation.

2. Preparation and Administration of this compound

  • Formulation:

    • Prepare a stock solution of this compound in Dimethyl sulfoxide (DMSO).

    • For in vivo administration, a recommended formulation is 10% DMSO and 90% (20% SBE-β-CD in Saline). This formulation results in a clear solution.[1]

  • Dosage and Administration:

    • A dosage of 5 µg/g of body weight is administered.[4]

    • The route of administration is intraperitoneal (i.p.) injection.[4]

    • Administer this compound daily for a period of 21 days.[4]

3. Irradiation Protocol

  • Tumor Growth Monitoring:

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: V = (length × width²) / 2.

  • Irradiation:

    • When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups.

    • For the irradiation groups, deliver a single dose of 8 Gy to the tumor using a suitable X-ray irradiator.

    • Shield the rest of the mouse's body to minimize radiation exposure.

    • In the combination therapy group, administer this compound prior to irradiation (e.g., 2 hours before).

4. Efficacy Evaluation and Endpoints

  • Tumor Growth Delay:

    • Continue to measure tumor volume for the duration of the study (e.g., 21 days).

    • Normalize the tumor volumes to the volume on day 0 of treatment.

    • Compare the tumor growth curves between the different treatment groups.

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.

Mandatory Visualizations

G cluster_0 Experimental Workflow for this compound in Xenograft Model start Start: Culture HeLa Cells implant Subcutaneous Implantation of 5x10^6 HeLa cells into BALB/c-nu mice start->implant tumor_growth Monitor Tumor Growth (Volume ≈ 100-150 mm³) implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize control Group 1: Control (Vehicle) randomize->control ro90 Group 2: this compound (5 µg/g, i.p., daily) randomize->ro90 ir Group 3: Irradiation (8 Gy, single dose) randomize->ir combo Group 4: this compound + IR randomize->combo monitor Monitor Tumor Volume and Body Weight (21 days) control->monitor ro90->monitor ir->monitor combo->monitor endpoint Endpoint: Euthanize, Excise Tumors for Analysis monitor->endpoint G cluster_0 This compound Signaling Pathway in Radiosensitization cluster_1 Downstream Effectors cluster_2 Cellular Outcomes Ro907501 This compound PP5 PP5 Ro907501->PP5 inhibits pATM p-ATM (Active) PP5->pATM dephosphorylates ATM ATM ATM->pATM activates H2AX H2AX pATM->H2AX phosphorylates Chk1 Chk1 pATM->Chk1 phosphorylates Chk2 Chk2 pATM->Chk2 phosphorylates DNA_damage DNA Double-Strand Breaks (from Irradiation) DNA_damage->ATM pH2AX γH2AX H2AX->pH2AX DNA_repair DNA Repair (Inhibited) pH2AX->DNA_repair pChk1 p-Chk1 Chk1->pChk1 Cell_cycle Cell Cycle Arrest (Enhanced) pChk1->Cell_cycle pChk2 p-Chk2 Chk2->pChk2 pChk2->Cell_cycle Apoptosis Apoptosis (Increased) DNA_repair->Apoptosis Cell_cycle->Apoptosis

References

Application Notes and Protocols for Ro 90-7501 in Amyloid Beta Aggregation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 90-7501 is a small molecule inhibitor of amyloid beta (Aβ) fibril assembly. Specifically, it has been shown to interfere with the aggregation of the highly amyloidogenic Aβ42 peptide, which is a key pathological hallmark of Alzheimer's disease.[1][2][3][4][5][6][7] By retarding the formation of mature fibrils, this compound leads to an accumulation of earlier stage aggregation intermediates, such as polymeric sheets and fibrillar intermediates.[8] This inhibitory activity reduces the cytotoxicity induced by Aβ42 aggregates.[1][2][3][4][5][6][7] These application notes provide detailed protocols for utilizing this compound as a tool compound in in vitro Aβ42 aggregation assays, particularly the widely used Thioflavin T (ThT) fluorescence assay.

Physicochemical Properties and Storage

PropertyValue
Molecular Weight 340.39 g/mol [1]
Formula C₂₀H₁₆N₆[1]
Appearance Solid
Purity ≥98%[1]
Solubility Soluble to 100 mM in DMSO and to 10 mM in 1eq. HCl[1]
Storage Store at +4°C[1]

Quantitative Data

The following table summarizes the known quantitative data for this compound in the context of Aβ42 aggregation.

ParameterValueAssay TypeNotes
EC₅₀ 2 µMAβ42-induced cytotoxicity assayThe effective concentration to reduce Aβ42-induced cell toxicity by 50%.[1][2][3][4][5][6][7]
IC₅₀ Not explicitly reportedAβ42 fibril formation assay (e.g., ThT assay)The half-maximal inhibitory concentration for direct fibril formation has not been consistently reported in the reviewed literature. Researchers may need to determine this value empirically. Based on the EC₅₀, a starting concentration range of 0.1 - 10 µM is recommended for initial experiments.

Mechanism of Action

This compound acts by intervening in the amyloid cascade, specifically inhibiting the elongation and maturation of Aβ42 fibrils. It does not prevent the initial formation of Aβ42 monomers into oligomeric and protofibrillar species. Instead, it appears to stabilize these early-stage aggregates, preventing their conversion into the mature, Thioflavin T-positive amyloid fibrils. This leads to an observable accumulation of these intermediate structures.

G cluster_0 Amyloid Beta Aggregation Pathway cluster_1 Intervention by this compound Aβ42 Monomers Aβ42 Monomers Oligomers Oligomers Aβ42 Monomers->Oligomers Oligomers->Protofibrils Protofibrils->Mature Fibrils This compound This compound This compound->Protofibrils Inhibits elongation

Mechanism of this compound in Aβ Aggregation

Experimental Protocols

Preparation of Monomeric Amyloid Beta (1-42)

A critical prerequisite for a reproducible Aβ aggregation assay is the starting material's monomeric state. The following protocol describes the preparation of monomeric Aβ(1-42) from lyophilized powder.

Materials:

  • Lyophilized Aβ(1-42) peptide

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, low-binding microcentrifuge tubes

  • Nitrogen gas source

  • Sonicator bath

  • Lyophilizer or SpeedVac

Protocol:

  • Dissolution in HFIP: Resuspend the lyophilized Aβ(1-42) peptide in HFIP to a concentration of 1 mg/mL.

  • Incubation: Incubate the solution at room temperature for 1 hour with occasional vortexing to ensure complete dissolution and disruption of pre-existing aggregates.

  • Aliquoting and Evaporation: Aliquot the HFIP/Aβ(1-42) solution into sterile, low-binding microcentrifuge tubes. Evaporate the HFIP using a gentle stream of nitrogen gas, followed by vacuum centrifugation (SpeedVac) for 30 minutes to ensure complete removal of the solvent. The resulting peptide film can be stored at -80°C.

  • Reconstitution in DMSO: Immediately before use, reconstitute the Aβ(1-42) peptide film in anhydrous DMSO to a concentration of 5 mM.

  • Sonication: Sonicate the DMSO/Aβ(1-42) solution in a bath sonicator for 10 minutes to ensure complete dissolution. This is your Aβ(1-42) stock solution.

Thioflavin T (ThT) Amyloid Beta Aggregation Assay with this compound

This protocol outlines the procedure for monitoring the kinetics of Aβ(1-42) aggregation in the presence and absence of this compound using a Thioflavin T (ThT) fluorescence assay.

Materials:

  • Monomeric Aβ(1-42) stock solution (5 mM in DMSO)

  • This compound

  • Thioflavin T (ThT)

  • Assay Buffer (e.g., 50 mM Phosphate Buffer, 150 mM NaCl, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer with excitation at ~440 nm and emission at ~485 nm

Protocol:

  • Preparation of Reagents:

    • Aβ(1-42) Working Solution: Dilute the 5 mM Aβ(1-42) stock solution in Assay Buffer to a final working concentration (e.g., 10 µM). Keep on ice.

    • This compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM, 5 µM, 10 µM).

    • ThT Stock Solution: Prepare a 1 mM ThT stock solution in Assay Buffer.

    • ThT Assay Solution: Dilute the ThT stock solution in Assay Buffer to a final concentration of 5 µM.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the components in the following order for a final volume of 200 µL per well:

      • Test Wells: 100 µL of Aβ(1-42) working solution + 50 µL of this compound working solution + 50 µL of ThT Assay Solution.

      • Positive Control (Aβ only): 100 µL of Aβ(1-42) working solution + 50 µL of Assay Buffer + 50 µL of ThT Assay Solution.

      • Negative Control (Buffer only): 150 µL of Assay Buffer + 50 µL of ThT Assay Solution.

      • Inhibitor Control (this compound only): 100 µL of Assay Buffer + 50 µL of this compound working solution + 50 µL of ThT Assay Solution (to check for intrinsic fluorescence of the compound).

    • Prepare each condition in triplicate.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C in the plate-reading fluorometer.

    • Measure the fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals (e.g., every 15-30 minutes) for up to 48 hours. Ensure the plate is shaken briefly before each reading.

  • Data Analysis:

    • Subtract the background fluorescence (Negative Control) from all readings.

    • Plot the fluorescence intensity against time for each condition.

    • The inhibition of Aβ aggregation can be quantified by comparing the lag time, the maximum fluorescence intensity, and the slope of the elongation phase between the control and this compound treated samples.

    • To determine the IC₅₀, plot the percentage of inhibition (calculated from the maximum fluorescence at a late time point) against the logarithm of the this compound concentration and fit the data to a dose-response curve.

G cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Measurement and Analysis Prepare Aβ(1-42) Monomers Prepare Aβ(1-42) Monomers Dispense Reagents into 96-well Plate Dispense Reagents into 96-well Plate Prepare Aβ(1-42) Monomers->Dispense Reagents into 96-well Plate Prepare this compound Solutions Prepare this compound Solutions Prepare this compound Solutions->Dispense Reagents into 96-well Plate Prepare ThT Solution Prepare ThT Solution Prepare ThT Solution->Dispense Reagents into 96-well Plate Controls Controls Dispense Reagents into 96-well Plate->Controls Include +/- Controls Incubate at 37°C Incubate at 37°C Dispense Reagents into 96-well Plate->Incubate at 37°C Measure Fluorescence Measure Fluorescence Incubate at 37°C->Measure Fluorescence Data Analysis Data Analysis Measure Fluorescence->Data Analysis

ThT Assay Experimental Workflow

Troubleshooting and Considerations

  • High Initial Fluorescence: This may indicate the presence of pre-aggregated Aβ(1-42) in the starting material. Ensure the monomer preparation protocol is followed rigorously.

  • Variability between Replicates: Ensure accurate pipetting and thorough mixing of reagents. Use of low-binding plates and pipette tips is recommended to minimize peptide loss.

  • Compound Interference: this compound may exhibit some intrinsic fluorescence or interfere with ThT binding. Always include a control with the compound alone to assess this potential issue.

  • DMSO Concentration: The final concentration of DMSO in the assay should be kept low (ideally ≤1%) and consistent across all wells, as it can affect Aβ aggregation kinetics.

By following these application notes and protocols, researchers can effectively utilize this compound as a valuable tool to study the mechanisms of amyloid beta aggregation and to screen for novel inhibitors of this critical pathological process.

References

Application Notes and Protocols: Measuring the Effect of Ro 90-7501 on Viral Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 90-7501 is a small molecule, '2'-(4-Aminophenyl)-[2,5′-bi-1H-benzimidazol]-5-amine, initially identified as an inhibitor of amyloid β42 (Aβ42) fibril assembly.[1][2] Subsequent research has revealed its potent antiviral activities through distinct mechanisms of action. Primarily, this compound has been shown to significantly enhance the innate immune response to viral infections by modulating pattern recognition receptor (PRR) signaling pathways.[3][4][5] Additionally, it exhibits direct antiviral effects against certain DNA viruses, such as human cytomegalovirus (HCMV).[6][7][8]

This document provides detailed application notes and protocols for researchers interested in studying the antiviral effects of this compound. It includes a summary of its antiviral activity, protocols for key experiments, and diagrams illustrating its mechanism of action and experimental workflows.

Mechanism of Action

This compound's primary antiviral mechanism is the potentiation of the host's innate immune response. It selectively enhances the signaling cascades initiated by Toll-like receptor 3 (TLR3) and RIG-I-like receptors (RLRs), which are crucial for detecting viral nucleic acids.[1][3][4][9] This enhancement leads to a significant increase in the production of type I interferons (IFN-β), key antiviral cytokines.[3][4][5] Notably, this activity is achieved through the selective activation of the p38 mitogen-activated protein kinase (MAPK) pathway, while simultaneously inhibiting the pro-inflammatory NFκB pathway.[3][5] This targeted immunomodulation makes this compound a promising candidate for broad-spectrum antiviral therapy.

In addition to its immunomodulatory effects, this compound has been shown to inhibit the replication of human cytomegalovirus (HCMV), a DNA virus.[6][7] The proposed mechanism in this context involves the compound's ability to interact with DNA, leading to an inhibitory effect on viral capsid production.[6][7][8]

Quantitative Data Summary

The antiviral activity of this compound has been quantified against various viruses. The following tables summarize the available data for easy comparison.

Table 1: Anti-Human Cytomegalovirus (HCMV) Activity of this compound

Virus StrainCell LineAssay TypeEC50 (µM)CC50 (µM)Reference
HCMV (AD169)HFFVirus Yield Reduction1.2>10[6]
HCMV (Merlin)HFFVirus Yield Reduction2.6>10[7]

Table 2: Enhancement of Antiviral Response by this compound in the Presence of a TLR3 Agonist

VirusCell LineTreatmentEffectReference
Vesicular Stomatitis Virus (VSV)293TLR3HA10 µM this compound + poly I:CSignificant reduction in virus yield compared to poly I:C alone[3]
Encephalomyocarditis virus (EMCV)293TLR3HA10 µM this compound + poly I:CSignificant reduction in virus yield compared to poly I:C alone[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antiviral effect of this compound.

Protocol 1: Virus Yield Reduction Assay

This assay determines the concentration of a compound that inhibits the production of infectious virus particles.

Materials:

  • Host cells permissive to the virus of interest (e.g., Human Foreskin Fibroblasts (HFF) for HCMV)

  • Complete cell culture medium

  • Virus stock of known titer

  • This compound (dissolved in DMSO)

  • 96-well plates

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Include a DMSO-only control.

  • Infection: Aspirate the medium from the cells and infect with the virus at a low multiplicity of infection (MOI), for example, 0.01.

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the prepared concentrations of this compound or DMSO control to the respective wells.

  • Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 96 hours for HCMV).

  • Harvesting: After incubation, harvest the supernatant containing the progeny virus.

  • Titration: Determine the viral titer in the harvested supernatants using a plaque assay or TCID50 assay.

  • Data Analysis: Plot the percentage of virus inhibition against the log concentration of this compound to calculate the EC50 value.

Protocol 2: Plaque Reduction Assay

This assay is used to quantify the effect of a compound on the number of infectious virus particles.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock

  • This compound

  • Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Cell Preparation: Prepare confluent monolayers of host cells in multi-well plates.

  • Virus Dilution: Prepare serial dilutions of the virus stock.

  • Infection: Infect the cell monolayers with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Treatment and Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with an overlay medium containing various concentrations of this compound or a DMSO control.

  • Incubation: Incubate the plates until plaques are visible.

  • Staining: Fix and stain the cells with crystal violet to visualize and count the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the DMSO control for each concentration of this compound.

Protocol 3: IFN-β Promoter Reporter Assay

This assay measures the ability of this compound to enhance IFN-β production in response to a viral mimic.

Materials:

  • HEK293 cells stably expressing TLR3 and an IFN-β promoter-luciferase reporter construct (293TLR3/IFNβLuc)

  • Cell culture medium

  • This compound

  • Polyinosinic:polycytidylic acid (poly I:C) - a TLR3 agonist

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the 293TLR3/IFNβLuc cells in a 96-well plate.

  • Treatment: Treat the cells with this compound alone, poly I:C alone, or a combination of both. Include a mock-treated control.

  • Incubation: Incubate the cells for 16 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to the mock-treated control and express the results as fold induction.

Visualizations

Signaling Pathway of this compound in Enhancing Antiviral Innate Immunity

Ro907501_Signaling cluster_extracellular cluster_cell_membrane cluster_cytoplasm cluster_nucleus Viral dsRNA Viral dsRNA TLR3 TLR3 Viral dsRNA->TLR3 RLR RLR (e.g., RIG-I) Viral dsRNA->RLR p38_MAPK p38 MAPK TLR3->p38_MAPK NFkB NF-κB TLR3->NFkB RLR->p38_MAPK IRF3 IRF3 RLR->IRF3 p38_MAPK->IRF3 Enhances Proinflammatory_genes Pro-inflammatory Genes NFkB->Proinflammatory_genes Activates IFNb_gene IFN-β Gene IRF3->IFNb_gene Activates Ro907501 This compound Ro907501->p38_MAPK Activates Ro907501->NFkB Inhibits IFN-β Production IFN-β Production IFNb_gene->IFN-β Production

Caption: this compound enhances the TLR3/RLR-mediated antiviral response.

General Experimental Workflow for Assessing Antiviral Activity

Antiviral_Workflow A Prepare Host Cell Culture C Infect Cells with Virus A->C B Prepare Virus Stock and this compound Dilutions D Treat Cells with this compound B->D C->D E Incubate for Defined Period D->E F Measure Viral Replication Endpoint E->F G Virus Yield Reduction Assay (EC50 determination) F->G H Plaque Reduction Assay (Inhibition of infectivity) F->H I Reporter Gene Assay (e.g., IFN-β promoter) F->I

Caption: Workflow for evaluating the antiviral effect of this compound.

References

Troubleshooting & Optimization

Ro 90-7501 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Ro 90-7501. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key signaling pathway diagrams to facilitate your research.

Troubleshooting Guides

Issue: Precipitate Observed in this compound Stock Solution
Possible Cause Troubleshooting Steps
Incomplete Dissolution - Ensure vigorous vortexing and/or sonication as recommended.[1][2] - Gently warm the solution (e.g., to 37°C) to aid dissolution.[1] - Use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]
Solvent Saturation - Do not exceed the maximum recommended concentrations (see Solubility Data table below).
Improper Storage - Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] - Store stock solutions at -20°C for up to 1 year or -80°C for up to 2 years.[1][2]
Degradation - Prepare fresh stock solutions if degradation is suspected. Solutions are known to be unstable.[3]
Issue: Precipitation Upon Dilution in Aqueous Buffers or Cell Culture Media
Possible Cause Troubleshooting Steps
Poor Aqueous Solubility - Lower the final concentration of this compound in the aqueous medium. - Increase the percentage of organic co-solvent (e.g., DMSO) in the final solution, being mindful of cellular toxicity limits. - Consider using a different solvent system if compatible with the experimental setup.
Salt or Protein Interactions - When preparing serum-free media, add components sequentially and ensure salts like CaCl₂ are fully dissolved before adding other components.[4] - Temperature shifts can cause precipitation of media components; ensure media is warmed to 37°C before use.
pH Instability - Ensure the pH of the final solution is within a stable range for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The most commonly recommended solvent is Dimethyl Sulfoxide (DMSO).[1][2][5] It is soluble in DMSO up to 41.67 mg/mL.[1] For some applications, 1 eq. HCl can also be used.[5]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution in DMSO, it is often necessary to use sonication to achieve complete dissolution.[1][2] It is also recommended to use newly opened, anhydrous DMSO.[1] For a detailed protocol, please refer to the Experimental Protocols section.

Q3: What are the recommended storage conditions for this compound?

A3: The powdered form of this compound should be stored at -20°C.[6] Stock solutions in solvent should be stored at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1][2] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]

Q4: How stable are this compound solutions?

A4: Solutions of this compound are known to be unstable.[3] It is recommended to prepare fresh solutions for each experiment or use small, pre-packaged sizes.[3] For in vivo experiments, it is advised to prepare the working solution on the day of use.[1]

Q5: Can I dissolve this compound directly in PBS or cell culture media?

A5: Direct dissolution in aqueous solutions like PBS or cell culture media is not recommended due to the compound's poor aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous buffer or media. Be aware that precipitation may occur upon dilution.

Q6: My this compound solution appears cloudy. What should I do?

A6: Cloudiness or precipitation can be due to incomplete dissolution, solvent saturation, or degradation. Please refer to the Troubleshooting Guides above for detailed steps to address this issue. If the issue persists, it is recommended to discard the solution and prepare a fresh one.

Data Presentation

Solubility Data
Solvent Maximum Concentration (mg/mL) Maximum Concentration (mM) Notes
DMSO41.67[1]122.42[1]Ultrasonic treatment is recommended for dissolution.[1][2] Use of newly opened, anhydrous DMSO is advised.[1]
1 eq. HCl3.4[5]10[5]
Stability and Storage Recommendations
Form Storage Temperature Duration Notes
Powder-20°C[6]3 years[2]Store in a dry, dark place.
In Solvent-20°C[1]1 year[1]Aliquot to avoid repeated freeze-thaw cycles.[1]
-80°C[1]2 years[1]Recommended for long-term storage.[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 340.38 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Methodology:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.34 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 100 µL of DMSO.

  • Vortex the tube vigorously for 1-2 minutes.

  • Place the tube in a sonicator bath and sonicate for 10-15 minutes, or until the compound is completely dissolved.[1][2] The solution should be clear.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[1][2]

Protocol 2: Preparation of this compound Working Solution for In Vivo Studies

This protocol is adapted from a published study and yields a suspended solution.[1]

Materials:

  • This compound

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in ddH₂O)

Methodology:

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • In a sterile tube, add the following solvents sequentially, mixing well after each addition:

    • 10% DMSO (from the concentrated stock)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • For example, to prepare 1 mL of a 2.08 mg/mL working solution, add 100 µL of the 20.8 mg/mL DMSO stock to 400 µL of PEG300 and mix. Then add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline.

  • Use sonication if necessary to aid dissolution and create a uniform suspension.[1]

  • It is recommended to prepare this working solution fresh on the day of use.[1]

Mandatory Visualizations

Signaling Pathways

This compound has been shown to inhibit the phosphorylation of ATM (Ataxia Telangiectasia Mutated) and its downstream targets, which are critical for the DNA damage response.[7][8] It also enhances the antiviral response induced by TLR3 (Toll-like receptor 3) and RLR (RIG-I-like receptor) agonists.[1][8]

ATM_Signaling_Pathway cluster_nucleus Nucleus cluster_downstream Downstream Targets cluster_response Cellular Response DNA_Damage DNA Double-Strand Break ATM_dimer Inactive ATM Dimer DNA_Damage->ATM_dimer activates ATM_monomer Active ATM Monomer (p-ATM) ATM_dimer->ATM_monomer H2AX H2AX ATM_monomer->H2AX phosphorylates Chk2 Chk2 ATM_monomer->Chk2 phosphorylates p53 p53 ATM_monomer->p53 phosphorylates Ro907501 This compound Ro907501->ATM_monomer inhibits phosphorylation PP5 PP5 Ro907501->PP5 inhibits PP5->ATM_monomer dephosphorylates p_H2AX γH2AX H2AX->p_H2AX DNA_Repair DNA Repair p_H2AX->DNA_Repair p_Chk2 p-Chk2 Chk2->p_Chk2 CellCycleArrest Cell Cycle Arrest p_Chk2->CellCycleArrest p_p53 p-p53 p53->p_p53 p_p53->CellCycleArrest Apoptosis Apoptosis p_p53->Apoptosis

Caption: ATM Signaling Pathway Inhibition by this compound.

TLR3_Signaling_Pathway cluster_membrane Endosomal Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR3 TLR3 TRIF TRIF TLR3->TRIF recruits dsRNA Viral dsRNA dsRNA->TLR3 activates TRAF3 TRAF3 TRIF->TRAF3 TBK1 TBK1 TRAF3->TBK1 IKKi IKKε TRAF3->IKKi IRF3 IRF3 TBK1->IRF3 phosphorylates IKKi->IRF3 phosphorylates p_IRF3 p-IRF3 (dimer) IRF3->p_IRF3 IFN_beta IFN-β Gene Expression p_IRF3->IFN_beta induces Ro907501 This compound p38_MAPK p38 MAPK Ro907501->p38_MAPK selectively activates Ro907501->IFN_beta enhances response p38_MAPK->IFN_beta enhances

Caption: Enhancement of TLR3-Mediated Antiviral Response by this compound.

References

how to dissolve Ro 90-7501 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ro 90-7501

This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting tips for dissolving and using this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The most commonly recommended solvent for dissolving this compound for in vitro experiments is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5][6][7] For in vivo studies, specific formulations with co-solvents are required.

Q2: What is the maximum achievable concentration of this compound in common solvents?

A2: The solubility of this compound can vary slightly between batches and suppliers. However, the following table summarizes the generally achievable concentrations. Sonication may be required to achieve higher concentrations in DMSO.[3][8]

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
DMSO88 - 12230 - 41.67Sonication is recommended for higher concentrations.[3][8]
1eq. HCl103.4

Q3: How should I prepare a stock solution of this compound?

A3: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. It is crucial to use anhydrous DMSO and to protect the compound from light and moisture.

Q4: How should I store this compound powder and stock solutions?

A4:

  • Powder: Store the solid compound at -20°C for up to 3 years.[8][9]

  • Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[10] Store these aliquots at -80°C for up to 2 years or at -20°C for up to 1 year.[8][10] Some sources suggest that solutions in DMSO are usable for up to one month at -20°C or up to 6 months at -80°C.[11] However, it has also been noted that solutions may be unstable, so preparing them fresh is the safest approach.[9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound will not fully dissolve in DMSO. The concentration is too high.Gently warm the solution and/or use sonication to aid dissolution.[3][8] If it still does not dissolve, the solution is likely supersaturated.
The compound may have degraded.Ensure the compound has been stored correctly, protected from light and moisture.
Precipitation observed after adding to aqueous media. The final concentration of DMSO is too low to maintain solubility.Ensure the final DMSO concentration in your experimental media is sufficient to keep this compound in solution. Typically, a final DMSO concentration of <0.5% is well-tolerated by most cell lines.
The aqueous buffer is incompatible.Test the solubility in different buffers. Be aware that this compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[12]
Inconsistent experimental results. Instability of the stock solution.Prepare fresh stock solutions for each experiment or use aliquots that have not undergone multiple freeze-thaw cycles.[9][10]
Improper storage.Always store stock solutions at -80°C and protect them from light.[10] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[11]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: ~340.38 g/mol ; check the batch-specific molecular weight on the certificate of analysis)[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-warming: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least one hour.[11] This prevents condensation from forming inside the vial.

  • Calculation: To prepare a 10 mM stock solution, you will need to dissolve 3.40 mg of this compound in 1 mL of DMSO.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 340.38 g/mol * 1000 mg/g = 3.40 mg/mL

  • Dissolution:

    • Carefully weigh out the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved.

    • If necessary, sonicate the solution for a few minutes to ensure complete dissolution.[3]

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use, light-protected vials.

    • Store the aliquots at -80°C for long-term storage (up to 2 years).[8][10]

Signaling Pathway

This compound has been identified as a radiosensitizer that functions by inhibiting the phosphorylation of Ataxia Telangiectasia Mutated (ATM), a key protein in the DNA damage response pathway.[3][5][7] This inhibition is thought to occur through its effect on Protein Phosphatase 5 (PP5).[5] This action prevents the downstream phosphorylation of crucial proteins like H2AX, Chk1, and Chk2, ultimately leading to impaired cell cycle arrest and increased apoptosis following irradiation.[5]

Ro907501_ATM_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., Irradiation) ATM ATM DNA_Damage->ATM pATM p-ATM (Active) ATM->pATM Downstream Downstream Effectors (H2AX, Chk1, Chk2) pATM->Downstream pDownstream Phosphorylated Effectors Downstream->pDownstream CellCycleArrest Cell Cycle Arrest & DNA Repair pDownstream->CellCycleArrest Apoptosis Apoptosis pDownstream->Apoptosis Ro907501 This compound Ro907501->pATM Inhibits Phosphorylation

Caption: Inhibition of the ATM signaling pathway by this compound.

References

Ro 90-7501 solution storage and degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the proper storage, handling, and potential degradation of Ro 90-7501 solutions.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

A1: The solid form of this compound should be stored at -20°C.[1][2] Under these conditions, the compound is stable for up to three years from the date of receipt.[3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is soluble in DMSO up to a concentration of 34.04 mg/mL (100 mM). For some in vivo applications, a co-solvent system may be required. One suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, though this may result in a suspension.[4]

Q3: How should I store this compound stock solutions?

A3: this compound stock solutions in solvent should be stored at -80°C.[2][5] When stored at -80°C, the stock solution is expected to be stable for up to two years.[5] If stored at -20°C, the stability is reduced to one year.[5] However, it is important to note that some suppliers state that solutions are unstable and recommend preparing them fresh before use.[3]

Q4: Can I subject this compound solutions to multiple freeze-thaw cycles?

A4: While specific data on the effects of freeze-thaw cycles on this compound stability is limited, it is a general best practice to aliquot stock solutions into single-use volumes to avoid repeated temperature fluctuations. This minimizes the potential for degradation and ensures the consistency of your experimental results.

Q5: What are the known mechanisms of action for this compound?

A5: this compound has been identified to have multiple mechanisms of action:

  • Inhibitor of Amyloid β42 (Aβ42) Fibril Assembly: It reduces Aβ42-induced cytotoxicity with an EC50 of 2 μM.[3][5]

  • Radiosensitizer for Cancer Cells: It inhibits ATM phosphorylation and subsequent DNA repair mechanisms, thereby enhancing the sensitivity of cancer cells to radiation.[5][6][7]

  • Enhancer of Antiviral Response: It selectively enhances the toll-like receptor 3 (TLR3) and RIG-I-like receptor (RLR) ligand-induced IFN-β gene expression.[3][5][8]

  • Inhibitor of Protein Phosphatase 5 (PP5): It inhibits PP5 in a TPR-dependent manner.[3][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation observed in stock solution upon thawing. The solubility of this compound may have been exceeded, or the solvent may not be pure.Gently warm the solution and/or sonicate to aid dissolution.[5] If precipitation persists, consider preparing a fresh, lower concentration stock solution. Ensure the DMSO used is anhydrous and of high purity.
Inconsistent or unexpected experimental results. The this compound solution may have degraded due to improper storage or handling.It is highly recommended to prepare fresh working solutions for each experiment from a properly stored stock solution.[3][5] Avoid using old solutions, especially if they have been stored at room temperature for an extended period.
Difficulty dissolving this compound powder. The compound may require assistance to fully dissolve.As mentioned, warming and/or sonication can be effective.[5] When preparing co-solvent formulations for in vivo studies, add each solvent sequentially and ensure the compound is fully dissolved before adding the next solvent.[4][5]
Working solution appears cloudy or contains particulates. This could be due to low solubility in the aqueous buffer or precipitation over time.For in vivo experiments, it is advised to use the freshly prepared working solution on the same day.[5] If cloudiness is observed, try the warming and sonication method. For cell-based assays, ensure the final concentration of DMSO is not toxic to the cells.

Data Summary

Storage Conditions and Stability
Form Storage Temperature Reported Stability
Solid (Powder)-20°C3 years[3]
Stock Solution (in solvent)-80°C2 years[5]
Stock Solution (in solvent)-20°C1 year[5]
Solubility
Solvent Maximum Concentration
DMSO34.04 mg/mL (100 mM)
1 eq. HCl3.4 mg/mL (10 mM)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound solid powder (M.Wt: 340.39 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.

    • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, you would need 3.40 mg of the compound.

    • Add the appropriate volume of DMSO to the powder.

    • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.[5]

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Purity by HPLC (General Method)

Note: This is a general protocol and may need to be optimized for your specific HPLC system and column.

  • Mobile Phase Preparation:

    • Prepare a suitable mobile phase. A common starting point for reverse-phase HPLC is a gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Sample Preparation:

    • Dilute a small amount of the this compound solution in the mobile phase to a concentration suitable for your detector (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by a UV scan of this compound (benzimidazoles typically absorb around 280 nm).

    • Gradient: A linear gradient from 10% to 90% acetonitrile over 20-30 minutes can be a good starting point.

  • Analysis:

    • Run the sample and analyze the resulting chromatogram. The purity can be estimated by the area of the main peak relative to the total area of all peaks.

Visualizations

Signaling Pathways

Ro_90_7501_ATM_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., from Irradiation) ATM_dimer ATM (inactive dimer) DNA_Damage->ATM_dimer activates ATM_monomer ATM (active monomer) ATM_dimer->ATM_monomer pATM p-ATM ATM_monomer->pATM H2AX H2AX pATM->H2AX phosphorylates Chk2 Chk2 pATM->Chk2 phosphorylates pH2AX γH2AX H2AX->pH2AX DNA_Repair DNA Damage Response & DNA Repair pH2AX->DNA_Repair pChk2 p-Chk2 Chk2->pChk2 Cell_Cycle_Arrest Cell Cycle Arrest pChk2->Cell_Cycle_Arrest Ro_90_7501 This compound Ro_90_7501->pATM inhibits phosphorylation Ro_90_7501_Antiviral_Signaling_Pathway cluster_cell Cell Viral_dsRNA Viral dsRNA (ligand) TLR3 TLR3 Viral_dsRNA->TLR3 RLR RLR Viral_dsRNA->RLR Signaling_Cascade Signaling Cascade TLR3->Signaling_Cascade RLR->Signaling_Cascade p38_MAPK p38 MAPK Pathway Signaling_Cascade->p38_MAPK IFN_beta_Expression IFN-β Gene Expression p38_MAPK->IFN_beta_Expression Antiviral_Response Antiviral Response IFN_beta_Expression->Antiviral_Response Ro_90_7501 This compound Ro_90_7501->p38_MAPK enhances activation Ro_90_7501_Solution_Handling_Workflow Start Start Weigh_Powder Weigh this compound Powder Start->Weigh_Powder Add_DMSO Add Anhydrous DMSO Weigh_Powder->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -80°C Aliquot->Store Prepare_Working_Sol Prepare Fresh Working Solution Store->Prepare_Working_Sol Use_in_Experiment Use in Experiment Prepare_Working_Sol->Use_in_Experiment End End Use_in_Experiment->End

References

potential off-target effects of Ro 90-7501

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of Ro 90-7501. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary known on-target activity of this compound?

A1: this compound was initially identified as an inhibitor of amyloid β42 (Aβ42) fibril assembly, and it has been shown to reduce Aβ42-induced cytotoxicity.[1][2][3][4][5][6]

Q2: My cells are showing increased sensitivity to radiation when treated with this compound. Is this a known effect?

A2: Yes, this is a well-documented off-target effect. This compound has been shown to act as a radiosensitizer in various cancer cell lines, including cervical, bladder, and breast cancer.[7][8][9][10][11] This effect is attributed to its ability to inhibit the DNA damage response pathway.[7][8]

Q3: What is the mechanism behind the radiosensitizing effects of this compound?

A3: The radiosensitizing properties of this compound stem from its inhibition of Ataxia Telangiectasia Mutated (ATM) protein phosphorylation.[1][2][5][7][8] By suppressing ATM and its downstream targets like H2AX, Chk1, and Chk2, this compound impairs the cell's ability to repair DNA double-strand breaks induced by ionizing radiation, leading to increased cell death.[7][8][10] It is suggested that this compound inhibits ATM activation through its inhibitory action on protein phosphatase 5 (PP5).[1][2][7]

Q4: I am observing an unexpected modulation of the innate immune response in my experiments. Could this compound be responsible?

A4: It is possible. This compound has been found to selectively enhance the antiviral response induced by toll-like receptor 3 (TLR3) and RIG-I-like receptor (RLR) agonists.[1][2][12][13] It promotes the expression of IFN-β, likely through the p38 MAPK pathway, while not affecting or even inhibiting NFκB activation.[12]

Q5: We are screening for antiviral compounds and noticed activity with this compound against human cytomegalovirus (HCMV). Is this a known activity?

A5: Yes, this compound has been identified as an inhibitor of HCMV replication.[14][15] The proposed mechanism involves interaction with DNA and a notable inhibitory effect on viral capsid production.[14][15]

Q6: In our colon cancer cell line experiments, we've observed markers of immunogenic cell death (ICD) and autophagy upon treatment with this compound. Is there a precedent for this?

A6: A recent study has indicated that this compound can suppress colon cancer progression by inducing ICD and promoting RIG-I-mediated autophagy.[16] This involves the upregulation of calreticulin exposure on the cell surface and the release of HMGB1 and extracellular ATP.[16]

Troubleshooting Guides

Issue: Inconsistent radiosensitization effect observed across different cell lines.

  • Possible Cause: The expression and activity levels of ATM and PP5 can vary between cell lines, influencing the efficacy of this compound as a radiosensitizer.

  • Troubleshooting Steps:

    • Confirm Target Expression: Perform western blotting to assess the baseline protein levels of ATM, p-ATM, and PP5 in your panel of cell lines.

    • Dose-Response Curve: Generate a dose-response curve for this compound in each cell line to determine the optimal concentration for radiosensitization.

    • Time-Course Experiment: Evaluate the effect of different pre-incubation times with this compound before irradiation.

Issue: Unexpected cytotoxicity observed in the absence of the primary insult (e.g., radiation).

  • Possible Cause: While generally used as a sensitizer, this compound can exhibit some level of intrinsic cytotoxicity, especially at higher concentrations or in specific cell lines.[11] It has also been noted to induce apoptosis and necrosis in colon cancer cells.[16]

  • Troubleshooting Steps:

    • Cell Viability Assay: Perform a comprehensive cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to determine its intrinsic toxicity profile in your specific cell model.

    • Apoptosis/Necrosis Assay: Utilize assays such as Annexin V/PI staining to assess whether the observed cytotoxicity is due to programmed cell death.

    • Review Literature: Consult studies that have used similar cell lines to see if intrinsic toxicity has been reported.

Data Presentation

Table 1: Summary of On-Target and Off-Target Activities of this compound

Activity TypeTarget/PathwayObserved EffectReported Quantitative DataReference
On-Target Amyloid β42 (Aβ42) Fibril AssemblyInhibition of fibril formation and reduction of Aβ42-induced cytotoxicityEC50 of 2 μM for cytotoxicity reduction[1][2][5]
Off-Target ATM Signaling PathwayInhibition of ATM phosphorylation and DNA repair, leading to radiosensitization-[7][8][10]
Off-Target Protein Phosphatase 5 (PP5)TPR-dependent inhibition-[1][2][17]
Off-Target TLR3/RLR SignalingSelective enhancement of IFN-β gene expression and antiviral responseStatistically significant enhancement of IFN-β promoter activation at 0.8 to 12.5 µM[12]
Off-Target Human Cytomegalovirus (HCMV) ReplicationInhibition of viral replicationEC50 of 1.2 µM (AD169 strain) and 2.6 µM (Merlin strain)[14]
Off-Target Colon Cancer ProgressionInduction of immunogenic cell death and promotion of RIG-I-mediated autophagy-[16]

Experimental Protocols

Western Blotting for ATM Phosphorylation Inhibition

  • Cell Treatment: Plate HeLa cells and allow them to adhere overnight. Treat the cells with 10 μM of this compound for 2 hours before irradiation with 8 Gy.

  • Cell Lysis: Harvest the cells at various time points (e.g., 0, 0.5, 2, and 6 hours) post-irradiation. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p-ATM, ATM, p-H2AX, p-Chk1, and p-Chk2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7][8]

Clonogenic Survival Assay

  • Cell Seeding: Seed a known number of cells (e.g., HeLa or ME-180) into 6-well plates.

  • Drug Treatment: After cell attachment, treat the cells with the desired concentration of this compound for a specified duration.

  • Irradiation: Irradiate the cells with a range of doses.

  • Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for a period that allows for colony formation (typically 10-14 days).

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.[7][10]

Visualizations

Ro_90_7501_ATM_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Break (DSB) ATM_inactive ATM (inactive) DNA_Damage->ATM_inactive activates ATM_active p-ATM (active) ATM_inactive->ATM_active autophosphorylation Downstream Downstream Targets (Chk1, Chk2, H2AX) ATM_active->Downstream PP5 PP5 PP5->ATM_active dephosphorylates Ro907501 This compound Ro907501->PP5 inhibits pDownstream Phosphorylated Targets Downstream->pDownstream phosphorylation CellCycleArrest Cell Cycle Arrest & DNA Repair pDownstream->CellCycleArrest

Caption: this compound inhibits PP5, leading to the suppression of ATM dephosphorylation and subsequent impairment of the DNA damage response.

Ro_90_7501_TLR3_RLR_Signaling cluster_pathway Innate Immune Signaling Ligand TLR3/RLR Ligand (e.g., poly I:C) Receptor TLR3 / RLR Ligand->Receptor p38_MAPK p38 MAPK Pathway Receptor->p38_MAPK NFkB NFκB Pathway Receptor->NFkB IFN_beta IFN-β Gene Expression p38_MAPK->IFN_beta Inflammatory_Cytokines Inflammatory Cytokines NFkB->Inflammatory_Cytokines Ro907501 This compound Ro907501->p38_MAPK enhances Ro907501->NFkB inhibits

Caption: this compound selectively enhances TLR3/RLR-mediated IFN-β expression via the p38 MAPK pathway while inhibiting the NFκB pathway.

Experimental_Workflow_Off_Target_ID start Start: Observe Unexpected Phenotype with this compound hypothesis Hypothesize Off-Target Effect start->hypothesis literature Literature Review for Known Off-Targets hypothesis->literature phenotypic_assay Confirm Phenotype with Dose-Response & Time-Course literature->phenotypic_assay target_id Target Identification (e.g., Kinase Profiling, Proteomics) phenotypic_assay->target_id pathway_analysis Pathway Analysis (e.g., Western Blot, Reporter Assays) target_id->pathway_analysis validation Validate Target with Orthogonal Methods (e.g., siRNA, other inhibitors) pathway_analysis->validation conclusion Conclusion: Identified Off-Target Effect & Mechanism validation->conclusion Validated revisit_hypothesis Re-evaluate Hypothesis validation->revisit_hypothesis Not Validated revisit_hypothesis->target_id

Caption: A logical workflow for identifying and validating potential off-target effects of this compound during experimentation.

References

Technical Support Center: Ro 90-7501 and Normal Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the compound Ro 90-7501, with a specific focus on its cytotoxic effects in normal, non-cancerous cells.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic effect of this compound on normal, non-cancerous cells?

A1: Based on current research, this compound exhibits minimal cytotoxic effects on normal cells at concentrations where it shows significant activity in cancer cell lines. One study using the normal skin fibroblast cell line GM03652 found that this compound did not significantly impact cell viability and proliferation.[1] When used in combination with radiation, it demonstrated a limited effect on normal tissues while enhancing the radiosensitivity of breast cancer cells.[1] This suggests a favorable therapeutic window for its potential use as a radiosensitizer.

Q2: What is the mechanism of action of this compound that might explain its differential effect on normal versus cancer cells?

A2: this compound's primary mechanism as a radiosensitizer is the inhibition of Ataxia Telangiectasia Mutated (ATM) phosphorylation.[2][3] ATM is a critical protein kinase in the DNA damage response pathway, particularly for repairing DNA double-strand breaks (DSBs).[1] Cancer cells often have a higher reliance on specific DNA repair pathways and may be more susceptible to ATM inhibition, especially when combined with DNA-damaging agents like radiation. Normal cells may have more robust and redundant DNA repair mechanisms, making them less sensitive to the effects of this compound alone.

Q3: Are there any known IC50 values for this compound in normal cell lines?

A3: While specific IC50 values for cytotoxicity in a broad range of normal cell lines are not extensively published, the available data indicates low toxicity. For its activity as an inhibitor of amyloid β42 (Aβ42) fibril assembly, this compound has an EC50 of 2 μM.[2][4][5] It is important to note that this is a measure of its inhibitory effect on protein aggregation, not a direct measure of cytotoxicity. In a study on breast cancer and normal skin fibroblast cell lines, the concentration of this compound used was not specified to have reached a cytotoxic IC50 in the normal cells.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly high cytotoxicity observed in a normal cell line. Cell line may have an underlying sensitivity or a compromised DNA damage response.1. Verify the identity and health of your cell line (e.g., through STR profiling and mycoplasma testing). 2. Perform a dose-response curve to determine the precise IC50 for your specific normal cell line. 3. Consider using a secondary normal cell line from a different tissue origin as a control.
Inconsistent results in cytotoxicity assays. Issues with compound solubility, stability, or assay protocol variability.1. Ensure complete solubilization of this compound in a suitable solvent like DMSO before diluting in culture medium. 2. Prepare fresh dilutions of the compound for each experiment. 3. Standardize cell seeding density, treatment duration, and assay incubation times.
Difficulty in observing a radiosensitizing effect in cancer cells without affecting normal cells. Suboptimal concentration of this compound or radiation dose.1. Titrate the concentration of this compound to find the optimal non-toxic concentration for normal cells that still sensitizes cancer cells. 2. Optimize the radiation dose to a level that induces some, but not excessive, cell killing on its own in the cancer cell line.

Quantitative Data Summary

Compound Effect Cell Line Result Reference
This compoundCytotoxicityGM03652 (Normal skin fibroblast)No significant effect on viability and proliferation.[1]
This compound + RadiationRadiosensitizationGM03652 (Normal skin fibroblast)Limited effect on normal tissues.[1]
This compoundAβ42 fibril assembly inhibitionN/A (Biochemical assay)EC50 of 2 μM[2][4][5]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a general guideline for assessing the effect of this compound on the viability of normal cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle-treated control.

Visualizations

Ro907501_Mechanism_of_Action cluster_Cell Cell DNA_Damage DNA Double-Strand Break (DSB) ATM ATM DNA_Damage->ATM activates pATM p-ATM (Active) ATM->pATM DDR_Proteins Downstream DNA Repair Proteins pATM->DDR_Proteins phosphorylates DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Ro907501 This compound Ro907501->pATM inhibits phosphorylation

Caption: this compound inhibits the phosphorylation of ATM, a key step in the DNA damage response pathway.

Experimental_Workflow_Cytotoxicity Start Start Seed_Cells Seed Normal Cells in 96-well Plate Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight) Seed_Cells->Adherence Treatment Treat with this compound (Serial Dilutions) Adherence->Treatment Incubation Incubate (e.g., 48 hours) Treatment->Incubation Assay Perform Viability Assay (e.g., MTT) Incubation->Assay Data_Analysis Analyze Data & Determine IC50 Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for assessing the cytotoxicity of this compound in normal cells.

References

Ro 90-7501 Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ro 90-7501, with a specific focus on addressing challenges related to its aggregation and solubility in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a versatile small molecule inhibitor with multiple reported biological activities. Primarily, it is known as an inhibitor of amyloid β42 (Aβ42) fibril assembly, and it has been shown to reduce Aβ42-induced cytotoxicity with an EC50 of 2 μM.[1][2][3] Additionally, this compound functions as a radiosensitizer for cancer cells by inhibiting the phosphorylation of Ataxia Telangiectasia Mutated (ATM) protein and its downstream targets, thereby disrupting the DNA damage response.[4][5][6] Other reported activities include the inhibition of protein phosphatase 5 (PP5), enhancement of antiviral responses via TLR3 and RLR pathways, and interaction with DNA.[1][5][7][8]

Q2: What are the known solubility and stability limitations of this compound?

This compound has limited solubility in aqueous solutions. Technical datasheets often classify its solubility as less than 1 mg/mL.[9] It is typically soluble in organic solvents like DMSO, with concentrations of 10 mM being achievable.[2][10] For in vivo studies, specific formulations involving co-solvents such as PEG300 and Tween-80 are required to maintain solubility.[11] It is critical to note that solutions of this compound are generally considered unstable, and it is strongly recommended to prepare solutions fresh for each experiment.[1]

Q3: My this compound solution is cloudy or has formed a precipitate. What is happening?

Cloudiness or precipitation is a common issue when working with this compound and is typically due to the compound "crashing out" of solution. This occurs when the concentration of the compound exceeds its solubility limit in a given solvent system. This is especially common when a concentrated stock solution (e.g., in DMSO) is diluted into an aqueous buffer, where its solubility is significantly lower. This precipitation is a form of aggregation that can lead to inaccurate experimental results.[12]

Q4: How can I prevent aggregation and precipitation of this compound in my experiments?

Preventing aggregation requires careful solution preparation. The recommended approach is to first prepare a high-concentration stock solution in 100% DMSO. When preparing working solutions, dilute the DMSO stock into your final aqueous buffer in a stepwise manner, ensuring vigorous mixing or vortexing during dilution. Avoid "shock dilution" by adding the stock to the buffer in a drop-wise fashion. It may also be beneficial to include a low percentage of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in the final buffer, if compatible with the assay, to help maintain solubility.

Q5: What are the recommended procedures for preparing and storing this compound stock solutions?

Stock solutions should be prepared in a high-purity organic solvent, with DMSO being the most common choice.[2][10] Once prepared, it is advisable to create small-volume aliquots to minimize the number of freeze-thaw cycles, which can degrade the compound and affect its solubility.[2] Store these aliquots at -20°C for up to one year or at -80°C for up to two years.[2] Always bring aliquots to room temperature and ensure they are fully dissolved (vortex if necessary) before use.

Troubleshooting Guide

This guide addresses common problems encountered during the use of this compound in experimental settings.

ProblemPossible Cause(s)Recommended Solution(s)
Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. Exceeded Solubility Limit: The final concentration of this compound is too high for the aqueous buffer.• Lower the final concentration of this compound.• Increase the final percentage of DMSO in the working solution (ensure it is compatible with your experimental system).• Perform a serial dilution rather than a single large dilution step.
High Final DMSO Concentration: The final DMSO concentration is too high, causing proteins in the buffer or media to precipitate.• Ensure the final DMSO concentration does not exceed the tolerance of your assay (typically <0.5%).
Buffer Incompatibility: The pH or salt concentration of the buffer is unfavorable for this compound solubility.• Test solubility in a small range of different buffers with varying pH and ionic strengths.
Solution appears clear initially but becomes cloudy over the course of an experiment. Time-Dependent Aggregation: The compound is slowly aggregating and precipitating over time at the experimental temperature.• Prepare the working solution immediately before starting the experiment.• If the experiment is lengthy, consider if the compound can be added at a later time point.• Include a carrier protein like BSA (if compatible) or a low concentration of a surfactant to improve stability.
Temperature Effects: A change in temperature (e.g., moving from room temperature to 37°C) has decreased the compound's solubility.• Pre-warm the buffer to the experimental temperature before adding the this compound stock solution.
Inconsistent or non-reproducible assay results. Variable Compound Concentration: Aggregation and precipitation are leading to an unknown and variable amount of soluble, active compound in each experiment.• Visually inspect the solution for any signs of precipitation before each use.• Centrifuge the working solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use only the supernatant.• Follow a strict, standardized protocol for solution preparation for every experiment.
Compound Adsorption: The compound may be adsorbing to plasticware, reducing its effective concentration.• Consider using low-adhesion microplates and pipette tips.• Including a low percentage of surfactant (e.g., 0.01% Tween-20) can help prevent adsorption.

Data Summary

Solubility and Stock Solution Parameters
ParameterValueSolventSource
Stock Concentration 10 mMDMSO[2][10]
In Vitro Solubility < 1 mg/mLAqueous Buffer[9]
Storage (Solid) 3 years at -20°CN/A[2]
Storage (Solution) 1 year at -20°C, 2 years at -80°CDMSO[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Reconstitution of Lyophilized Powder:

    • Briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom.

    • To prepare a 10 mM stock solution (MW: 340.38 g/mol ), add the appropriate volume of high-purity DMSO. For 1 mg of powder, add 293.8 µL of DMSO.

    • Vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming (to 37°C) or sonication in a water bath can aid dissolution.

  • Preparation of Working Solution:

    • Determine the final concentration of this compound and DMSO required for your experiment.

    • Perform a serial dilution if a large dilution factor is needed. For example, first dilute the 10 mM stock to 1 mM in DMSO.

    • Pre-warm your final aqueous buffer (e.g., cell culture media, assay buffer) to the desired experimental temperature.

    • While vortexing the aqueous buffer, add the DMSO stock solution drop-wise to the buffer to achieve the final concentration. This rapid mixing helps prevent localized high concentrations that can lead to precipitation.

    • Visually inspect the final working solution for any signs of cloudiness or precipitate before adding it to your experimental system.

Visual Guides

Logical and Experimental Workflows

cluster_0 Troubleshooting Workflow for this compound Solubility start Problem: Precipitate or cloudiness in solution check_stock Is the DMSO stock solution clear? start->check_stock check_dilution Was the dilution performed correctly? check_stock->check_dilution Yes solution_stock Re-dissolve stock. Use sonication or gentle warming. Prepare fresh. check_stock->solution_stock No check_conc Is the final concentration too high? check_dilution->check_conc Yes solution_dilution Re-make solution. Add stock to vortexing buffer drop-wise. check_dilution->solution_dilution No check_buffer Is the buffer composition optimal? check_conc->check_buffer No solution_conc Lower final concentration and/or add co-solvents (e.g., Tween-20). check_conc->solution_conc Yes solution_buffer Test different pH or ionic strength buffers. check_buffer->solution_buffer

Caption: Troubleshooting flowchart for addressing this compound precipitation issues.

cluster_1 ATM Signaling Pathway Inhibition by this compound DNA_DSB DNA Double-Strand Break (e.g., from Irradiation) ATM_inactive ATM (Inactive Dimer) DNA_DSB->ATM_inactive activates ATM_active p-ATM (Active Monomer) ATM_inactive->ATM_active autophosphorylation Downstream Downstream Effectors (Chk2, H2AX, etc.) ATM_active->Downstream phosphorylates PP5 PP5 PP5->ATM_active dephosphorylates (regulates activation) Ro907501 This compound Ro907501->ATM_active inhibits phosphorylation Ro907501->PP5 inhibits DDR DNA Damage Response (Cell Cycle Arrest, Apoptosis) Downstream->DDR

Caption: Mechanism of this compound as an inhibitor of the ATM signaling pathway.

cluster_2 Experimental Workflow for Cell-Based Assays step1 1. Reconstitute this compound in 100% DMSO (e.g., 10 mM Stock) step2 2. Aliquot and Store Stock at -80°C step1->step2 step3 3. Prepare Working Solution (Dilute stock into final media immediately before use) step2->step3 step4 4. Add Working Solution to Cells/Assay Plate step3->step4 step5 5. Incubate for Desired Time step4->step5 step6 6. Perform Assay Readout (e.g., Viability, Western Blot) step5->step6

Caption: Standard workflow for preparing and using this compound in experiments.

References

Technical Support Center: Ro 90-7501 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity and addressing specific issues that may be encountered during animal studies with Ro 90-7501.

Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of this compound in animal studies?

A1: Based on current research, this compound is generally well-tolerated in animal models, particularly at doses effective for radiosensitization.[1][2] Studies in mice have shown no apparent toxicities when this compound is administered alone or in combination with radiation.[3] In cell culture experiments, this compound has been reported to have no obvious toxic effects on mammalian cells at concentrations significantly higher than its effective dose for other applications.[1]

Q2: Are there any known dose-limiting toxicities for this compound?

A2: While specific dose-limiting toxicity studies for this compound are not extensively published, it is important to note that toxicity can be dose-dependent. For instance, some bisbenzimide compounds, the chemical class to which this compound belongs, have shown toxicity at higher doses in animal models.[4] Researchers should perform dose-escalation studies to determine the maximum tolerated dose (MTD) in their specific animal model and experimental conditions.

Q3: What are the potential off-target effects of this compound?

A3: this compound is a bisbenzimide compound, a class of molecules known to interact with DNA.[1] While this is related to its mechanism of action in some contexts, it also presents a potential for off-target effects. Additionally, this compound is an inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, a critical protein in the DNA damage response pathway.[3][5] Inhibition of ATM could theoretically impact normal cellular processes, although some studies suggest that ATM inhibitors may not increase radiation toxicity to normal tissues and could even be protective for neurons.[6]

Q4: Should I be concerned about toxicity when using this compound as a radiosensitizer?

A4: Existing studies suggest that this compound has a good safety profile when used as a radiosensitizer.[2][3][7] It has been shown to enhance the radiosensitivity of cancer cells with limited effect on normal tissues.[2] However, as with any combination therapy, it is crucial to monitor for any enhanced toxicity and to establish the optimal, non-toxic dosing schedule in your specific model.

Troubleshooting Guides

Issue 1: Unexpected Adverse Events or Morbidity in Study Animals
  • Possible Cause: The administered dose of this compound may be too high for the specific animal model, strain, or age of the animals. Toxicity can vary between species and even strains.

  • Troubleshooting Steps:

    • Review Dosing: Compare your current dosage with published studies. If you are at the higher end of the reported dose range, consider reducing the dose.

    • Dose-Escalation Study: If you are establishing a new model, perform a dose-escalation study to determine the maximum tolerated dose (MTD).

    • Monitor Clinical Signs: Closely monitor animals for clinical signs of toxicity such as weight loss, lethargy, ruffled fur, or changes in behavior.

    • Hematology and Clinical Chemistry: If adverse events are observed, consider collecting blood samples for hematology and clinical chemistry analysis to assess organ function.

Issue 2: Inconsistent Efficacy or Toxicity Between Experiments
  • Possible Cause: Variability in the formulation or administration of this compound. The compound's solubility and stability in the vehicle can impact its bioavailability and, consequently, its efficacy and toxicity.

  • Troubleshooting Steps:

    • Standardize Formulation: Ensure a consistent and standardized protocol for dissolving this compound. Document the vehicle used, concentration, and dissolution method.

    • Verify Solubility: Visually inspect the formulation for any precipitation before each administration.

    • Consistent Administration: Use a consistent route and technique for administration (e.g., intraperitoneal, oral gavage). Ensure accurate dosing based on the most recent animal weights.

Quantitative Data Summary

ParameterValueSpeciesContextReference
50% Cellular Toxicity (CC50)> 10 µMHuman Foreskin FibroblastsIn vitro cytotoxicity[1]
Effective Concentration (EC50)~2 µM-Aβ42-induced cytotoxicity reduction-

Experimental Protocols

Protocol: In Vivo Toxicity Assessment of this compound in Mice

  • Animal Model: Use an appropriate mouse strain for your research question (e.g., BALB/c nude mice for xenograft studies).

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Grouping: Divide animals into groups, including a vehicle control group and several this compound dose groups.

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 1% DMSO in PBS). Ensure complete dissolution.

  • Administration: Administer this compound via the desired route (e.g., intraperitoneal injection) at the predetermined doses and schedule.

  • Monitoring:

    • Record body weight at least twice weekly.

    • Perform daily clinical observations for signs of toxicity.

    • At the end of the study, collect blood for complete blood count and serum chemistry.

    • Perform gross necropsy and collect major organs for histopathological analysis.

  • Data Analysis: Analyze the collected data to identify any dose-dependent toxic effects.

Visualizations

Ro_90_7501_Mechanism_of_Action cluster_0 Cellular Response to DNA Damage cluster_1 Effect of this compound DNA_Damage DNA Double-Strand Break ATM ATM Kinase DNA_Damage->ATM activates pATM Phosphorylated ATM (Active) ATM->pATM Downstream Downstream Effectors (e.g., p53, CHK2) pATM->Downstream phosphorylates CellCycle Cell Cycle Arrest & DNA Repair Downstream->CellCycle induces Ro907501 This compound Ro907501->Inhibition inhibits Inhibition->ATM

Caption: Mechanism of this compound as an ATM inhibitor in the DNA damage response pathway.

Toxicity_Troubleshooting_Workflow Start Observe Unexpected Adverse Event (e.g., weight loss, lethargy) CheckDose Is the dose consistent with published literature? Start->CheckDose HighDose Action: Reduce Dose or Perform MTD Study CheckDose->HighDose No CheckFormulation Is the formulation protocol standardized and consistent? CheckDose->CheckFormulation Yes Monitor Continue Monitoring (Clinical Signs, Hematology, Histopathology) HighDose->Monitor InconsistentFormulation Action: Standardize Vehicle, Dissolution Method, and Storage CheckFormulation->InconsistentFormulation No CheckAdministration Is the administration route and technique consistent? CheckFormulation->CheckAdministration Yes InconsistentFormulation->Monitor InconsistentAdmin Action: Standardize Administration Protocol and Technique CheckAdministration->InconsistentAdmin No CheckAdministration->Monitor Yes InconsistentAdmin->Monitor End Identify and Mitigate Source of Toxicity Monitor->End

Caption: Troubleshooting workflow for unexpected toxicity in animal studies with this compound.

References

Ro 90-7501 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Ro 90-7501. The information is designed to address specific issues that may arise during experimentation, with a focus on mitigating factors that can be perceived as batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a multi-target compound. Its most cited primary function is as an inhibitor of amyloid β42 (Aβ42) fibril assembly, where it has been shown to reduce Aβ42-induced cytotoxicity with an EC50 of 2 μM.[1][2] Additionally, it exhibits several other biological activities:

  • Inhibition of ATM phosphorylation, which is involved in DNA damage repair.[2][3][4]

  • Selective enhancement of toll-like receptor 3 (TLR3) and RIG-I-like receptor (RLR) ligand-induced IFN-β gene expression and antiviral response.[1][2]

  • Inhibition of protein phosphatase 5 (PP5) in a TPR-dependent manner.[1][2]

  • Significant radiosensitizing effects on cervical cancer cells.[1][2][3]

Q2: How should I store and handle this compound to ensure its stability?

A2: Proper storage and handling are critical for maintaining the activity of this compound and avoiding experimental variability. Solutions of this compound are known to be unstable and it is highly recommended to prepare them fresh for each experiment.[1] For short-term storage of stock solutions, some suppliers suggest that it can be stored at -80°C for up to two years.[2] The powdered form is more stable and should be stored at -20°C.[1][5][6]

Q3: What is the recommended solvent for dissolving this compound?

A3: The recommended solvent for this compound is Dimethyl sulfoxide (DMSO).[6][7] Some datasheets indicate that sonication may be necessary to achieve complete dissolution.[7] Incomplete dissolution can be a significant source of variability in experimental results.

Q4: Is there known batch-to-batch variability for this compound?

A4: While manufacturers typically ensure high purity (≥98%)[8], slight batch-to-batch variations can occur, which may affect properties like solubility.[9] However, many issues that appear to be batch-related may actually stem from improper handling, storage of solutions, or variations in the experimental setup itself.[10][11]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or lower-than-expected activity between experiments. 1. Degradation of this compound in solution. 2. Incomplete dissolution of the compound. 3. Variations in experimental conditions (e.g., cell density, incubation time).1. Always prepare fresh solutions of this compound for each experiment.[1] 2. Ensure complete dissolution in DMSO, using sonication if necessary. Visually inspect the solution for any precipitate.[7] 3. Standardize all experimental parameters and include positive and negative controls in every assay.
Precipitate forms when adding this compound solution to aqueous media. 1. Poor solubility of the compound in aqueous buffers.1. Ensure the final concentration of DMSO in the culture medium is as low as possible while maintaining the solubility of this compound. Perform serial dilutions to minimize the amount of DMSO added to the aqueous solution.
High background signal or off-target effects observed. 1. The compound has multiple known biological targets.[1][2]1. Be aware of the different signaling pathways affected by this compound (e.g., ATM, PP5).[3][12] Design experiments with appropriate controls to isolate the effect of interest.
Variability in Aβ42 aggregation assays. 1. Inherent quality differences in synthetic Aβ42 peptide batches.[10]1. If possible, use a single, well-characterized batch of Aβ42 for a series of experiments. Characterize the aggregation kinetics of each new batch of Aβ42 before use with inhibitors.

Quantitative Data Summary

Parameter Value Reference
EC50 for Aβ42-induced cytotoxicity reduction 2 μM[1][2]
Purity ≥98%[8]
Molecular Weight 340.39 g/mol [8]
Molecular Formula C20H16N6[8]
Storage Recommendations
Form Storage Temperature Duration Reference
Powder -20°CUp to 3 years[1][7]
In Solvent (DMSO) -80°CUp to 2 years[2][7]
In Solvent (DMSO) -20°CUp to 1 year[2][7]

Experimental Protocols

General Protocol for Cell-Based Assays

This protocol provides a general framework. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for your particular experimental system.

  • Preparation of this compound Stock Solution:

    • On the day of the experiment, allow the powdered this compound to equilibrate to room temperature.

    • Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in high-quality, anhydrous DMSO.

    • If necessary, use a sonicator to ensure complete dissolution. Visually confirm that no particulates are present.

  • Cell Seeding:

    • Plate cells in appropriate culture vessels at a predetermined density. Allow cells to adhere and enter a logarithmic growth phase (typically 24 hours).

  • Treatment with this compound:

    • Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control, and is non-toxic to the cells.

    • Remove the old medium from the cells and add the medium containing this compound or vehicle control.

  • Incubation and Analysis:

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

    • Following incubation, perform the desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), western blotting for target proteins, or flow cytometry.

Visualizations

Signaling Pathway of this compound in Radiosensitization

Ro907501_Pathway cluster_activation ATM Activation & DNA Repair Pathway Ro907501 This compound PP5 Protein Phosphatase 5 (PP5) Ro907501->PP5 inhibits pATM p-ATM Ro907501->pATM indirectly inhibits Apoptosis Increased Apoptosis Ro907501->Apoptosis CellCycleArrest Cell Cycle Arrest Ro907501->CellCycleArrest PP5->pATM dephosphorylates ATM ATM ATM->pATM activates pDownstream Phosphorylated Downstream Proteins pATM->pDownstream phosphorylates DNA_Repair DNA Damage Repair pATM->DNA_Repair Downstream Downstream Proteins (H2AX, Chk1, Chk2) Downstream->pDownstream pDownstream->DNA_Repair promotes Radiation Irradiation Radiation->ATM

Caption: this compound's role in inhibiting the ATM DNA damage response pathway.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed CheckSolution Was the this compound solution prepared fresh for this experiment? Start->CheckSolution PrepareFresh Action: Prepare a fresh solution from powder for each experiment. CheckSolution->PrepareFresh No CheckDissolution Was the compound fully dissolved (no visible precipitate)? CheckSolution->CheckDissolution Yes PrepareFresh->CheckDissolution UseSonicator Action: Use sonication to ensure complete dissolution in DMSO. CheckDissolution->UseSonicator No CheckControls Did the positive and negative controls behave as expected? CheckDissolution->CheckControls Yes UseSonicator->CheckControls TroubleshootAssay Problem may be with the assay itself. Review protocol, reagents, and cell health. CheckControls->TroubleshootAssay No End Problem Resolved CheckControls->End Yes ConsiderVariability If issues persist after addressing handling, consider inherent experimental system variability (e.g., Aβ42 peptide batch). TroubleshootAssay->ConsiderVariability ConsiderVariability->End

Caption: A logical workflow for troubleshooting inconsistent this compound results.

References

Validation & Comparative

A Comparative Analysis of Ro 90-7501 and Other Amyloid-Beta Inhibitors for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accumulation and aggregation of amyloid-beta (Aβ) peptides, particularly the 42-amino acid isoform (Aβ42), is a central event in the pathogenesis of Alzheimer's disease (AD). This has led to the development of various therapeutic strategies aimed at inhibiting Aβ production, aggregation, or enhancing its clearance. This guide provides a comparative overview of Ro 90-7501, an inhibitor of Aβ42 fibril assembly, and other major classes of amyloid-beta inhibitors, supported by available experimental data.

This compound: An Inhibitor of Aβ42 Fibril Assembly

This compound is a small molecule that has been identified as an inhibitor of amyloid β42 (Aβ42) fibril assembly. Its primary mechanism of action is to interfere with the aggregation process of Aβ42 peptides, thereby reducing their cytotoxicity.[1][2][3][4][5]

Mechanism of Action

This compound has been shown to efficiently retard the formation of mature Aβ42 fibrils. Instead of preventing aggregation altogether, it appears to stabilize the accumulation of extended polymeric Aβ42 sheets and fibrillar intermediates.[1] This suggests that this compound may act at a late stage of the fibrillization process, preventing the organization of early aggregates into mature, neurotoxic fibrils.

Beyond its anti-amyloid activity, this compound has been reported to have other biological effects, including the inhibition of ATM phosphorylation and the modulation of the TLR3/RLR-induced antiviral response.[2][3][6] However, the relevance of these activities to its potential therapeutic effects in Alzheimer's disease is not yet clear.

Comparison with Other Amyloid-Beta Inhibitors

The landscape of amyloid-beta inhibitors is diverse, with several classes of molecules targeting different stages of the amyloid cascade. This section compares this compound with these other approaches based on their mechanism of action and available efficacy data.

BACE1 Inhibitors (β-Secretase Inhibitors)

Mechanism: Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the enzyme that initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP). BACE1 inhibitors aim to block this first step, thereby reducing the production of all Aβ species.[7][8][9]

Preclinical Efficacy: Numerous BACE1 inhibitors have demonstrated robust reductions in brain Aβ levels in preclinical models.[7][8][10]

Gamma-Secretase Inhibitors (GSIs) and Modulators (GSMs)

Mechanism: Gamma-secretase is the enzyme complex responsible for the final cleavage of APP to generate Aβ peptides of varying lengths.

  • GSIs block the activity of gamma-secretase, leading to a broad reduction in the production of all Aβ peptides.[11][12][13][14] However, this can also interfere with the processing of other important substrates, such as Notch, leading to potential side effects.

  • GSMs do not inhibit the enzyme but rather modulate its activity to favor the production of shorter, less amyloidogenic Aβ species over the highly fibrillogenic Aβ42.[15][16][17]

Preclinical Efficacy: Both GSIs and GSMs have been shown to effectively lower Aβ42 levels in the brain in animal models.[10][11][12][15]

Alpha-Secretase Modulators

Mechanism: Alpha-secretase cleaves APP within the Aβ sequence, a non-amyloidogenic pathway that precludes the formation of Aβ. Furthermore, this cleavage produces a soluble fragment called sAPPα, which has neuroprotective properties. Alpha-secretase modulators aim to enhance this protective pathway.[18][19][20][21]

Preclinical Efficacy: Upregulation of α-secretase activity has been shown to increase sAPPα levels and reduce amyloid pathology in preclinical models.[18][22] For instance, a synthetic α-secretase (SAS) has been shown to elevate sAPPα levels by approximately two-fold in 5xFAD mice.[22]

Monoclonal Antibodies

Mechanism: This approach involves the use of antibodies that target different forms of Aβ (monomers, oligomers, fibrils, or plaques) to promote their clearance from the brain. Examples include aducanumab, lecanemab, and donanemab.[8][23][24][25][26]

Preclinical and Clinical Efficacy: These antibodies have demonstrated the ability to reduce amyloid plaques in the brain in both preclinical models and human clinical trials.[8][23][24][25][26] Head-to-head studies have shown differences in the rate and extent of amyloid clearance between different antibodies. For example, in the TRAILBLAZER-ALZ 4 trial, donanemab showed greater amyloid plaque clearance at 6 months compared to aducanumab.[23][24]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and other classes of amyloid-beta inhibitors. It is important to note the significant lack of in vivo efficacy data for this compound in the context of Alzheimer's disease, which limits a direct comparison of its performance.

Table 1: In Vitro Efficacy of Amyloid-Beta Inhibitors

Inhibitor ClassExample Compound(s)TargetAssayKey Efficacy Metric(s)Reference(s)
Aβ Fibril Assembly Inhibitor This compound Aβ42 fibril assemblyCell-based cytotoxicity assayEC50 = 2 µM (reduction of Aβ42-induced cytotoxicity)[2][3][4][5]
BACE1 InhibitorsVerubecestat, LanabecestatBACE1 enzyme activityEnzymatic assayIC50 values in the low nanomolar range[10]
Gamma-Secretase InhibitorsAvagacestat (BMS-708163)Gamma-secretase activityCell-based assayIC50 = 0.27 nM (for Aβ42)[16]
Gamma-Secretase ModulatorsSGSM-36Gamma-secretase modulationCell-based assayIC50 = 4.1 nM (for Aβ42 inhibition)[15]
Alpha-Secretase ModulatorsSynthetic α-secretase (SAS)APP processingWestern Blot in 5xFAD mice~2-fold increase in sAPPα levels[22]

Table 2: Preclinical In Vivo Efficacy of Amyloid-Beta Inhibitors

Inhibitor ClassExample Compound(s)Animal ModelKey Efficacy Metric(s)Reference(s)
Aβ Fibril Assembly Inhibitor This compound N/ANo data available
BACE1 InhibitorsNB-360APP transgenic miceSignificant reduction in Aβ deposition[14]
LY3202626PDAPP mice, beagle dogsReduced hippocampal and cortical Aβ levels[7]
Gamma-Secretase InhibitorsLY450139PDAPP miceReduced accumulation of Aβ in hippocampus and cortex
BMS-708163Tg2576 mice22-23% reduction in Aβ42 and Aβ40 at 10 mg/kg
Gamma-Secretase ModulatorsCompound 2PSAPP mice>2-fold attenuation of cerebral amyloidosis
SGSM-365XFAD mice84.9% reduction in Aβ42 levels[15]
Monoclonal AntibodiesDonanemab + BACE inhibitorPDAPP transgenic mice80% Aβ removal[2]
Aducanumab (analog)Preclinical mouse models~48% decrease in Aβ plaques[23]

Signaling Pathways and Experimental Workflows

Amyloidogenic and Non-Amyloidogenic Pathways

The processing of Amyloid Precursor Protein (APP) can follow two main pathways. The amyloidogenic pathway, initiated by BACE1, leads to the production of Aβ peptides. The non-amyloidogenic pathway, initiated by α-secretase, prevents Aβ formation and produces the neuroprotective sAPPα fragment.

app_processing cluster_amyloidogenic Amyloidogenic Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 C99 C99 sAPPa sAPPα APP->sAPPa α-Secretase C83 C83 Ab Amyloid-β (Aβ) C99->Ab γ-Secretase p3 p3 C83->p3 γ-Secretase

Figure 1: APP Processing Pathways

General Workflow for Screening Aβ Aggregation Inhibitors

A common method to screen for inhibitors of Aβ aggregation is the Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid fibrils.

tht_assay_workflow start Prepare Aβ Monomers incubate Incubate Aβ with/without Inhibitor start->incubate add_tht Add Thioflavin T (ThT) incubate->add_tht measure Measure Fluorescence (Ex: 440nm, Em: 485nm) add_tht->measure analyze Analyze Data (Aggregation Kinetics) measure->analyze end Identify Inhibitors analyze->end

Figure 2: Thioflavin T Assay Workflow

Experimental Protocols

Thioflavin T (ThT) Assay for Aβ Aggregation

This protocol is a general guideline for assessing the effect of inhibitors on Aβ fibrillization.

  • Preparation of Aβ Peptides:

    • Reconstitute synthetic Aβ42 peptide in a solvent such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to ensure a monomeric state.

    • Lyophilize the peptide to remove the solvent.

    • Resuspend the peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to the desired concentration.

  • Aggregation Assay:

    • In a microplate, combine the Aβ42 solution with the test compound (e.g., this compound) at various concentrations. A vehicle control (e.g., DMSO) should be included.

    • Add Thioflavin T solution to each well to a final concentration of approximately 10-20 µM.

    • Incubate the plate at 37°C with intermittent shaking.

    • Monitor the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm over time.

  • Data Analysis:

    • Plot fluorescence intensity versus time to obtain aggregation curves.

    • Determine the lag time and the maximum fluorescence intensity for each condition.

    • Calculate the percentage of inhibition of aggregation by comparing the maximum fluorescence of the inhibitor-treated samples to the control.

    • Determine the IC50 value of the inhibitor.

Electron Microscopy of Amyloid Fibrils

This method is used to visualize the morphology of Aβ aggregates.

  • Sample Preparation:

    • Prepare Aβ42 aggregates by incubating a solution of the peptide under conditions that promote fibrillization, with and without the inhibitor.

    • Apply a small volume of the sample to a carbon-coated copper grid.

    • Allow the sample to adsorb for a few minutes.

    • Wash the grid with distilled water.

  • Negative Staining:

    • Stain the grid with a solution of a heavy metal salt, such as 2% uranyl acetate, for 1-2 minutes.

    • Wick away the excess stain and allow the grid to air dry.

  • Imaging:

    • Examine the grid using a transmission electron microscope (TEM).

    • Acquire images at various magnifications to observe the morphology of the amyloid fibrils and any intermediate species.

Conclusion

This compound represents a class of amyloid-beta inhibitors that directly target the fibrillization process. While in vitro data suggests its potential to reduce Aβ42-induced cytotoxicity, the absence of in vivo efficacy data in Alzheimer's disease models makes a direct comparison with other classes of inhibitors challenging. BACE1 inhibitors, gamma-secretase modulators, and monoclonal antibodies have all demonstrated the ability to reduce amyloid pathology in preclinical and, in some cases, clinical settings. Further research, particularly in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound and to position it within the broader landscape of amyloid-beta-targeting strategies for Alzheimer's disease.

References

A Comparative Analysis of Ro 90-7501 and Established ATM Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Ro 90-7501 with well-characterized Ataxia Telangiectasia Mutated (ATM) kinase inhibitors. It is intended for researchers, scientists, and professionals in drug development to objectively evaluate the performance and mechanisms of these compounds, supported by experimental data.

Introduction to ATM Inhibition

The ATM kinase is a master regulator of the DNA damage response (DDR), particularly in signaling DNA double-strand breaks (DSBs). Its inhibition is a promising strategy in cancer therapy to sensitize tumor cells to radiation and chemotherapy. This guide compares this compound, a compound identified as an inhibitor of ATM phosphorylation, with established direct ATM inhibitors, highlighting differences in their mechanisms and available performance data.

Overview of Compared ATM Inhibitors

This comparison focuses on this compound and three well-known ATM inhibitors: KU-60019 and AZD0156 as highly selective and potent direct inhibitors, and NVP-BEZ235 as a dual PI3K/mTOR inhibitor that also targets ATM.

This compound is recognized for its ability to inhibit the phosphorylation of ATM.[1][2][3][4][5][6][7] Its mechanism is believed to be indirect, primarily through the inhibition of Protein Phosphatase 5 (PP5), a phosphatase involved in the activation of ATM.[8][9][10][11][12] This contrasts with direct ATM inhibitors that typically compete with ATP at the kinase domain.

KU-60019 is a potent and highly selective second-generation ATM inhibitor, demonstrating significant radiosensitizing effects.[13]

AZD0156 is another potent and selective ATM inhibitor that has been evaluated in preclinical and clinical studies for its ability to enhance the efficacy of DNA-damaging agents.[7]

NVP-BEZ235 (Dactolisib) is a dual inhibitor of PI3K and mTOR but also exhibits potent inhibitory activity against ATM and DNA-PKcs, making it a broader-spectrum PIKK inhibitor.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for the compared inhibitors. A direct IC50 value for this compound against ATM kinase is not available in the current literature, reflecting its different, indirect mechanism of action.

InhibitorTarget(s)IC50 (ATM)Selectivity ProfileKey Cellular Effects
This compound Indirectly inhibits ATM phosphorylation (via PP5 inhibition)Not AvailablePrimarily characterized as a PP5 inhibitor.[8][9][10]Inhibits ATM phosphorylation and downstream signaling (p-H2AX, p-Chk1, p-Chk2)[6], radiosensitizer.[11]
KU-60019 ATM6.3 nMHighly selective for ATM over other PIKK family kinases like DNA-PK and ATR.Potent radiosensitizer, inhibits autophosphorylation of ATM and phosphorylation of downstream targets.[13]
AZD0156 ATM0.58 nM>1000-fold selectivity for ATM over ATR, mTOR, and PI3Kα.Potent radiosensitizer, abrogates irradiation-induced ATM signaling.[7]
NVP-BEZ235 PI3K, mTOR, ATM, DNA-PKcsPotent, but specific IC50 for ATM varies in literature.Dual PI3K/mTOR inhibitor with significant activity against other PIKKs.Inhibits multiple signaling pathways, radiosensitizer, induces G1 cell cycle arrest.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical ATM signaling pathway upon DNA double-strand breaks and indicates the points of intervention for direct ATM inhibitors and the proposed mechanism for this compound.

ATM_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effectors cluster_inhibitors Inhibitor Action DNA_DSB DNA Double-Strand Break MRN_Complex MRN Complex (MRE11/RAD50/NBS1) DNA_DSB->MRN_Complex recruits ATM_Dimer Inactive ATM Dimer MRN_Complex->ATM_Dimer activates ATM_Monomer Active ATM Monomer ATM_Dimer->ATM_Monomer CHK2 CHK2 ATM_Monomer->CHK2 phosphorylates p53 p53 ATM_Monomer->p53 phosphorylates H2AX H2AX ATM_Monomer->H2AX phosphorylates (γH2AX) BRCA1 BRCA1 ATM_Monomer->BRCA1 phosphorylates PP5 Protein Phosphatase 5 (PP5) PP5->ATM_Monomer dephosphorylates (inactivates) Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) CHK2->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair H2AX->DNA_Repair recruits repair factors BRCA1->DNA_Repair Direct_Inhibitors Direct ATM Inhibitors (e.g., KU-60019, AZD0156) Direct_Inhibitors->ATM_Monomer inhibit kinase activity Ro907501 This compound Ro907501->PP5 inhibits

Caption: ATM signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of these inhibitors are provided below.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, measuring the effectiveness of a cytotoxic agent.

Experimental Workflow Diagram:

Clonogenic_Assay_Workflow Start Start Cell_Seeding Seed cells at low density in 6-well plates Start->Cell_Seeding Incubation_1 Incubate for 24h to allow attachment Cell_Seeding->Incubation_1 Treatment Treat with inhibitor (e.g., this compound) for 2h Incubation_1->Treatment Irradiation Expose to varying doses of ionizing radiation (e.g., 0-8 Gy) Treatment->Irradiation Incubation_2 Incubate for 10-14 days for colony formation Irradiation->Incubation_2 Fix_and_Stain Fix with methanol and stain with crystal violet Incubation_2->Fix_and_Stain Colony_Counting Count colonies (>50 cells) Fix_and_Stain->Colony_Counting Data_Analysis Calculate survival fraction and plot survival curves Colony_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a clonogenic survival assay.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, U2OS) in 6-well plates at a density determined to yield 50-100 colonies per well for the untreated control.

  • Adherence: Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO2 incubator.

  • Inhibitor Treatment: Pre-treat cells with the desired concentration of the ATM inhibitor (e.g., 10 µM this compound) or vehicle control for 2 hours.

  • Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

  • Colony Formation: Return the plates to the incubator and allow colonies to form over 10-14 days.

  • Staining: Wash the wells with PBS, fix the colonies with 100% methanol for 15 minutes, and then stain with 0.5% crystal violet in 25% methanol for 15 minutes.

  • Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment condition. Plot the SF against the radiation dose to generate survival curves.

Western Blotting for Phosphorylated ATM and Downstream Targets

This technique is used to detect the phosphorylation status of specific proteins, providing insight into the activation of signaling pathways.

Protocol:

  • Cell Treatment and Lysis: Culture cells to 70-80% confluency. Treat with the inhibitor for the desired time, followed by irradiation. Harvest cells at different time points post-irradiation (e.g., 0, 0.5, 2, 6 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., p-ATM Ser1981, p-H2AX Ser139, p-Chk2 Thr68) and total proteins as loading controls.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Protocol:

  • Cell Treatment: Seed cells and treat them with the inhibitor and/or radiation as described for the other assays.

  • Harvesting and Fixation: At a specified time post-treatment (e.g., 24 hours), harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Incubate the cells for 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound presents a distinct profile compared to direct, ATP-competitive ATM inhibitors. Its proposed indirect mechanism of action via PP5 inhibition offers a different approach to modulating the DNA damage response.[11] While it has demonstrated clear radiosensitizing effects in cellular and in vivo models[6], the lack of a direct ATM IC50 makes a head-to-head potency comparison with inhibitors like KU-60019 and AZD0156 challenging. Researchers should consider these mechanistic differences when selecting an inhibitor for their studies. For experiments requiring highly specific and potent direct inhibition of ATM kinase activity, KU-60019 and AZD0156 are well-validated choices. This compound, however, may serve as a valuable tool for investigating the role of PP5 in ATM signaling and for studies where a broader effect on ATM phosphorylation is desired. Further research is needed to fully elucidate the selectivity and complete mechanism of action of this compound.

References

Ro 90-7501: A Comparative Guide to a Novel Radiosensitizer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led to the exploration of various radiosensitizers, agents that enhance the efficacy of radiation therapy. Among the promising candidates is Ro 90-7501, a small molecule initially investigated for Alzheimer's disease that has demonstrated significant radiosensitizing properties. This guide provides an objective comparison of this compound's performance with other notable radiosensitizers, supported by available experimental data.

Mechanism of Action: Targeting the DNA Damage Response

This compound functions as a potent radiosensitizer by inhibiting the Ataxia-Telangiectasia Mutated (ATM) protein kinase.[1][2][3][4] ATM is a critical component of the cell's DNA damage response (DDR) pathway, becoming activated in response to DNA double-strand breaks induced by ionizing radiation. Activated ATM orchestrates cell cycle arrest and DNA repair. By inhibiting ATM phosphorylation, this compound disrupts this repair mechanism, leading to an accumulation of DNA damage, cell cycle dysregulation, and ultimately, increased apoptotic cell death in irradiated cancer cells.[1][2] This targeted approach offers the potential for selective sensitization of tumor cells while sparing normal tissues.

ATM_Signaling_Pathway

Figure 1: Simplified signaling pathway of ATM activation in response to ionizing radiation and the inhibitory action of this compound.

Quantitative Comparison of Efficacy

The following tables summarize the available quantitative data on the radiosensitizing efficacy of this compound and other selected radiosensitizers from in vitro and in vivo studies. It is crucial to note that direct comparisons are challenging due to variations in experimental models and conditions.

In Vitro Efficacy: Clonogenic Survival Assays

The clonogenic survival assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of a compound at the cellular level. The Sensitizer Enhancement Ratio (SER) or Dose Modification Factor (DMF) is a key metric, indicating the factor by which the radiation dose can be reduced in the presence of the sensitizer to achieve the same level of cell kill.

RadiosensitizerCancer Cell LineDrug ConcentrationRadiation Dose (Gy)Sensitizer Enhancement Ratio (SER/DMF)Reference
This compound HeLa (Cervical)10 µMNot SpecifiedSignificant Enhancement (Quantitative value not provided)[1][2]
ME-180 (Cervical)10 µMNot SpecifiedSignificant Enhancement (Quantitative value not provided)[2]
Cisplatin HeLa (Cervical)1.5 µM7.11.13 (at 1% survival)[5]
Rigosertib HeLa (Cervical)0.2 µM5.71.40 (at 1% survival)[5]
Nimorazole SCCVII (Squamous Cell Carcinoma)1 mMNot Specified1.45 (at 1% survival, hypoxic conditions)
In Vivo Efficacy: Tumor Growth Delay

Tumor growth delay assays in animal models provide crucial information on the in vivo efficacy of a radiosensitizer. This is often measured as the time it takes for a tumor to reach a certain volume after treatment.

RadiosensitizerAnimal ModelTumor TypeDrug DoseRadiation Dose (Gy)OutcomeReference
This compound BALB/c-nu miceHeLa Xenograft5 µg/g/day (i.p.)8Significant tumor growth delay compared to radiation alone[1][2]
Cisplatin Not directly compared with this compound in the same study
Rigosertib Xenograft miceHeLa XenograftNot SpecifiedNot SpecifiedMore potent than cisplatin in enhancing tumor growth delay[5]
Tirapazamine Not directly compared with this compound in the same study

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Clonogenic Survival Assay

The clonogenic survival assay assesses the ability of single cells to proliferate and form colonies after treatment.

  • Cell Culture and Seeding: Cancer cells (e.g., HeLa, ME-180) are cultured in appropriate media. Cells are then trypsinized, counted, and seeded into 60-mm dishes at a density that will yield approximately 50-100 colonies per dish after treatment.

  • Drug Treatment: Cells are treated with the radiosensitizer (e.g., 10 µM this compound) for a specified duration before irradiation.

  • Irradiation: Cells are irradiated with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

  • Incubation: Following treatment, the medium is replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.

  • Staining and Counting: Colonies are fixed with a solution of glutaraldehyde and stained with crystal violet. Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction for each treatment group is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells. The data is then used to generate cell survival curves, from which the Sensitizer Enhancement Ratio (SER) can be calculated.

Tumor Growth Delay Assay

This in vivo assay evaluates the effect of treatment on tumor growth in animal models.

  • Animal Model and Tumor Implantation: Immunocompromised mice (e.g., BALB/c-nu) are subcutaneously injected with a suspension of cancer cells (e.g., HeLa) to establish tumors.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Treatment: Once tumors reach a specified volume, the mice are randomized into treatment groups: control (no treatment), drug alone (e.g., this compound), radiation alone, and combination (drug + radiation).

  • Data Collection: Tumor volumes are continuously monitored until they reach a predetermined endpoint (e.g., four times the initial volume).

  • Data Analysis: The time taken for tumors in each group to reach the endpoint volume is determined. The tumor growth delay is calculated as the difference in the time to reach the endpoint volume between the treated and control groups.

Experimental_Workflow D D I I D->I Inform

Figure 2: General experimental workflow for evaluating the efficacy of a novel radiosensitizer.

Discussion and Future Perspectives

The available data suggests that this compound is a promising radiosensitizer with a distinct mechanism of action targeting the ATM-mediated DNA damage response.[1][2][3][4] Its ability to significantly enhance the effects of radiation in cervical, breast, and bladder cancer cell lines warrants further investigation.[6][7]

A key advantage of ATM inhibitors like this compound is their potential for tumor selectivity. As the DNA damage response is often dysregulated in cancer cells, they may be more reliant on pathways like the one mediated by ATM for survival following radiation, making them more susceptible to its inhibition.

However, the current body of evidence for this compound is still in its early stages. To establish its clinical potential, further studies are required, including:

  • Direct comparative studies: Head-to-head comparisons of this compound with established radiosensitizers like cisplatin and other ATM inhibitors under identical experimental conditions are crucial for a definitive assessment of its relative efficacy and toxicity.

  • Broader cancer type evaluation: Investigating the efficacy of this compound in a wider range of cancer types is necessary to determine its full therapeutic potential.

  • In vivo toxicity studies: Comprehensive in vivo studies are needed to evaluate the safety profile of this compound and determine its therapeutic window.

  • Biomarker discovery: Identifying predictive biomarkers of response to this compound could enable patient stratification and personalized treatment strategies.

References

Comparative Analysis of Ro 90-7501 and its Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Ro 90-7501 and its structural analogs. This compound, a bisbenzimide compound, has garnered significant interest due to its diverse pharmacological profile, including activities as an inhibitor of amyloid-β42 (Aβ42) fibril assembly, a modulator of the DNA damage response, an antiviral agent, and an inhibitor of protein phosphatase 5 (PP5). This document summarizes the available quantitative data, details key experimental protocols, and presents signaling pathways and experimental workflows using logical diagrams to facilitate a clear understanding of these compounds.

Introduction to this compound and its Analogs

This compound is a multifaceted small molecule initially identified as an inhibitor of Aβ42 fibril aggregation, a process implicated in Alzheimer's disease.[1][2] Subsequent research has unveiled a broader spectrum of activities. Notably, it has been shown to inhibit Ataxia Telangiectasia Mutated (ATM) kinase phosphorylation, a key regulator of the DNA damage response, thereby acting as a radiosensitizer in cancer cells.[3][4] Furthermore, this compound exhibits antiviral properties against human cytomegalovirus (HCMV) and poxviruses.[5][6] Its mechanism of action is often attributed to its ability to interact with DNA.[5]

A series of structural analogs of this compound, designated MRT00210423, MRT00210424, MRT00210425, MRT00210426, and MRT00210427, have been synthesized and evaluated, particularly for their antiviral activities.[5][6] These analogs feature modifications to the terminal groups of the bisbenzimide scaffold, providing valuable structure-activity relationship (SAR) insights.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for this compound and its analogs across their various biological activities. Direct comparative data for the analogs in assays other than antiviral testing is currently limited in the public domain.

Table 1: Anti-Human Cytomegalovirus (HCMV) Activity

CompoundEC50 (µM) vs. HCMV Strain AD169[5]EC50 (µM) vs. HCMV Strain Merlin[7]
This compound1.22.6
MRT002104230.30.5
MRT00210424> 1 (Titer reduced by ~50% at 1 µM)Not Reported
MRT00210425> 1 (Titer reduced by ~75% at 1 µM)Not Reported
MRT00210426> 1 (Minimal activity at 1 µM)Not Reported
MRT00210427> 1 (Minimal activity at 1 µM)Not Reported

Table 2: Anti-Poxvirus (Vaccinia Virus, VACV) Activity [6]

CompoundInhibition of VACV Spread at 40 µM
This compound~20%
MRT00210423Plateaued between 10-40 µM
MRT00210424Complete inhibition
MRT00210425Complete inhibition
MRT00210426Modest, dose-dependent inhibition
MRT00210427No obvious activity

Table 3: Other Biological Activities of this compound

ActivityTarget/ProcessQuantitative Data
Aβ42 Fibril Assembly InhibitionAβ42 aggregationReduces Aβ42-induced cytotoxicity with an EC50 of 2 µM.[1][8]
ATM Phosphorylation InhibitionATM KinaseSuppresses phosphorylation of ATM and its downstream targets (H2AX, Chk1, Chk2).[3][4]
Protein Phosphatase 5 (PP5) InhibitionPP5Inhibits PP5 in a TPR-dependent manner.[1][9]

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activities of this compound and its analogs.

Anti-Human Cytomegalovirus (HCMV) Activity Assay (Virus Yield Reduction)[5]
  • Cell Culture: Human foreskin fibroblast (HFF) cells are seeded in 24-well plates and incubated overnight.

  • Infection: Cells are infected with HCMV (e.g., strain AD169 or Merlin) at a specific multiplicity of infection (MOI).

  • Compound Treatment: Following virus adsorption, the inoculum is removed, and media containing various concentrations of the test compounds (or DMSO as a control) is added.

  • Incubation: The infected and treated cells are incubated for a defined period (e.g., 96 hours).

  • Virus Titer Determination: The supernatant containing the virus progeny is collected, and the virus titer (plaque-forming units/ml) is determined by a plaque assay on fresh HFF monolayers.

  • Data Analysis: The EC50 value, the concentration of the compound that reduces the virus yield by 50%, is calculated from the dose-response curve.

Anti-Poxvirus Activity Assay (Flow Cytometry-Based Spread Assay)[6]
  • Cell Culture and Infection: A suitable cell line (e.g., HeLa) is infected with a recombinant vaccinia virus expressing a fluorescent reporter protein (e.g., GFP).

  • Compound Treatment: The infected cells are treated with a serial dilution of the test compounds.

  • Incubation: Cells are incubated to allow for virus spread.

  • Flow Cytometry: The percentage of GFP-positive cells is quantified by flow cytometry, which serves as a measure of virus spread.

  • Data Analysis: The inhibition of virus spread is calculated relative to the DMSO-treated control.

ATM Phosphorylation Inhibition Assay (Western Blotting)[3]
  • Cell Culture and Treatment: A relevant cell line (e.g., HeLa) is treated with this compound for a specified time before irradiation to induce DNA damage.

  • Irradiation: Cells are exposed to a defined dose of ionizing radiation (e.g., 8 Gy).

  • Cell Lysis: At various time points post-irradiation, cells are harvested and lysed to extract total protein.

  • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ATM (p-ATM) and total ATM, as well as downstream targets like p-H2AX, p-Chk1, and p-Chk2.

  • Detection and Analysis: Following incubation with secondary antibodies, the protein bands are visualized, and the levels of phosphorylated proteins are quantified and normalized to total protein levels.

Aβ42 Fibril Assembly Assay (Thioflavin T Fluorescence)

A common method to monitor amyloid fibril formation in vitro involves the use of Thioflavin T (ThT), a fluorescent dye that binds to β-sheet-rich structures like amyloid fibrils.

  • Preparation of Aβ42: Monomeric Aβ42 peptide is prepared by dissolving the lyophilized peptide in a suitable solvent and removing pre-existing aggregates.

  • Assay Setup: The Aβ42 solution is mixed with ThT in a microplate well. Test compounds at various concentrations are added to the wells.

  • Fluorescence Monitoring: The plate is incubated at 37°C, and the ThT fluorescence intensity is measured at regular intervals using a plate reader (excitation ~440 nm, emission ~480 nm).

  • Data Analysis: The lag time and the maximum fluorescence intensity of the aggregation curves are analyzed to determine the inhibitory effect of the compounds on Aβ42 fibril formation.

Protein Phosphatase 5 (PP5) Inhibition Assay (Fluorescence Intensity-Based)[3]

A generic protocol for a phosphatase inhibition assay using a fluorescent substrate is as follows:

  • Reagents: Purified recombinant PP5 enzyme, a fluorogenic phosphatase substrate, and test compounds are required.

  • Assay Reaction: The PP5 enzyme is pre-incubated with the test compounds or a control vehicle in an appropriate assay buffer.

  • Substrate Addition: The reaction is initiated by adding the fluorogenic substrate.

  • Fluorescence Measurement: The increase in fluorescence, resulting from the dephosphorylation of the substrate by PP5, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the reaction is calculated, and the inhibitory activity of the compounds is determined by comparing the reaction rates in the presence and absence of the inhibitors.

Visualizations

The following diagrams illustrate key pathways and workflows related to the activities of this compound and its analogs.

ATM_Signaling_Pathway DNA_DSB DNA Double-Strand Break ATM_inactive ATM (inactive) DNA_DSB->ATM_inactive recruits ATM_active ATM (active) ATM_inactive->ATM_active activates Downstream Downstream Effectors (Chk2, p53, H2AX) ATM_active->Downstream phosphorylates Ro907501 This compound Ro907501->ATM_active inhibits DDR DNA Damage Response (Cell Cycle Arrest, DNA Repair, Apoptosis) Downstream->DDR

Caption: ATM Signaling Pathway Inhibition by this compound.

Antiviral_Assay_Workflow cluster_0 Cell Culture & Infection cluster_1 Treatment cluster_2 Incubation & Analysis Seeding Seed Cells Infection Infect with Virus Seeding->Infection Treatment Add Compounds Infection->Treatment Incubation Incubate Treatment->Incubation Analysis Analyze Viral Activity (Yield, Spread, etc.) Incubation->Analysis Data_Analysis Data_Analysis Analysis->Data_Analysis Calculate EC50

Caption: General Workflow for Antiviral Activity Assays.

A_Beta_Aggregation_Inhibition Monomers Aβ42 Monomers Oligomers Oligomers Monomers->Oligomers Aggregation Protofibrils Protofibrils Oligomers->Protofibrils Fibrils Amyloid Fibrils Protofibrils->Fibrils Cytotoxicity Neuronal Cytotoxicity Fibrils->Cytotoxicity Ro907501 This compound Ro907501->Oligomers inhibits

Caption: Inhibition of Aβ42 Fibril Assembly by this compound.

References

Ro 90-7501: A Focused Look at Kinase Interaction and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. This guide provides a comparative analysis of Ro 90-7501's cross-reactivity with other kinases, based on available experimental data.

This compound has been identified as a modulator of several key cellular signaling proteins. While a comprehensive kinome-wide scan profiling its interaction with a broad panel of kinases is not publicly available, existing research has pinpointed its activity towards the Ataxia Telangiectasia Mutated (ATM) kinase and Protein Phosphatase 5 (PP5). This guide summarizes the current knowledge of this compound's selectivity and compares its ATM-related activity with other known kinase inhibitors.

Kinase Inhibition Profile of this compound

Current data indicates that this compound's primary impact on kinase signaling is the inhibition of ATM phosphorylation. However, evidence suggests this may be an indirect effect mediated by its inhibition of Protein Phosphatase 5 (PP5), a phosphatase involved in the activation of ATM.[1] Limited screening data also suggests a potential interaction with CDC-like kinase 1 (CLK1).

TargetActivityIC50Comments
ATM (phosphorylation) InhibitionNot ReportedThis compound suppresses the phosphorylation of ATM and its downstream targets, including Chk1 and Chk2.[1] This effect is thought to be mediated through the inhibition of PP5.[1]
Protein Phosphatase 5 (PP5) InhibitionNot ReportedThis compound has been shown to inhibit PP5.[2]
CLK1 InhibitionNot ReportedA pilot high-throughput screen showed that this compound caused nearly 100% inhibition of CLK1 activity at a concentration of 10 µM.[3] An IC50 value was not determined.

Comparison with Other ATM Kinase Inhibitors

To provide context for this compound's effect on ATM signaling, the following table compares its activity with other well-characterized ATM inhibitors for which selectivity data against related kinases is available. It is important to note that the inhibitory mechanism of this compound on ATM phosphorylation is likely distinct from these direct ATP-competitive inhibitors.

CompoundATM IC50ATR SelectivityDNA-PK Selectivity
This compound Not Applicable (indirect inhibition)Not ReportedNot Reported
AZ31 <1.2 nM>500-foldNot Reported
KU-55933 13 nM>100-fold vs. PI3K, DNA-PK, mTOR, ATRHighly selective
KU-60019 6.3 nMHighly selective over other PIKKsHighly selective

This data is for comparative purposes and was not generated in a head-to-head study with this compound.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches related to this compound's activity, the following diagrams are provided.

ATM_Signaling_Pathway cluster_0 DNA Damage cluster_1 ATM Activation Cascade cluster_2 Downstream Effects DNA_Damage DNA Double-Strand Break ATM_inactive ATM (inactive dimer) DNA_Damage->ATM_inactive PP5 PP5 ATM_active ATM (active monomer) p-ATM PP5->ATM_active Activation ATM_inactive->ATM_active Autophosphorylation Chk2 Chk2 ATM_active->Chk2 Ro_90_7501 This compound Ro_90_7501->PP5 Inhibition p_Chk2 p-Chk2 Chk2->p_Chk2 Cell_Cycle_Arrest Cell Cycle Arrest p_Chk2->Cell_Cycle_Arrest DNA_Repair DNA Repair p_Chk2->DNA_Repair Apoptosis Apoptosis p_Chk2->Apoptosis

Figure 1. Proposed mechanism of this compound's effect on the ATM signaling pathway.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa cells) Treatment 2. Treatment - Control - this compound - Irradiation - this compound + Irradiation Cell_Culture->Treatment Lysis 3. Cell Lysis (RIPA buffer with phosphatase inhibitors) Treatment->Lysis Quantification 4. Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking 7. Blocking (e.g., 5% BSA in TBST) Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-pATM, anti-ATM) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection

Figure 2. A typical experimental workflow for analyzing ATM phosphorylation via Western blot.

Experimental Protocols

Western Blotting for ATM Phosphorylation

This protocol describes the key steps to assess the effect of this compound on ATM phosphorylation in a cellular context.[4]

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa) and allow them to adhere.

    • Treat cells with this compound at the desired concentration for a specified time (e.g., 2 hours) before inducing DNA damage.

    • Induce DNA damage, for example, by irradiation (e.g., 8 Gy).

    • Include appropriate controls: untreated, this compound alone, and irradiation alone.

  • Cell Lysis:

    • Harvest cells at different time points post-irradiation.

    • Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to preserve phosphorylation states.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ATM (e.g., anti-pATM Ser1981).

    • As a loading control, also probe for total ATM using a corresponding primary antibody.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Analyze the band intensities to determine the relative levels of phosphorylated ATM in treated versus control samples.

Summary and Conclusion

The available evidence points to this compound as an inhibitor of ATM phosphorylation, likely acting through the upstream inhibition of PP5. This indirect mechanism distinguishes it from many direct, ATP-competitive ATM inhibitors. While its effects on ATM signaling are documented, a broader understanding of its kinase cross-reactivity is limited. The observation of potent CLK1 inhibition in a preliminary screen suggests that this compound may have other kinase targets that warrant further investigation.

For researchers in drug development, the unique indirect mechanism of ATM inhibition may offer a different therapeutic window or side-effect profile compared to direct ATM kinase inhibitors. However, the lack of a comprehensive selectivity profile underscores the need for further kinome-wide screening to fully characterize the off-target effects of this compound and to better understand its full therapeutic potential and liabilities.

References

Synergistic Effects of Ro 90-7501 with Other Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synergistic effects of Ro 90-7501, a known inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase, with other therapeutic modalities. While clinical and preclinical data predominantly highlight its potent radiosensitizing properties, the mechanistic rationale for its synergistic activity with a range of chemotherapeutic agents is strong. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Synergistic Effects of this compound with Radiation

This compound has been demonstrated to significantly enhance the efficacy of ionizing radiation in various cancer cell lines. This radiosensitizing effect is attributed to its primary mechanism of action: the inhibition of ATM phosphorylation, a critical step in the DNA damage response (DDR) pathway. By preventing the repair of radiation-induced DNA double-strand breaks (DSBs), this compound leads to increased cancer cell apoptosis and reduced clonogenic survival.[1]

Quantitative Data Summary
Cell LineCancer TypeTreatmentOutcome MeasureResultReference
HeLaCervical CancerThis compound + IrradiationClonogenic SurvivalSignificant decrease in survival compared to irradiation alone[1]
ME-180Cervical CancerThis compound + IrradiationClonogenic SurvivalSignificant decrease in survival compared to irradiation alone[2]
HeLaCervical CancerThis compound + IrradiationApoptosisSignificant increase in apoptotic cells compared to irradiation alone[1]
HeLa XenograftCervical CancerThis compound + IrradiationTumor Growth DelaySignificant delay in tumor growth compared to irradiation alone[3]
UMUC3, UMUC5Bladder CancerThis compound + IrradiationClonogenic SurvivalSignificant decrease in survival compared to irradiation alone[4]
MDA-MB-231, MCF7Breast CancerThis compound + IrradiationCell ViabilitySignificant decrease in viability and proliferation[5]

Mechanistic Rationale for Synergy with Other Drugs

The role of this compound as an ATM inhibitor provides a strong basis for its potential synergistic effects with DNA-damaging chemotherapeutic agents and PARP inhibitors. ATM kinase is a central regulator of the cellular response to DNA double-strand breaks.[6] Its inhibition can prevent the repair of DNA damage induced by various drugs, leading to the accumulation of lethal lesions in cancer cells.

Potential Synergistic Partners for this compound
  • PARP Inhibitors (e.g., Olaparib, Talazoparib): The combination of ATM and PARP inhibitors represents a promising synthetic lethality approach. While PARP inhibitors are effective in cancers with homologous recombination deficiencies (like BRCA mutations), combining them with an ATM inhibitor could broaden their applicability to tumors without such defects.[7] The inhibition of two key DNA repair pathways is expected to be highly cytotoxic to cancer cells.

  • Topoisomerase I Inhibitors (e.g., Irinotecan, Topotecan): These drugs induce single-strand DNA breaks that can be converted into double-strand breaks during DNA replication. ATM inhibitors can prevent the repair of these DSBs, thereby enhancing the cytotoxic effect of topoisomerase inhibitors.[7][8]

  • Platinum-Based Chemotherapy (e.g., Cisplatin, Carboplatin): These agents cause DNA crosslinks, which can lead to the formation of DSBs. The synergistic potential with ATM inhibitors lies in the prevention of the repair of these DNA lesions.[6]

While direct experimental data for this compound in combination with these specific drugs is not yet available in the public domain, studies with other selective ATM inhibitors have shown strong synergistic effects with both PARP and topoisomerase I inhibitors in preclinical models.[7]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the context of this compound's synergistic effects with radiation, which are adaptable for studying its synergy with other drugs.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa, UMUC3) are seeded in 6-well plates at a density determined by the expected toxicity of the treatment to yield 50-100 colonies per well.

  • Drug Incubation: Cells are incubated with this compound at a predetermined concentration (e.g., 10 µM) for a specified duration (e.g., 2 hours) before the addition of the second agent (e.g., irradiation or another drug).

  • Combination Treatment: Cells are then exposed to the second agent. For irradiation, doses typically range from 2 to 8 Gy. For other drugs, a dose-response curve would be established.

  • Colony Formation: The medium is replaced, and cells are incubated for 10-14 days to allow for colony formation.

  • Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.

  • Data Analysis: The surviving fraction is calculated as the number of colonies formed after treatment divided by the number of cells seeded, normalized to the plating efficiency of untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Methodology:

  • Cell Treatment: Cells are treated with this compound alone, the second agent alone, or the combination for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Cells are incubated with Annexin V-FITC and Propidium Iodide (PI) in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared.

Western Blotting for DNA Damage Response Proteins

This technique is used to detect and quantify the phosphorylation status of key proteins in the DNA damage response pathway, such as ATM and H2AX.

Methodology:

  • Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against phosphorylated proteins (e.g., p-ATM, γH2AX) and total proteins overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

Visualizations

Signaling Pathway of this compound as a Radiosensitizer

Radiosensitization_Pathway cluster_0 Cellular Response to Radiation cluster_1 Effect of this compound Ionizing_Radiation Ionizing Radiation DNA_DSB DNA Double-Strand Breaks (DSBs) Ionizing_Radiation->DNA_DSB ATM_Activation ATM Kinase Activation DNA_DSB->ATM_Activation DDR_Proteins Downstream DDR Proteins (e.g., CHK2, H2AX) ATM_Activation->DDR_Proteins Cell_Cycle_Arrest Cell Cycle Arrest DDR_Proteins->Cell_Cycle_Arrest DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Apoptosis Apoptosis DDR_Proteins->Apoptosis Cell_Cycle_Arrest->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Ro_90_7501 This compound Ro_90_7501->ATM_Activation Inhibition Inhibition

Caption: Mechanism of this compound-mediated radiosensitization.

Experimental Workflow for Assessing Synergy

Synergy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assessment cluster_analysis Data Analysis Cell_Culture 1. Seed Cancer Cells Treatment_Groups 2. Define Treatment Groups: - Control - this compound alone - Drug X alone - this compound + Drug X Cell_Culture->Treatment_Groups Add_Ro907501 3. Add this compound Treatment_Groups->Add_Ro907501 Add_DrugX 4. Add Drug X Add_Ro907501->Add_DrugX Incubation 5. Incubate (24-72h) Add_DrugX->Incubation Viability_Assay 6a. Cell Viability Assay (e.g., MTT, Clonogenic) Incubation->Viability_Assay Apoptosis_Assay 6b. Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Mechanism_Assay 6c. Mechanistic Assay (e.g., Western Blot) Incubation->Mechanism_Assay Synergy_Calculation 7. Calculate Synergy (e.g., Combination Index) Viability_Assay->Synergy_Calculation Statistical_Analysis 8. Statistical Analysis Apoptosis_Assay->Statistical_Analysis Mechanism_Assay->Statistical_Analysis Conclusion 9. Conclusion on Synergy Synergy_Calculation->Conclusion Statistical_Analysis->Conclusion

Caption: General workflow for evaluating the synergistic effects of this compound with another drug.

Predicted Synergistic Interaction with PARP Inhibitors

ATM_PARP_Synergy cluster_damage DNA Damage & Repair cluster_inhibition Combined Inhibition DNA_Damage DNA Damage SSB Single-Strand Breaks (SSBs) DNA_Damage->SSB DSB Double-Strand Breaks (DSBs) DNA_Damage->DSB PARP_Repair PARP-mediated BER/SSBR SSB->PARP_Repair ATM_Repair ATM-mediated HR/NHEJ DSB->ATM_Repair Cell_Survival_Normal Cell Survival PARP_Repair->Cell_Survival_Normal Repair_Failure Accumulation of Unrepaired DNA Damage PARP_Repair->Repair_Failure ATM_Repair->Cell_Survival_Normal ATM_Repair->Repair_Failure PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_Repair Ro_90_7501 This compound Ro_90_7501->ATM_Repair Apoptosis_Synergy Synergistic Cell Death Repair_Failure->Apoptosis_Synergy

Caption: Predicted synergistic mechanism of this compound and PARP inhibitors.

References

Ro 90-7501: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ro 90-7501, initially identified as an inhibitor of amyloid β42 (Aβ42) fibril assembly, has emerged as a compound of significant interest for its potent radiosensitizing and antiviral properties.[1][2][3] This guide provides a comprehensive comparison of the in vitro and in vivo effects of this compound, supported by experimental data and detailed methodologies to inform future research and development.

Quantitative Efficacy and Cytotoxicity

This compound has demonstrated significant biological activity across various experimental models. The following tables summarize the key quantitative data from in vitro and in vivo studies.

ParameterCell LinesConditionValueReference
EC50 -Aβ42-induced cytotoxicity2 µM[2][3]
EC50 Human Foreskin Fibroblasts (HFF)HCMV (Strain AD169) Replication1.2 µM[4]
EC50 Human Foreskin Fibroblasts (HFF)HCMV (Strain Merlin) Replication2.6 µM[4]
Concentration HeLa, ME-180Radiosensitization10 µM[1]

Table 1: Summary of In Vitro Quantitative Data for this compound. This table highlights the effective concentrations of this compound in various cell-based assays, demonstrating its potency against amyloid-beta cytotoxicity and viral replication, as well as its application in radiosensitization studies.

Animal ModelCancer TypeTreatmentOutcomeReference
BALB/c nude miceCervical Cancer5 µg/g this compound (i.p.) + 8 Gy IrradiationSignificant delay in tumor growth[1][2]
BALB/c nude miceCervical Cancer5 µg/g this compound (i.p.) aloneNo significant difference in tumor volume compared to control[1]

Table 2: Summary of In Vivo Quantitative Data for this compound. This table outlines the effects of this compound in a preclinical cancer model, underscoring its efficacy as a radiosensitizer in a living system.

Mechanism of Action: A Focus on Radiosensitization

In vitro and in vivo studies have elucidated a primary mechanism of action for this compound's radiosensitizing effects: the inhibition of the DNA damage response pathway.[1][5] Specifically, this compound suppresses the phosphorylation of Ataxia Telangiectasia Mutated (ATM) protein and its downstream targets, including H2AX, Chk1, and Chk2, following irradiation.[1][5] This inhibition is believed to occur through the targeting of protein phosphatase 5 (PP5), which is involved in ATM activation.[1][2] The disruption of this critical signaling cascade leads to impaired cell cycle progression, an increase in apoptosis, and ultimately, enhanced sensitivity of cancer cells to radiation.[1][5][6]

Recent studies have also revealed that this compound can induce immunogenic cell death (ICD) and promote RIG-I-mediated autophagy in colon cancer cell lines, suggesting a broader anti-tumor activity.[7]

Ro_90_7501_Mechanism cluster_0 Cellular Response to Radiation cluster_1 ATM Signaling Pathway cluster_2 Effect of this compound cluster_3 Cellular Outcomes Radiation Irradiation DNA_Damage DNA Double-Strand Breaks Radiation->DNA_Damage PP5 PP5 DNA_Damage->PP5 ATM ATM PP5->ATM pATM p-ATM ATM->pATM Downstream Downstream Proteins (H2AX, Chk1, Chk2) pATM->Downstream pDownstream Phosphorylated Downstream Proteins Downstream->pDownstream Repair DNA Repair & Cell Cycle Arrest pDownstream->Repair CellCycleArrest Impaired Cell Cycle Progression pDownstream->CellCycleArrest Repair->CellCycleArrest Ro907501 This compound Ro907501->Inhibition Apoptosis Increased Apoptosis CellCycleArrest->Apoptosis Radiosensitization Radiosensitization Apoptosis->Radiosensitization Experimental_Workflow_Antiviral cluster_in_vitro In Vitro Antiviral Assessment HFF_cells Human Foreskin Fibroblasts (HFF) Infection Infect with HCMV (AD169 or Merlin) HFF_cells->Infection Treatment Treat with varying concentrations of this compound Infection->Treatment Incubation Incubate Treatment->Incubation Analysis Virus Yield Reduction Assay Incubation->Analysis EC50_calc Calculate EC50 Analysis->EC50_calc Logical_Relationship_Radiosensitization cluster_invitro In Vitro Evidence cluster_invivo In Vivo Confirmation cluster_conclusion Overall Conclusion Clonogenic Decreased Clonogenic Survival Radiosensitizer This compound is a Potent Radiosensitizer Clonogenic->Radiosensitizer Apoptosis_inc Increased Apoptosis Apoptosis_inc->Radiosensitizer ATM_inhibit Inhibition of ATM Phosphorylation ATM_inhibit->Radiosensitizer Tumor_delay Tumor Growth Delay Tumor_delay->Radiosensitizer

References

Ro 90-7501: A Deep Dive into its Specificity for Protein Phosphatase 5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount. This guide provides a comprehensive comparison of Ro 90-7501's performance against other protein phosphatase inhibitors, supported by available experimental data and detailed protocols.

This compound has emerged as a noteworthy inhibitor of Protein Phosphatase 5 (PP5), a serine/threonine phosphatase implicated in a variety of cellular processes, including stress response, cell cycle control, and signal transduction. What sets this compound apart is its unique mechanism of action. Unlike many conventional phosphatase inhibitors that target the highly conserved catalytic site, this compound functions through a novel, TPR-dependent mechanism.[1][2] This suggests a potential for higher specificity, a critical attribute for a chemical probe or therapeutic candidate.

Mechanism of Action: A Tale of Two Domains

Protein Phosphatase 5 is characterized by an N-terminal tetratricopeptide repeat (TPR) domain and a C-terminal phosphatase domain. The TPR domain is known to mediate protein-protein interactions. This compound exerts its inhibitory effect by targeting this TPR domain, a mechanism distinct from that of catalytic-site inhibitors.[1][2] This novel approach to inhibition is a key factor in its potential for selective action against PP5.

Quantitative Comparison of Inhibitor Specificity

A direct quantitative comparison of this compound's specificity against a panel of protein phosphatases is limited by the lack of publicly available IC50 values. However, to provide context, the following table compares the inhibitory concentrations of well-characterized, broad-spectrum phosphatase inhibitors, Cantharidin and Okadaic Acid, which target the catalytic subunit of several phosphatases. LB-100 is also included as a dual inhibitor of PP2A and PP5.

InhibitorTarget PhosphataseIC50 (nM)Mechanism of Action
This compound PP5 Not Reported TPR-dependent
PP1Not Reported
PP2ANot Reported
Cantharidin PP5 ~3,500 Catalytic Site
PP1~1,700
PP2A~160
Okadaic Acid PP5 ~3.5 Catalytic Site
PP1~10-15
PP2A~0.1-0.3
LB-100 PP5 Inhibits Catalytic Site
PP2AClinically evaluated inhibitor

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Protocol 1: Colorimetric Protein Phosphatase Assay using p-Nitrophenyl Phosphate (pNPP)

This assay provides a straightforward method for measuring phosphatase activity.

Materials:

  • Purified protein phosphatase (e.g., PP5)

  • pNPP substrate solution (10 mM)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT)

  • Stop solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor (e.g., this compound) in the assay buffer.

  • In a 96-well plate, add the purified phosphatase to each well, followed by the inhibitor dilutions. Include a control with no inhibitor.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the pNPP substrate solution to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding the stop solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Protocol 2: Fluorescence-Based Protein Phosphatase Assay

This method offers higher sensitivity compared to the colorimetric assay.

Materials:

  • Purified protein phosphatase

  • Fluorogenic phosphatase substrate (e.g., 6,8-Difluoro-4-Methylumbelliferyl Phosphate - DiFMUP)

  • Assay buffer

  • Inhibitor of interest

  • Black, opaque 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • Add the purified phosphatase and inhibitor dilutions to the wells of the microplate.

  • Pre-incubate at the desired temperature for 15 minutes.

  • Initiate the reaction by adding the DiFMUP substrate.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~358 nm, Emission: ~450 nm).

  • The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percentage of inhibition and determine the IC50 value.

Visualizing the Science

To better illustrate the concepts discussed, the following diagrams are provided.

G Experimental Workflow for Inhibitor Specificity Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Inhibitor Serial Dilutions of Inhibitor (e.g., this compound) Reaction Incubate Enzyme + Inhibitor Inhibitor->Reaction Enzyme Purified Phosphatase (PP1, PP2A, PP5, etc.) Enzyme->Reaction Substrate Substrate Solution (pNPP or DiFMUP) Start Add Substrate Substrate->Start Reaction->Start Pre-incubation Measure Measure Activity (Absorbance or Fluorescence) Start->Measure Incubation Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for determining inhibitor specificity.

G Signaling Pathway of PP5 Inhibition cluster_catalytic Catalytic Site Inhibition cluster_tpr TPR-Dependent Inhibition Catalytic_Inhibitor Cantharidin / Okadaic Acid PP5_catalytic PP5 (Catalytic Domain) Catalytic_Inhibitor->PP5_catalytic Binds to active site Dephosphorylation_blocked Dephosphorylation Blocked PP5_catalytic->Dephosphorylation_blocked Inhibited Ro907501 This compound PP5_tpr PP5 (TPR Domain) Ro907501->PP5_tpr Binds to TPR domain PP5_tpr->Dephosphorylation_blocked Inhibited Substrate Phosphorylated Substrate

Caption: Comparison of inhibition mechanisms.

Conclusion

This compound represents a promising class of PP5 inhibitors due to its unique TPR-dependent mechanism of action. This mode of inhibition holds the potential for greater specificity compared to traditional active-site directed inhibitors. While comprehensive quantitative data on its selectivity profile remains to be published, the available information strongly encourages further investigation into this compound as a selective chemical probe to elucidate the diverse functions of PP5 in cellular physiology and disease. The experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and contribute to a deeper understanding of this novel inhibitor.

References

Comparative Guide to Ro 90-7501 and Alternative Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Ro 90-7501 and its alternative compounds. This compound is a multifaceted bisbenzimide compound with a range of activities, including antiviral, radiosensitizing, and anti-amyloidogenic properties. This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying mechanisms and structures to support further research and development.

Antiviral Activity: Human Cytomegalovirus (HCMV) and Poxvirus

This compound and its analogs have demonstrated potent antiviral activity, particularly against DNA viruses like Human Cytomegalovirus (HCMV) and poxviruses. This activity is linked to their nature as bisbenzimide compounds, which are known to interact with DNA.

Performance Comparison

The primary analog of this compound, MRT00210423 , shows enhanced anti-HCMV activity.[1][2] This analog was developed by modifying the terminal amine groups of the parent compound.[3] The 50% effective concentration (EC50) values from virus yield reduction assays highlight this improved potency.

CompoundTarget Virus (Strain)EC50 Value (µM)Reference
This compound HCMV (AD169)1.2[2]
MRT00210423 HCMV (AD169)0.3 [2]
This compound HCMV (Merlin)2.6[2]
MRT00210423 HCMV (Merlin)0.5 [2]

Further studies have shown that MRT00210423 and other analogs (MRT00210424, MRT00210425) are also effective inhibitors of the prototypic poxvirus, vaccinia virus (VACV), and the pandemic-potential monkeypox virus.[4][5] While this compound itself has anti-poxvirus activity, analogs M23, M24, and M25 proved to be particularly effective with low cytotoxicity.[5]

Structural Comparison of this compound and Analogs

The enhanced activity of MRT00210423 is attributed to structural modifications of the terminal amine groups present in this compound. The diagram below illustrates this relationship.

G cluster_0 This compound Core Structure cluster_1 Terminal Groups Core 2'-(phenyl)-[2,5'-bi-1H-benzimidazole] Amine1 5-amine Amine2 4'-amine Ro907501 This compound Ro907501->Amine1 Ro907501->Amine2 Modification Removal of Terminal Amines Ro907501->Modification leads to MRT00210423 MRT00210423 (Enhanced Activity) Modification->MRT00210423

Caption: Structural relationship between this compound and its more active analog, MRT00210423.

Radiosensitization via ATM Pathway Inhibition

This compound acts as a potent radiosensitizer for cervical cancer cells.[6][7] Its mechanism involves the inhibition of Ataxia Telangiectasia Mutated (ATM) kinase phosphorylation, a critical component of the DNA damage response (DDR).[6][8][9] This inhibition is believed to occur through the upstream inhibition of Protein Phosphatase 5 (PP5).[7][8][9]

Mechanism of Action

Upon DNA damage from ionizing radiation (IR), ATM is activated and phosphorylates a cascade of downstream proteins, including H2AX, Chk1, and Chk2, to initiate cell cycle arrest and DNA repair.[6][7] By suppressing the phosphorylation of ATM, this compound disrupts this repair mechanism, leading to increased apoptosis and impaired cell cycle progression in irradiated cancer cells.[6]

G IR Ionizing Radiation DNA_Damage DNA Double-Strand Breaks IR->DNA_Damage ATM ATM DNA_Damage->ATM pATM p-ATM (Active) ATM->pATM autophosphorylation Downstream p-H2AX, p-Chk1, p-Chk2 pATM->Downstream phosphorylates Ro907501 This compound PP5 PP5 Ro907501->PP5 inhibits Apoptosis Increased Apoptosis & Radiosensitivity Ro907501->Apoptosis PP5->ATM activates Response Cell Cycle Arrest & DNA Repair Downstream->Response

Caption: ATM signaling pathway showing inhibition by this compound, leading to radiosensitization.

Performance Comparison with Other ATM Inhibitors

While direct comparative studies are limited, the potency of established ATM inhibitors can provide context. This compound's effect is achieved by suppressing ATM phosphorylation.[6] Highly potent and selective ATM inhibitors like KU-55933 operate with nanomolar efficacy.

CompoundTargetIC50 / EC50 ValueKey Characteristic
This compound ATM PhosphorylationNot reportedSuppresses phosphorylation of ATM and downstream targets[6]
KU-55933 ATM KinaseIC50: ~12.9 nMPotent and highly selective ATM inhibitor[10][11]
CP-466722 ATM KinaseIC50: 0.41 µMReversible ATM inhibitor[6]

Inhibition of Amyloid-β42 (Aβ42) Fibril Assembly

This compound was initially identified as an inhibitor of amyloid β42 (Aβ42) fibril assembly, a key process in the pathogenesis of Alzheimer's disease.[10] It effectively reduces the cytotoxicity induced by Aβ42 aggregation.[8][9]

Performance Data
CompoundActivityEC50 ValueReference
This compound Reduction of Aβ42-induced cytotoxicity2 µM[8][9]
CNB-001 Inhibition of extracellular Aβ toxicity400 nM[1]
PE859 Inhibition of Aβ aggregation1.2 µM[1]

DNA Binding and Intercalation

As a bisbenzimide, this compound's structure allows it to interact with DNA, which is likely integral to its antiviral and antiplasmid activities.[1][12] Studies have confirmed its ability to associate with host cell chromatin and act as a DNA intercalator.[1][12][13]

Experimental Evidence

The DNA intercalating properties of this compound have been demonstrated using the acridine orange displacement assay.[12] In this assay, a compound with intercalating activity displaces the fluorescent dye acridine orange from DNA, resulting in a reduced fluorescent signal. This compound showed potent activity in this assay, comparable to known DNA intercalators.[12][13]

Experimental Protocols

Virus Yield Reduction Assay (for Anti-HCMV Activity)

This assay quantifies the production of infectious virus particles in the presence of a test compound.

  • Cell Seeding: Human Foreskin Fibroblast (HFF) cells are seeded in multi-well plates and grown to confluence.

  • Infection: Cells are infected with HCMV (e.g., strain AD169 or Merlin) at a specific multiplicity of infection (e.g., MOI of 1).

  • Compound Treatment: Immediately after infection, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, MRT00210423) or a vehicle control (DMSO).

  • Incubation: The infected and treated cells are incubated for a period allowing multiple replication cycles (e.g., 96 hours).

  • Virus Harvest: The supernatant containing progeny virus is collected.

  • Titration: The amount of infectious virus in the supernatant is quantified using a plaque assay or a TCID50 (50% Tissue Culture Infective Dose) assay on fresh HFF monolayers.

  • Data Analysis: The virus titer from compound-treated cells is compared to the vehicle control. The EC50 value is calculated as the compound concentration that reduces the virus yield by 50%.[2]

Clonogenic Survival Assay (for Radiosensitization)

This is the gold standard method to assess the reproductive integrity of cells after treatment with cytotoxic agents like radiation.[11]

Caption: Standard workflow for a clonogenic survival assay to assess radiosensitization.

Western Blotting for ATM Pathway Analysis

This technique is used to detect the phosphorylation status of key proteins in the DNA damage response pathway.[3]

  • Cell Culture and Treatment: HeLa cells are cultured and treated with this compound for a specified time (e.g., 2 hours) before being exposed to ionizing radiation (e.g., 8 Gy).

  • Cell Lysis: At various time points post-irradiation (e.g., 0, 0.5, 2, 6 hours), cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for the proteins of interest (e.g., p-ATM, ATM, p-H2AX, p-Chk1, p-Chk2, and a loading control like β-actin).

  • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.[4][5]

Aβ42-Induced Cytotoxicity Assay

This cell-based assay measures the ability of a compound to protect cells from the toxic effects of Aβ42 oligomers.[6][7][9]

  • Aβ42 Preparation: Synthetic Aβ42 peptide is prepared to form soluble oligomers, the primary toxic species. This often involves dissolving the peptide and incubating it overnight to allow for oligomerization.[6]

  • Cell Culture: A neuronal cell line (e.g., SH-SY5Y) or primary neurons are cultured in 96-well plates.[7]

  • Treatment: Cells are co-incubated with a toxic concentration of Aβ42 oligomers and varying concentrations of the test compound (e.g., this compound).

  • Incubation: The cells are incubated for 24-48 hours.

  • Viability Measurement: Cell viability is assessed using a metabolic assay like the MTT test. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized, and the absorbance is measured.

  • Data Analysis: The absorbance of treated cells is compared to controls (untreated cells and cells treated with Aβ42 alone) to determine the protective effect of the compound. The EC50 is the concentration that restores 50% of the viability lost due to Aβ42 toxicity.

Acridine Orange (AO) Displacement Assay

This assay is used to identify compounds that intercalate into DNA.[12]

  • Reagent Preparation: A solution containing salmon sperm DNA and the fluorescent dye Acridine Orange (AO) is prepared in a buffer (e.g., HEN buffer). AO fluoresces strongly when bound to DNA.

  • Assay Setup: The DNA-AO solution is added to wells of a black 96-well plate.

  • Compound Addition: The test compound (e.g., this compound) is added to the wells at various concentrations. A known intercalator can be used as a positive control.

  • Incubation: The plate is incubated at room temperature to allow for displacement to occur.

  • Fluorescence Reading: The fluorescence of acridine orange is measured using a plate reader.

  • Data Analysis: A reduction in AO fluorescence indicates that the test compound has displaced AO from the DNA, signifying DNA intercalation activity.

References

A Comparative Review of Ro 90-7501: A Multi-Functional Agent in Antiviral, Radiosensitizing, and Neuroprotective Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ro 90-7501 is a versatile small molecule that has garnered significant interest across multiple therapeutic areas. Initially identified as an inhibitor of amyloid β42 (Aβ42) fibril assembly, its potential applications have expanded to include antiviral therapy and oncology. This guide provides a comprehensive review of this compound studies, offering a comparative analysis of its performance against other relevant compounds and detailing the experimental protocols used to elucidate its activity.

I. Performance Comparison: this compound vs. Alternative Agents

To contextualize the therapeutic potential of this compound, its efficacy is compared here to standard or relevant compounds in its primary fields of study: radiosensitization and antiviral activity.

Radiosensitization in Cervical Cancer

This compound has been shown to enhance the sensitivity of cervical cancer cells to radiation, a crucial factor in improving radiotherapy outcomes. The following table compares the radiosensitizing effect of this compound with the widely used chemotherapeutic and radiosensitizing agent, cisplatin, in HeLa human cervical cancer cells.

Table 1: Comparison of Radiosensitizing Effects in HeLa Cells

CompoundConcentrationRadiation Dose (Gy)Cell Survival Reduction (Compared to Radiation Alone)Citation(s)
This compound 10 µM2 - 8Significant enhancement of cell killing at all radiation doses tested.[1][2]
Cisplatin 0.3 µM2 - 8Significant decrease in clonogenic survival when combined with radiation.[3]

Note: A direct quantitative comparison of the sensitizer enhancement ratio is challenging due to variations in experimental setups across different studies. However, both compounds demonstrate a significant radiosensitizing effect in HeLa cells.

Antiviral Activity against Human Cytomegalovirus (HCMV)

This compound has demonstrated inhibitory effects on the replication of human cytomegalovirus (HCMV). Its potency is compared below with that of ganciclovir, a standard antiviral medication for HCMV infections.

Table 2: Comparison of Anti-HCMV Activity

CompoundCell LineEC50 (µM)Citation(s)
This compound HFF (Human Foreskin Fibroblasts)1.2 - 2.6 (depending on viral strain)[4][5]
Ganciclovir MRC-5 (Human Fetal Lung Fibroblasts)6 - 47 (depending on viral strain)[6][7][8]

Note: The EC50 values were determined in different fibroblast cell lines (HFF vs. MRC-5), which may influence the absolute values. However, the data suggests that this compound exhibits potent anti-HCMV activity, with potency comparable to or greater than ganciclovir in these respective in vitro systems.

II. Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound, enabling researchers to replicate and build upon these findings.

A. Radiosensitization Studies

1. Clonogenic Survival Assay

This assay is fundamental for assessing the effect of this compound on the reproductive integrity of cancer cells following irradiation.

  • Cell Culture: HeLa human cervical cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.[1][2]

  • Treatment: Cells are plated in 60 mm dishes at a density that allows for the formation of distinct colonies. After cell adherence, they are treated with 10 µM this compound for 4 hours.[1][2]

  • Irradiation: Following incubation with this compound, the cells are irradiated with doses ranging from 2 to 8 Gy.[1][2]

  • Colony Formation: 24 hours post-irradiation, the medium is replaced with fresh medium. The cells are then incubated for 10-14 days to allow for colony formation.[1][2]

  • Staining and Counting: The colonies are fixed with methanol and stained with crystal violet. Colonies containing more than 50 cells are counted. The surviving fraction is calculated by normalizing the number of colonies in the treated groups to that in the non-irradiated control group.[1][2]

2. Western Blotting for ATM Phosphorylation

This protocol is used to investigate the mechanism of this compound's radiosensitizing effect by examining its impact on the DNA damage response pathway, specifically the phosphorylation of ATM kinase.

  • Sample Preparation: HeLa cells are treated with 10 µM this compound for 2 hours before being irradiated with 8 Gy. Cells are harvested at various time points (e.g., 0, 0.5, 2, and 6 hours) post-irradiation.[1][2]

  • Lysis: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[2]

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated ATM (p-ATM), total ATM, and other proteins in the DNA damage response pathway (e.g., p-H2AX, p-Chk1, p-Chk2).[1][2] Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

B. Antiviral Studies

1. HCMV Yield Reduction Assay

This assay quantifies the inhibitory effect of this compound on the production of infectious HCMV particles.

  • Cell Culture: Human foreskin fibroblasts (HFFs) are grown in appropriate media and seeded in multi-well plates.[4][5]

  • Infection and Treatment: Confluent cell monolayers are infected with HCMV (e.g., strains AD169 or Merlin) at a specific multiplicity of infection (MOI). After virus adsorption, the inoculum is removed, and the cells are cultured in a medium containing various concentrations of this compound.[4][5]

  • Virus Harvest: At 96 hours post-infection, the culture supernatants containing progeny virus are harvested.[4][5]

  • Titration: The amount of infectious virus in the supernatant is quantified by a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh HFF monolayers.

  • EC50 Determination: The 50% effective concentration (EC50), which is the drug concentration that inhibits viral yield by 50%, is calculated from the dose-response curve.[4][5]

2. Antiviral Response Assay to a Viral Mimic (Poly I:C)

This assay assesses the ability of this compound to enhance the innate antiviral response using a synthetic analog of viral double-stranded RNA, polyinosinic:polycytidylic acid (poly I:C).

  • Cell Line: 293TLR3HA cells, which are HEK293 cells stably expressing Toll-like receptor 3 (TLR3) and a hemagglutinin tag, are used.

  • Treatment: Cells are treated with poly I:C in the presence or absence of this compound.[9][10][11][12][13]

  • Viral Challenge: After a pre-incubation period to allow for the induction of an antiviral state, the cells are challenged with a virus that is sensitive to interferons, such as Vesicular Stomatitis Virus (VSV).[9][10]

  • Virus Yield Quantification: The amount of infectious VSV produced is determined by a plaque assay on a susceptible cell line (e.g., Vero cells). A reduction in viral titer in the this compound treated group compared to the poly I:C alone group indicates an enhancement of the antiviral response.[9][10]

III. Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

Radiosensitization_Pathway cluster_0 Radiation-Induced DNA Damage cluster_1 ATM Signaling Cascade cluster_2 This compound Inhibition Radiation Ionizing Radiation DSB DNA Double-Strand Breaks Radiation->DSB ATM ATM DSB->ATM pATM p-ATM (Active) Cell_Survival Cell Survival Downstream Downstream Effectors (Chk1, Chk2, H2AX) Apoptosis Apoptosis Repair DNA Repair & Cell Cycle Arrest Repair->Cell_Survival Promotes Ro907501 This compound Ro907501->pATM Inhibits Phosphorylation

Antiviral_Pathway cluster_0 Viral PAMP Recognition cluster_1 Downstream Signaling cluster_2 This compound Enhancement dsRNA Viral dsRNA (e.g., poly I:C) TLR3 TLR3 dsRNA->TLR3 TRIF TRIF MAP3K MAP3K MKK3_6 MKK3/6 p38 p38 MAPK IFN_beta IFN-β Production p38->IFN_beta Promotes Transcription Ro907501 This compound Ro907501->p38 Enhances Activation Antiviral_State Antiviral State IFN_beta->Antiviral_State

Experimental Workflows

Clonogenic_Assay_Workflow start Seed HeLa cells in 60 mm dishes treat Treat with 10 µM This compound (4h) start->treat irradiate Irradiate (2-8 Gy) treat->irradiate incubate1 Replace medium after 24h irradiate->incubate1 incubate2 Incubate for 10-14 days incubate1->incubate2 fix_stain Fix with methanol, stain with crystal violet incubate2->fix_stain count Count colonies (>50 cells) fix_stain->count analyze Calculate Surviving Fraction count->analyze

Western_Blot_Workflow start Treat HeLa cells with 10 µM this compound (2h) irradiate Irradiate (8 Gy) start->irradiate harvest Harvest cells at various time points irradiate->harvest lyse Lyse cells in RIPA buffer harvest->lyse quantify Quantify protein concentration lyse->quantify sds_page Separate proteins by SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer immunoblot Incubate with primary and secondary antibodies transfer->immunoblot detect Visualize bands with ECL immunoblot->detect

References

Safety Operating Guide

Personal protective equipment for handling Ro 90-7501

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Ro 90-7501. The following procedures are designed to ensure the safe handling, use, and disposal of this compound.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 293762-45-5

  • Molecular Formula: C20H16N6

  • Molecular Weight: 340.39

Hazard Summary: this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is imperative to prevent its release into the environment[1].

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. Adherence to these recommendations is crucial to minimize exposure and ensure personal safety.

Body PartRequired PPESpecifications
Eyes Safety GogglesMust be equipped with side-shields to protect against splashes[1].
Hands Protective GlovesChemical-resistant gloves are mandatory.
Body Impervious ClothingA lab coat or other protective clothing that is resistant to chemicals[1].
Respiratory Suitable RespiratorTo be used to avoid inhalation of dust or aerosols, especially when handling the powder form[1].

Experimental Workflow: Donning and Doffing PPE

Proper procedure for putting on and taking off PPE is critical to prevent contamination. The following diagram outlines the correct sequence.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit) don1 1. Lab Coat don2 2. Respirator don1->don2 don3 3. Goggles don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves doff2 2. Goggles doff1->doff2 doff3 3. Lab Coat doff2->doff3 doff4 4. Respirator doff3->doff4

PPE Donning and Doffing Sequence

Handling and Storage

Precautions for Safe Handling:

  • Avoid contact with skin and eyes[1].

  • Avoid the formation of dust and aerosols[1].

  • Work in a well-ventilated area, preferably with an appropriate exhaust ventilation system[1].

  • Do not eat, drink, or smoke in the laboratory area where this compound is handled[1].

  • Wash hands thoroughly after handling the compound[1].

Conditions for Safe Storage:

  • Keep the container tightly sealed[1].

  • Store in a cool, well-ventilated area[1].

  • Protect from direct sunlight and sources of ignition[1].

  • Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent[1].

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure compliance with regulations.

Disposal of this compound Waste:

  • Dispose of the contents and container to an approved waste disposal plant[1].

  • Do not allow the substance to enter drains or water courses[1].

Disposal of Contaminated PPE:

  • Contaminated gloves, lab coats, and other disposable PPE should be collected in a designated, sealed container.

  • The container should be clearly labeled as hazardous waste.

  • Dispose of the container through an approved waste disposal service.

The following diagram illustrates the logical flow for the disposal of this compound and associated waste.

Disposal_Plan substance This compound Waste container Labeled, Sealed Hazardous Waste Container substance->container ppe Contaminated PPE ppe->container disposal Approved Waste Disposal Plant container->disposal

Waste Disposal Workflow for this compound

First Aid Measures

In case of exposure, follow these first aid measures:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth[1].

  • Eye Contact: Immediately flush eyes with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention[1].

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water[1].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support[1].

This guide is intended to provide essential safety information. Always refer to the full Safety Data Sheet (SDS) for this compound before handling the compound and ensure you are fully trained in the proper laboratory procedures.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.